molecular formula C40H49ClN6O4 B15541277 AR Degrader-2

AR Degrader-2

Numéro de catalogue: B15541277
Poids moléculaire: 713.3 g/mol
Clé InChI: CIPFYGVGGAEHBR-BYNJWEBRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AR Degrader-2 is a useful research compound. Its molecular formula is C40H49ClN6O4 and its molecular weight is 713.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C40H49ClN6O4

Poids moléculaire

713.3 g/mol

Nom IUPAC

N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[4-[(E)-2-cyano-4,4-dimethylpent-2-enoyl]piperazine-1-carbonyl]piperidin-1-yl]benzamide

InChI

InChI=1S/C40H49ClN6O4/c1-38(2,3)23-29(25-43)35(50)47-20-18-46(19-21-47)34(49)27-14-16-45(17-15-27)30-11-8-26(9-12-30)33(48)44-36-39(4,5)37(40(36,6)7)51-31-13-10-28(24-42)32(41)22-31/h8-13,22-23,27,36-37H,14-21H2,1-7H3,(H,44,48)/b29-23+

Clé InChI

CIPFYGVGGAEHBR-BYNJWEBRSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ARV-766, a Next-Generation Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) signaling axis is a critical driver in the progression of prostate cancer. While first and second-generation antiandrogen therapies have been transformative, the emergence of resistance, often through AR mutations, remains a significant clinical challenge. A promising therapeutic strategy to overcome this resistance is the targeted degradation of the AR protein. This guide provides a detailed technical overview of the mechanism of action of ARV-766 (also known as luxdegalutamide), a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) AR degrader. While the initial topic specified "AR Degrader-2," publicly available information on a molecule with this exact name is limited. One source refers to an "this compound (Compound 2)" as a molecular glue. It is important to distinguish between PROTACs and molecular glues; while both induce protein degradation, PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, whereas molecular glues are smaller molecules that induce a novel interaction between an E3 ligase and a target protein. Given the wealth of preclinical and clinical data, this guide will focus on ARV-766 as a well-characterized example of a next-generation AR degrader. ARV-766 is designed to target and degrade not only wild-type AR but also clinically relevant AR ligand-binding domain (LBD) mutants, including L702H, H875Y, and T878A, which are associated with resistance to current therapies.[1][2][3]

Core Mechanism of Action: PROTAC-Mediated Degradation

ARV-766 operates through the PROTAC mechanism, hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate the AR protein.[4] As a heterobifunctional molecule, ARV-766 consists of three key components: a ligand that binds to the AR, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[4][5]

The mechanism can be summarized in the following steps:

  • Ternary Complex Formation: ARV-766 simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex.[4]

  • Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the AR protein.

  • Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[5]

  • Recycling of ARV-766: Following the degradation of the AR, ARV-766 is released and can engage another AR protein, acting catalytically to induce the degradation of multiple AR molecules.[5]

This degradation-based mechanism offers a key advantage over traditional inhibitors, as it can overcome resistance mediated by AR overexpression or mutations that affect ligand binding but not protein stability.

Signaling Pathway Diagram

ARV_766_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) (Wild-type or Mutant) Ternary_Complex Ternary Complex (AR - ARV-766 - E3 Ligase) AR->Ternary_Complex Binds to ARV766 ARV-766 ARV766->AR Recycled ARV766->Ternary_Complex Binds to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited to Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades AR_Signaling AR-Mediated Gene Transcription (e.g., PSA production) Degraded_AR->AR_Signaling Prevents Inhibition Inhibition of Tumor Cell Proliferation AR_Signaling->Inhibition Leads to

Caption: Mechanism of action of ARV-766 as a PROTAC AR degrader.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of ARV-766.

Table 1: Preclinical Activity of ARV-766
ParameterCell Line/ModelValueReference
DC50 (AR Degradation) VCaP (wild-type AR)<1 nM[6]
Maximum AR Degradation (Dmax) In vivo models>90%[6]
Tumor Growth Inhibition LNCaP and VCaP xenograft modelsSignificant, dose-dependent[6]
Activity against Mutants AR L702H, T878A, H875YPotent degradation[7]
Table 2: Clinical Efficacy of ARV-766 in Metastatic Castration-Resistant Prostate Cancer (mCRPC) - Phase 1/2 Trial (NCT05067140)
EndpointPatient PopulationResultReference
PSA50 Response Patients with any AR LBD mutation41-50%[2][8]
PSA50 Response Patients with AR L702H mutation50%[8]
Confirmed Partial Response (RECIST) RECIST-evaluable patients with AR LBD mutations1 of 4 patients[8]
Median Prior Therapies All patients4[2]
Patients with ≥2 prior NHAs All patients46%[2]
Patients with ≥1 prior taxane All patients56%[2]
Table 3: Safety and Tolerability of ARV-766 in mCRPC - Phase 1/2 Trial (NCT05067140)
Adverse Event (AE) ProfileReference
Most Common Treatment-Related AEs (Grade 1 or 2) Fatigue (29%), Nausea (14%), Vomiting (11%), Diarrhea (11%)[8]
Grade ≥4 Treatment-Related AEs None reported[8]
AEs leading to Dose Reduction 7% of patients[9]
AEs leading to Discontinuation 8-10% of patients[2][9]

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of ARV-766 can be found in the clinical trial registration (NCT05067140). Below are generalized descriptions of key experimental methodologies.

Phase 1/2 Clinical Trial (NCT05067140) Protocol
  • Study Design: An open-label, first-in-human, phase 1/2 clinical trial.[2] The phase 1 portion focused on dose escalation to determine safety, tolerability, and the recommended phase 2 dose.[3] The phase 2 portion is a cohort expansion to evaluate the clinical activity and safety of the selected doses.[10]

  • Patient Population: Men aged ≥18 years with histologically, pathologically, or cytologically confirmed mCRPC who have shown disease progression on prior novel hormonal agent (NHA) therapy.[2][10] Patients are required to have ongoing androgen deprivation therapy.[10]

  • Treatment: ARV-766 administered orally once daily in 28-day cycles.[10] Doses in the phase 1 escalation ranged from 20 mg to 500 mg.[3] The recommended phase 2 doses are 100 mg and 300 mg.[3][10]

  • Primary Endpoints:

    • Phase 1: Incidence of dose-limiting toxicities, adverse events, and laboratory abnormalities.[3]

    • Phase 2: Overall response rate (per RECIST) and rates of prostate-specific antigen (PSA) declines of 30% (PSA30) and 50% (PSA50).[10]

  • Biomarker Analysis: Analysis of AR mutations, such as LBD mutations, from plasma DNA.

Preclinical In Vitro AR Degradation Assay
  • Cell Lines: Prostate cancer cell lines expressing wild-type or mutant AR (e.g., VCaP, LNCaP).[6]

  • Treatment: Cells are treated with varying concentrations of ARV-766 for a specified period (e.g., 24-48 hours).

  • Analysis: AR protein levels are quantified using methods such as Western blotting or ELISA.

  • Endpoint: The half-maximal degradation concentration (DC50) is calculated to determine the potency of ARV-766 in degrading the AR protein.

Preclinical In Vivo Xenograft Tumor Growth Inhibition Study
  • Animal Models: Immunocompromised mice are implanted with human prostate cancer cells (e.g., VCaP, LNCaP) to establish xenograft tumors.[6]

  • Treatment: Once tumors reach a specified size, mice are treated with vehicle control or ARV-766, typically administered orally.

  • Analysis: Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be harvested to assess AR protein levels.

  • Endpoint: The degree of tumor growth inhibition is calculated by comparing the tumor volumes in the ARV-766-treated groups to the vehicle control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_invitro cluster_invivo cluster_clinical Clinical Development invitro In Vitro Studies (Prostate Cancer Cell Lines) invivo In Vivo Studies (Xenograft Models) invitro->invivo Promising candidates advance AR_degradation AR Degradation Assays (DC50) invitro->AR_degradation Cell_proliferation Cell Proliferation Assays invitro->Cell_proliferation TGI Tumor Growth Inhibition invivo->TGI PK_PD Pharmacokinetics/ Pharmacodynamics invivo->PK_PD Phase1 Phase 1 Trial (NCT05067140) - Dose Escalation - Safety & Tolerability invivo->Phase1 Candidate Selection Phase2 Phase 2 Trial (NCT05067140) - Dose Expansion - Efficacy (PSA50, ORR) Phase1->Phase2 Determine RP2D Phase3 Planned Phase 3 Trial Phase2->Phase3 Positive efficacy signals

Caption: A simplified workflow for the preclinical and clinical development of ARV-766.

References

AR Degrader-2: A Technical Overview of Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the discovery and development of AR Degrader-2, a molecular glue targeting the androgen receptor (AR). The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative data, and the experimental protocols utilized in its characterization.

Introduction to Androgen Receptor Degradation

The androgen receptor (AR) is a crucial driver of prostate cancer, and therapies targeting AR signaling are a cornerstone of treatment.[1][2] However, resistance to conventional AR inhibitors often emerges, frequently driven by mechanisms such as AR overexpression, mutations, or the expression of AR splice variants like AR-V7 that lack the ligand-binding domain.[1][3][4][5] Targeted protein degradation has emerged as a promising strategy to overcome these resistance mechanisms by eliminating the entire AR protein. This can be achieved through technologies like proteolysis-targeting chimeras (PROTACs) or molecular glues.[][7][8]

Molecular glues are small molecules that induce a novel interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[][8][9] Unlike PROTACs, which are bifunctional molecules with distinct ligands for the target and the E3 ligase, molecular glues are typically smaller, monofunctional compounds that reshape the surface of the E3 ligase to recognize the target protein.[8][9]

This compound: A Molecular Glue for AR

This compound (also referred to as Compound 2) has been identified as a molecular glue that degrades the androgen receptor.[10][11][12] While detailed information regarding its discovery and development is not extensively published in peer-reviewed literature, available data from commercial suppliers and a patent application (WO2023242598A1) characterize it as a molecule that induces the degradation of AR.[10]

Quantitative Data

The primary publicly available quantitative data for this compound is its degradation capacity (DC50) in a specific prostate cancer cell line. This information is summarized in the table below.

CompoundTargetMechanismDC50Cell LineReference
This compoundAndrogen Receptor (AR)Molecular Glue0.3-0.5 μMVCaP[10][11][12]

Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein. VCaP cells are a model for castration-resistant prostate cancer and are known to overexpress the androgen receptor.

Experimental Protocols

The following sections detail the typical experimental methodologies that would be employed in the discovery and characterization of a molecular glue AR degrader like AR-Degrader-2. These protocols are representative of the field and are based on established practices for characterizing targeted protein degraders.

Cell Culture and Compound Treatment
  • Cell Lines: Prostate cancer cell lines such as VCaP (AR overexpression) and LNCaP (AR mutation) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with a range of concentrations of the degrader compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

Western Blotting for Protein Degradation

This is the most common method to assess the degradation of the target protein.

  • Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA or Bradford assay) to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize the data.

  • Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A chemiluminescent substrate is added, and the signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified using software like ImageJ. The level of AR is normalized to the loading control, and the percentage of degradation relative to the vehicle-treated control is calculated.

Ubiquitination Assays

To confirm that degradation is mediated by the ubiquitin-proteasome system, the following experiments can be performed:

  • Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., MG132) before adding the degrader. If the degrader-induced reduction in the target protein is rescued, it indicates a proteasome-dependent mechanism.

  • E3 Ligase Ligand Competition: Cells are co-treated with the degrader and an excess of a ligand that binds to the suspected E3 ligase. If this competition blocks the degradation of the target protein, it helps to identify the E3 ligase involved.

Cell Viability and Proliferation Assays

These assays determine the effect of the degrader on cancer cell growth.

  • Assay Principle: Assays like MTT or CellTiter-Glo measure metabolic activity, which correlates with the number of viable cells.

  • Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the degrader. After a set incubation period (e.g., 3-5 days), the assay reagent is added, and the signal (absorbance or luminescence) is measured.

  • Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and action of AR degraders.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to AR_dimer_translocation Nuclear Translocation Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AR_dimer_translocation->AR_dimer Molecular_Glue_Mechanism cluster_ternary Ternary Complex Formation AR Androgen Receptor (Target Protein) Ternary AR - Degrader - E3 Complex E3 E3 Ubiquitin Ligase Degrader This compound (Molecular Glue) Degrader->E3 Binds and modifies E3 surface Ub Ubiquitin Ternary->Ub Recruits PolyUb_AR Poly-ubiquitinated AR Ub->PolyUb_AR Transferred to AR Proteasome Proteasome PolyUb_AR->Proteasome Recognized by Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Screen High-Throughput Screening Hit_ID Hit Identification Screen->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Biochem Biochemical Assays (e.g., Binding) Lead_Gen->Biochem Cell_Assays Cell-Based Assays (Degradation, Viability) Biochem->Cell_Assays Cell_Assays->Lead_Gen ADME ADME/Tox (Pharmacokinetics) Cell_Assays->ADME In_Vivo In Vivo Efficacy (Xenograft Models) ADME->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

References

An In-depth Technical Guide to the Target Protein Binding Affinity of AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AR Degrader-2, a molecular glue that induces the degradation of the androgen receptor (AR). This document details its mechanism of action, target protein binding affinity, and the experimental protocols used for its characterization.

Introduction to this compound

This compound is a small molecule that functions as a molecular glue, a class of compounds that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The primary target of this compound is the androgen receptor, a key driver in the progression of prostate cancer. By inducing the degradation of AR, this compound offers a promising therapeutic strategy to overcome resistance to traditional AR antagonists.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a representative analogous androgen receptor molecular glue, VNPP433-3β. This data is crucial for understanding the potency and binding characteristics of this class of molecules.

Table 1: Degradation Potency of this compound

CompoundTarget ProteinCell LineDC50
This compoundAndrogen Receptor (AR)VCaP0.3-0.5 μM[1][2]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: Representative Binding Affinity of an AR Molecular Glue (VNPP433-3β)

CompoundBinding PartnerBinding Affinity (ΔG°)
VNPP433-3βAndrogen Receptor (AR)-8.3 kcal/mol[3][4]
VNPP433-3βMDM2 E3 Ligase-8.9 kcal/mol[4]

ΔG°: Gibbs free energy of binding, a measure of binding affinity. A more negative value indicates a stronger binding interaction.

Mechanism of Action and Signaling Pathways

This compound functions by hijacking the ubiquitin-proteasome system. As a molecular glue, it facilitates the formation of a ternary complex between the androgen receptor and an E3 ubiquitin ligase. While the specific E3 ligase for this compound has not been definitively identified in the reviewed literature, studies on the analogous compound VNPP433-3β indicate recruitment of the MDM2 E3 ligase.[4][5] This induced proximity leads to the polyubiquitination of the androgen receptor, marking it for degradation by the 26S proteasome.

The degradation of the androgen receptor disrupts downstream signaling pathways that are critical for the growth and survival of prostate cancer cells. The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell proliferation and survival. By eliminating the AR protein, this compound effectively blocks this entire signaling cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation Degradation Pathway Androgens Androgens AR_HSP_complex AR-HSP Complex Androgens->AR_HSP_complex binds AR AR AR_Androgen_complex AR-Androgen Complex AR->AR_Androgen_complex Ternary_Complex AR-Degrader-E3 Ternary Complex AR->Ternary_Complex HSP HSP HSP->AR_HSP_complex AR_HSP_complex->AR dissociates AR_Dimer AR Dimer AR_Androgen_complex->AR_Dimer dimerization ARE Androgen Response Element AR_Dimer->ARE binds AR_Dimer->ARE Gene_Transcription Target Gene Transcription ARE->Gene_Transcription activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation AR_Degrader_2 This compound AR_Degrader_2->Ternary_Complex E3_Ligase E3 Ligase (e.g., MDM2) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded_AR Degraded AR Proteasome->Degraded_AR

Caption: Androgen Receptor Signaling and Degradation Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize AR degraders.

Western Blot for Androgen Receptor Degradation

This protocol is used to quantify the levels of androgen receptor protein in cells following treatment with a degrader.

Workflow Diagram:

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (e.g., to PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (anti-AR) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis

Caption: Western Blot Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the intensity of the AR bands and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of AR degradation.

Cell Viability Assay

This assay measures the effect of the AR degrader on the proliferation and viability of cancer cells.

Workflow Diagram:

Cell_Viability_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Treat with this compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate (e.g., 72 hours) Compound_Treatment->Incubation Reagent_Addition 4. Add Viability Reagent (e.g., CellTiter-Glo) Incubation->Reagent_Addition Signal_Measurement 5. Measure Luminescence/Absorbance Reagent_Addition->Signal_Measurement Data_Analysis 6. Calculate IC50 Signal_Measurement->Data_Analysis

Caption: Cell Viability Assay Workflow.

Methodology (using CellTiter-Glo® as an example):

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Signal Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence values against the compound concentrations and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Caspase-3/7 Activity Assay

This assay is used to determine if the observed decrease in cell viability is due to the induction of apoptosis.

Workflow Diagram:

Caspase_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Treat with this compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate (e.g., 24 hours) Compound_Treatment->Incubation Reagent_Addition 4. Add Caspase-Glo 3/7 Reagent Incubation->Reagent_Addition Signal_Measurement 5. Measure Luminescence Reagent_Addition->Signal_Measurement Data_Analysis 6. Analyze Apoptosis Induction Signal_Measurement->Data_Analysis

Caption: Caspase Activity Assay Workflow.

Methodology (using Caspase-Glo® 3/7 as an example):

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the cell viability assay protocol, typically with a shorter incubation time (e.g., 24 hours).

  • Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate the plate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • Signal Measurement: Measure the luminescent signal, which is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: An increase in luminescence in treated cells compared to control cells indicates the induction of apoptosis.

Conclusion

This compound represents a promising therapeutic agent for the treatment of androgen receptor-dependent cancers. Its mechanism as a molecular glue allows for the efficient degradation of the androgen receptor, leading to the inhibition of downstream signaling pathways and a reduction in cancer cell viability. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working on targeted protein degradation strategies. Further investigation into the specific E3 ligase recruited by this compound and more detailed binding kinetic studies will provide deeper insights into its mechanism of action and facilitate the development of next-generation androgen receptor degraders.

References

The Advent of AR Degraders: A Technical Guide to Overcoming Resistance in Prostate Cancer by Targeting AR Splice Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of a novel class of therapeutic agents, Androgen Receptor (AR) degraders, and their efficacy in targeting both full-length AR and its constitutively active splice variants, a key mechanism of resistance in castration-resistant prostate cancer (CRPC). This document is intended for researchers, scientists, and drug development professionals actively working to overcome the challenges of prostate cancer therapy.

Introduction: The Challenge of Androgen Receptor Splice Variants

The androgen receptor is a critical driver of prostate cancer progression.[1] While androgen deprivation therapies are initially effective, the emergence of castration-resistant prostate cancer (CRPC) poses a significant clinical challenge. A primary mechanism of resistance is the expression of AR splice variants (AR-SVs), most notably AR-V7, which lack the ligand-binding domain (LBD).[1] This structural alteration renders them insensitive to conventional anti-androgen therapies that target the LBD.[1] AR-V7 is constitutively active, continually driving tumor growth even in a low-androgen environment. The development of therapies that can effectively eliminate both full-length AR and AR-SVs is therefore a critical unmet need in the management of advanced prostate cancer.

AR Degraders: A New Therapeutic Modality

AR degraders are a novel class of drugs designed to eliminate the AR protein entirely, rather than simply blocking its function.[2] This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2][3] This guide will focus on two prominent types of AR degraders: Proteolysis Targeting Chimeras (PROTACs) and covalent destabilizing degraders.

PROTACs: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, AR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4][5] This ternary complex formation brings the AR protein into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2][3]

Several AR-targeting PROTACs are in development, with ARV-110 (Bavdegalutamide) and ARV-766 being notable examples. These molecules have demonstrated the ability to degrade both wild-type AR and certain AR mutants.[6][7] Specifically, they utilize the E3 ligase Cereblon (CRBN) to mediate AR degradation.[2]

Covalent Destabilizing Degraders: A Novel Mechanism

A distinct class of AR degraders operates through a different mechanism. EN1441 is a first-in-class covalent degrader that targets a cysteine residue (C125) within the N-terminal domain of both full-length AR and AR-V7.[8][9][10][11] This covalent modification leads to the destabilization and aggregation of the AR proteins, which are then cleared by the proteasome.[8][10][11] A key feature of this mechanism is that the initial destabilization and aggregation are sufficient to inhibit AR transcriptional activity, even before proteasomal degradation occurs.[8][9]

Quantitative Efficacy of AR Degraders on AR and AR-V7

The ability of these degraders to eliminate both full-length AR and the resistant AR-V7 variant is a critical measure of their potential clinical utility. The following tables summarize the available quantitative data on the degradation of AR and AR-V7 by various compounds.

CompoundTargetCell LineDC50DmaxCitation
ARV-110Wild-type ARVCaP<1 nM>90%[12]
ARV-110Wild-type ARLNCaP~1 nM>95%[6]
ARV-766Wild-type ARLNCaP<1.3 nM>91%[13]
ARV-766Wild-type ARVCaP<1 nM>94%[13]

Table 1: Degradation of Full-Length Androgen Receptor by PROTACs. DC50 represents the half-maximal degradation concentration, and Dmax indicates the maximal degradation achieved.

CompoundAR Degradation (EC50)Citation
EN14414.2 µM[14]

Table 2: Degradation of AR/AR-V7 by Covalent Degrader EN1441. EC50 represents the half-maximal effective concentration for degradation.

CompoundConcentrationTime% Degradation of AR% Degradation of AR-V7Citation
EN144110 µM24 hSignificantSignificant[8]
EN144125 µM24 hSignificantSignificant[8]
EN144150 µM24 hNear CompleteNear Complete[8]
EN144150 µM1 hRapid LossRapid Loss[14]

Table 3: Dose- and Time-Dependent Degradation of AR and AR-V7 by EN1441 in 22Rv1 Cells.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of PROTACs and covalent degraders are visualized in the following diagrams.

PROTAC_Mechanism cluster_cytoplasm Cytoplasm PROTAC AR PROTAC (e.g., ARV-110) Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex Binds AR Androgen Receptor (Full-length or Splice Variant) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Poly_Ub_AR Polyubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Targeting Degraded_AR Degraded Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of Action for an AR-targeting PROTAC.

Covalent_Degrader_Mechanism cluster_cell Prostate Cancer Cell EN1441 Covalent Degrader (EN1441) AR_ARV7 AR / AR-V7 EN1441->AR_ARV7 Covalently binds C125 Covalent_Complex EN1441-AR/AR-V7 Covalent Complex AR_ARV7->Covalent_Complex Destabilization Destabilization & Aggregation Covalent_Complex->Destabilization Transcriptional_Inhibition Inhibition of Transcriptional Activity Destabilization->Transcriptional_Inhibition Proteasome_Deg Proteasomal Degradation Destabilization->Proteasome_Deg

Caption: Mechanism of Action for the Covalent Degrader EN1441.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.

Cell Culture
  • Cell Lines: 22Rv1 (human prostate carcinoma, expresses both full-length AR and AR-V7) and LNCaP (human prostate adenocarcinoma, expresses wild-type AR) are commonly used.

  • Culture Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for AR and AR-V7 Degradation

This protocol outlines the steps to quantify the degradation of AR and AR-V7 in response to treatment with an AR degrader.

  • Cell Treatment: Plate 22Rv1 or LNCaP cells and allow them to adhere overnight. Treat cells with the AR degrader (e.g., EN1441) at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.

  • Protein Extraction:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris sodium dodecyl sulfate-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AR (detects full-length) or AR-V7 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative protein levels.

Western_Blot_Workflow A Cell Culture and Treatment B Protein Extraction (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Blocking E->F G Primary Antibody Incubation (Anti-AR, Anti-AR-V7, Anti-GAPDH) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I J Image Acquisition and Quantification I->J

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion and Future Directions

AR degraders represent a promising therapeutic strategy for overcoming resistance in advanced prostate cancer, particularly in tumors expressing AR splice variants like AR-V7. Both PROTACs and covalent destabilizing degraders have demonstrated the ability to effectively eliminate both full-length AR and AR-V7, albeit through distinct mechanisms. The quantitative data and detailed protocols provided in this guide offer a valuable resource for the continued research and development of this exciting new class of anti-cancer agents. Future work will focus on optimizing the potency and specificity of these compounds, as well as evaluating their efficacy and safety in preclinical and clinical settings.

References

In Vitro Efficacy and Mechanism of Action of the Androgen Receptor Degrader Bavdegalutamide (ARV-110): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While therapies targeting this pathway are initially effective, the development of resistance, often through AR gene mutations, amplification, or the expression of splice variants, remains a significant clinical challenge.[1][2] Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to overcome these resistance mechanisms by inducing the degradation of the AR protein.[1][3] This technical guide provides an in-depth overview of the in vitro studies that elucidate the mechanism of action and preclinical efficacy of Bavdegalutamide.

Mechanism of Action

Bavdegalutamide is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This binding induces the formation of a ternary complex, bringing the AR in close proximity to the E3 ligase machinery.[5][6] This proximity facilitates the polyubiquitination of the AR, tagging it for recognition and subsequent degradation by the 26S proteasome.[5][7] This degradation-based approach, distinct from traditional AR inhibitors that merely block the receptor's function, leads to the elimination of the AR protein.[6]

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ARV110_Mechanism_of_Action cluster_cell Prostate Cancer Cell ARV110 Bavdegalutamide (ARV-110) Ternary_Complex Ternary Complex (AR-ARV110-CRBN) ARV110->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Poly_Ub_AR Poly-ubiquitinated AR Ternary_Complex->Poly_Ub_AR Poly-ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Caption: Mechanism of action of Bavdegalutamide (ARV-110).

Quantitative In Vitro Data

The efficacy of Bavdegalutamide has been quantified across various prostate cancer cell lines, demonstrating potent degradation of the androgen receptor and subsequent functional inhibition.

Table 1: In Vitro Degradation of Androgen Receptor by Bavdegalutamide (ARV-110)

Cell LineAR StatusDC50 (nM)Dmax (%)
VCaPWild-type, Amplified~1>95
LNCaPT878A mutant<1>95
22Rv1AR-V7 splice variantLess effective-

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[5]

Table 2: Functional Effects of Bavdegalutamide (ARV-110) in Prostate Cancer Cell Lines

AssayCell LineIC50 (nM)Effect
Cell ProliferationVCaP~1Inhibition of proliferation
PSA ExpressionLNCaP, VCaPLow nMSuppression
ApoptosisVCaPLow nMInduction

IC50: Half-maximal inhibitory concentration. PSA: Prostate-Specific Antigen.[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Western Blot for Androgen Receptor Degradation

This protocol is designed to quantify the reduction in AR protein levels following treatment with Bavdegalutamide.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Bavdegalutamide (ARV-110)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against AR and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well and allow them to adhere overnight.[5]

  • Treatment: Treat the cells with increasing concentrations of Bavdegalutamide (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for the desired time period (e.g., 4, 8, 16, 24 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100-200 µL of RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.[5]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.[5]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR and the loading control overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

  • Detection: Wash the membrane again with TBST and add ECL substrate.[5]

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control.[5]

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Western_Blot_Workflow start Start: Seed Prostate Cancer Cells treatment Treat with Bavdegalutamide (or DMSO control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Imaging and Data Analysis detection->analysis end End: Quantified AR Degradation analysis->end

Caption: Western Blot experimental workflow.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Bavdegalutamide on the proliferation and viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., VCaP)

  • 96-well plates

  • Cell culture medium

  • Bavdegalutamide

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at a density of 1,000 to 100,000 cells per well in a 96-well plate and incubate for 6 to 24 hours.

  • Treatment: Add various concentrations of Bavdegalutamide to the wells and incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Prostate-Specific Antigen (PSA) Suppression Assay (ELISA)

This protocol quantifies the reduction in PSA expression, a downstream target of AR signaling, following treatment with Bavdegalutamide.

Materials:

  • LNCaP cells

  • 96-well plates

  • Cell culture medium with charcoal-stripped FBS

  • Bavdegalutamide

  • Human PSA ELISA Kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in medium containing charcoal-stripped FBS.[5]

  • Treatment: After 24 hours, treat the cells with increasing concentrations of Bavdegalutamide or DMSO.[5]

  • Supernatant Collection: After 48-72 hours of treatment, carefully collect the cell culture supernatant.[5]

  • ELISA: Perform the PSA ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding standards and samples to an antibody-coated plate, incubating with a detection antibody, adding a substrate to develop color, stopping the reaction, and reading the absorbance at 450 nm.[5]

  • Data Analysis: Calculate the concentration of PSA in each sample using the standard curve.[5]

Apoptosis Assay (Annexin V Staining)

This assay detects and quantifies apoptosis (programmed cell death) induced by Bavdegalutamide.

Materials:

  • Prostate cancer cell lines (e.g., VCaP)

  • Bavdegalutamide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Bavdegalutamide for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[8]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.[8]

Androgen Receptor Signaling Pathway and Impact of Bavdegalutamide

The androgen receptor, upon binding to androgens, translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in prostate cancer cell proliferation and survival, such as PSA.[10] Bavdegalutamide-mediated degradation of AR effectively shuts down this signaling cascade.

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AR_Signaling_and_ARV110 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binds Proteasome_cyto Proteasome AR_nuc AR AR_cyto->AR_nuc Translocation ARV110 Bavdegalutamide (ARV-110) ARV110->AR_cyto Degradation (via CRBN & Proteasome) CRBN CRBN E3 Ligase ARE Androgen Response Element (ARE) AR_nuc->ARE Binds Target_Genes Target Gene Expression (e.g., PSA) ARE->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by ARV-110

Caption: Impact of Bavdegalutamide on AR signaling.

Conclusion

The in vitro data for Bavdegalutamide (ARV-110) demonstrates its potent and selective degradation of the androgen receptor, leading to the suppression of AR-driven gene expression, inhibition of prostate cancer cell proliferation, and induction of apoptosis.[1][11][12] The distinct mechanism of action, which involves hijacking the cell's ubiquitin-proteasome system, provides a promising therapeutic strategy to overcome resistance to traditional androgen receptor inhibitors. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

The Advent of Androgen Receptor Degraders in Castration-Resistant Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Mechanisms and Preclinical Evidence of Novel Androgen Receptor Degraders for Advanced Prostate Cancer

[City, State] – [Date] – In the relentless pursuit of effective therapies for castration-resistant prostate cancer (CRPC), a new class of molecules known as Androgen Receptor (AR) degraders is emerging as a powerful strategy to overcome the limitations of current treatments. This technical guide provides an in-depth analysis of two leading approaches in AR degradation: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. It is intended for researchers, scientists, and drug development professionals actively working to conquer advanced prostate cancer.

Prostate cancer progression is heavily reliant on the androgen receptor signaling axis.[1][2][3] Even in the castration-resistant state, where androgen deprivation therapies are no longer effective, the AR signaling pathway often remains active through various mechanisms, including AR gene amplification, mutations, and the expression of splice variants.[1][4][5] These alterations can lead to resistance to second-generation antiandrogen agents.[5] AR degraders offer a novel therapeutic modality by not just inhibiting the AR, but by eliminating the receptor protein entirely, thereby addressing a key driver of resistance.[6][7]

Mechanism of Action: A Two-Pronged Attack on the Androgen Receptor

The degradation of the androgen receptor is primarily mediated by the ubiquitin-proteasome system (UPS), a natural cellular process for protein disposal.[6][8] AR degraders hijack this system to selectively target and eliminate the AR protein.[6] Two principal types of AR degraders have shown significant promise: PROTACs and molecular glues.

PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules consisting of a ligand that binds to the androgen receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[9] This dual-binding action brings the AR into close proximity with the E3 ligase, leading to the ubiquitination of the AR.[9][10] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[6][10] Prominent examples of AR PROTACs in clinical development include bavdegalutamide (B8270050) (ARV-110) and ARV-766.[7][11]

Molecular Glues: These are small molecules that induce a novel interaction between the AR and an E3 ligase, effectively "gluing" them together.[12] This induced proximity facilitates the transfer of ubiquitin to the AR, marking it for proteasomal degradation.[12][13] VNPP433-3β is an example of a molecular glue that promotes the degradation of both full-length AR and its splice variants by enhancing the interaction between AR and the MDM2 E3 ligase.[14][15]

Visualizing the Pathways

To illustrate these mechanisms, the following diagrams depict the AR signaling pathway in CRPC and the distinct modes of action of PROTACs and molecular glue degraders.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binding AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSPs) HSP->AR_HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activation Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth AR_Amp AR Amplification/ Overexpression AR_Amp->AR AR_Mut AR Mutations AR_Mut->AR_dimer Ligand-Independent Activation AR_SV AR Splice Variants (e.g., AR-V7) AR_SV->ARE Constitutive Activation

Caption: Androgen Receptor (AR) signaling pathway in castration-resistant prostate cancer.

PROTAC_Mechanism PROTAC AR PROTAC (e.g., ARV-766) AR Androgen Receptor (AR) PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR->Ternary_Complex E3_Ligase->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of action of an Androgen Receptor PROTAC.

Molecular_Glue_Mechanism Mol_Glue Molecular Glue (e.g., VNPP433-3β) Induced_Complex Induced Ternary Complex (AR-Glue-E3) Mol_Glue->Induced_Complex Induces Proximity AR Androgen Receptor (AR) AR->Induced_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., MDM2) E3_Ligase->Induced_Complex Ub_AR Polyubiquitinated AR Induced_Complex->Ub_AR Ub Ubiquitin Ub->Induced_Complex Ubiquitination Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation

References

Cellular Effects of AR Degrader-2 on Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of AR Degrader-2, a molecular glue androgen receptor (AR) degrader, on prostate cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to this compound

This compound is a molecular glue that induces the degradation of the androgen receptor (AR), a key driver of prostate cancer progression. Unlike traditional AR antagonists that merely block the receptor's function, this compound facilitates the elimination of the AR protein. This mechanism of action holds promise for overcoming resistance to conventional anti-androgen therapies.

Quantitative Analysis of Cellular Effects

The efficacy of this compound and other representative AR degraders has been quantified in various prostate cancer cell lines. The following tables summarize key performance metrics, providing a comparative overview of their activity.

Table 1: In Vitro Degradation and Anti-proliferative Activity of AR Degraders

CompoundTypeCell LineDC50 (Degradation)IC50 (Cell Viability)Reference
This compound Molecular GlueVCaP0.3-0.5 µMNot ReportedN/A
ARD-2585PROTACVCaP≤0.1 nM1.5 nM[1]
ARD-2585PROTACLNCaP≤0.1 nM16.2 nM[1]
ARV-110PROTACVCaP1.6 nMNot Reported[1]
Unnamed AR PROTACPROTACLNCaP, VCaP, 22Rv1~1 nMNot Reported[2]

Note: Data for AR degraders other than this compound are included for comparative purposes due to the limited publicly available data for this compound.

Mechanism of Action: AR Degradation Pathway

This compound functions as a molecular glue, inducing the proximity of the androgen receptor to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of AR and its subsequent degradation by the proteasome. This process effectively removes the AR protein from the cell, thereby inhibiting AR signaling and downstream cellular processes that promote cancer growth.

AR_Degradation_Pathway Mechanism of Action of this compound cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome cluster_nucleus Nucleus AR_Degrader_2 This compound Ternary_Complex AR - Degrader - E3 Ligase Ternary Complex AR_Degrader_2->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Degradation AR_Signaling AR Signaling Ub_AR->AR_Signaling Inhibition of AR Signaling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Cell_Growth Cell Growth & Proliferation AR_Signaling->Cell_Growth Apoptosis Apoptosis AR_Signaling->Apoptosis Inhibition

Caption: this compound induced degradation of the Androgen Receptor.

Experimental Protocols

This section outlines the key experimental methodologies used to evaluate the cellular effects of AR degraders on prostate cancer cells.

Cell Viability Assay

Objective: To determine the effect of AR degraders on the proliferation and viability of prostate cancer cells.

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[3]

  • Compound Treatment: Prepare serial dilutions of the AR degrader in the appropriate cell culture medium. The final concentration of the vehicle control (e.g., DMSO) should be less than 0.1%.[3]

  • Incubation: Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of the AR degrader or vehicle control to the respective wells. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or WST-8) to each well according to the manufacturer's instructions.[3][4]

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression curve fit.[3]

Western Blot Analysis for AR Degradation

Objective: To quantify the degradation of AR protein in prostate cancer cells following treatment with an AR degrader.

Protocol:

  • Cell Treatment and Lysis: Treat prostate cancer cells with the AR degrader at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.[3]

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin, GAPDH) should be used as a loading control.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of AR degradation relative to the loading control.[6]

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

Objective: To assess the impact of AR degradation on the expression of AR-regulated genes.

Protocol:

  • RNA Extraction and cDNA Synthesis: Treat prostate cancer cells with the AR degrader. Extract total RNA using a suitable kit and reverse transcribe it into cDNA.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Perform the qPCR reaction in a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[7]

Experimental and Logical Workflow

The evaluation of a novel AR degrader follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

Experimental_Workflow Experimental Workflow for AR Degrader Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Degradation_Assay AR Degradation Assay (Western Blot) Viability_Assay Cell Viability Assay (IC50 Determination) Degradation_Assay->Viability_Assay Gene_Expression AR Target Gene Expression (qRT-PCR) Viability_Assay->Gene_Expression Mechanism_Study Mechanism of Action (e.g., Ubiquitination Assay) Gene_Expression->Mechanism_Study PK_PD_Study Pharmacokinetics & Pharmacodynamics Mechanism_Study->PK_PD_Study Lead Compound Selection Xenograft_Model Prostate Cancer Xenograft Model PK_PD_Study->Xenograft_Model Efficacy_Study Anti-tumor Efficacy (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicology Assessment Efficacy_Study->Toxicity_Study

Caption: A typical workflow for preclinical evaluation of AR degraders.

Conclusion

This compound and other similar molecules represent a promising therapeutic strategy for the treatment of prostate cancer, particularly in cases of resistance to existing therapies. Their ability to induce the degradation of the AR protein offers a distinct and potentially more durable mechanism of action compared to traditional antagonists. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of this important class of anti-cancer agents. Further investigation into the specific E3 ligase utilized by this compound and its broader cellular effects will be crucial for its clinical translation.

References

The Advent of AR Molecular Glues: A Technical Guide to Targeted Androgen Receptor Degradation via the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide addresses the topic of "AR Degrader-2," a molecular glue that degrades the androgen receptor (AR), a comprehensive search of publicly available scientific literature did not yield a primary research publication for this specific compound.[1][2][3][4] Commercial suppliers list "this compound" (also referred to as Compound 2) with a half-maximal degradation concentration (DC50) of 0.3-0.5 μM in VCaP cells.[1][2][3][4] However, crucial details such as the recruited E3 ligase, maximum degradation (Dmax), and binding affinities (Kd) are not available in the public domain. Therefore, this guide will provide a broader technical overview of androgen receptor-targeting molecular glues, leveraging data from other published compounds to illustrate the core concepts, mechanisms, and experimental methodologies.

Introduction: A New Paradigm in Androgen Receptor Targeting

The androgen receptor is a critical driver in the progression of prostate cancer.[5] Traditional therapies have focused on inhibiting AR signaling through antagonists. However, the emergence of resistance mechanisms necessitates novel therapeutic strategies.[5] Targeted protein degradation, particularly through the use of molecular glues, represents a paradigm shift from inhibition to elimination of the target protein.[3][5]

Molecular glues are small molecules that induce proximity between a target protein, such as the androgen receptor, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] This approach offers the potential to overcome resistance mechanisms associated with traditional inhibitors.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation.[5] This intricate pathway involves a three-step enzymatic cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.

The repeated addition of ubiquitin molecules creates a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[5] Molecular glues effectively hijack this natural process to eliminate specific proteins of interest.

Mechanism of Action: AR Molecular Glue-Induced Degradation

AR-targeting molecular glues function by inducing the formation of a ternary complex between the androgen receptor and a component of an E3 ubiquitin ligase complex. This induced proximity positions the AR for ubiquitination by the E3 ligase, marking it for degradation by the proteasome.

AR_Degrader_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_Degradation AR Degradation E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary_Complex Ternary Complex (AR - Glue - E3) E3->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Ub->E1 PolyUb Poly-Ubiquitin Chain AR Androgen Receptor (AR) AR->Ternary_Complex AR_Degrader AR Molecular Glue AR_Degrader->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Poly-ubiquitination Ub_AR->Proteasome Recognition & Degradation

Figure 1. Mechanism of AR Molecular Glue-Induced Degradation.

Quantitative Analysis of AR Degrader Activity

The efficacy of an AR molecular glue is quantified by several key parameters. Due to the lack of specific data for "this compound," the following table presents data for other known AR degraders to provide context.

Compound NameTypeRecruited E3 LigaseDC50DmaxCell LineReference
This compound Molecular GlueNot Published0.3-0.5 μMNot PublishedVCaP[1][2][3][4]
BMS-986365 (CC-94676) PROTACCereblon (CRBN)Not SpecifiedNot SpecifiedmCRPC models[4][6]
VNPP433-3β Molecular GlueMDM2Not SpecifiedNot Specified22Rv1[7]
ARV-110 PROTACNot SpecifiedNot Specified>95%Prostate cancer xenograft models[8]
AR Degrader-3 Molecular GlueNot Specified0.18 μM (AR)0.24 μM (AR-V7)Not SpecifiedC4-222Rv1[9]

Experimental Protocols

Determination of AR Degradation (DC50 and Dmax) by Western Blot

This protocol outlines a general method for quantifying the degradation of the androgen receptor induced by a molecular glue.

Western_Blot_Workflow start Start: Prostate Cancer Cells (e.g., VCaP) treatment Treat with varying concentrations of AR Molecular Glue start->treatment lysis Cell Lysis (RIPA buffer + inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab imaging Chemiluminescent Imaging secondary_ab->imaging analysis Densitometry Analysis (Normalize AR to loading control) imaging->analysis end Determine DC50 & Dmax analysis->end

References

An In-depth Technical Guide to the Pharmacology of a Representative Androgen Receptor (AR) Degrader: ARD-2585

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific molecule designated "AR Degrader-2" is limited. To provide a comprehensive technical guide that fulfills the core requirements of this request, this document will focus on a well-characterized, potent, and orally active Proteolysis Targeting Chimera (PROTAC) AR degrader, ARD-2585 . This molecule serves as an exemplary case study to illustrate the pharmacology and experimental evaluation of AR degraders.

Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer progression, and therapies targeting the AR signaling pathway are mainstays of treatment. However, resistance to AR antagonists frequently emerges through mechanisms such as AR gene amplification, mutation, and the expression of AR splice variants. A promising strategy to overcome this resistance is the targeted degradation of the AR protein. This guide delves into the pharmacology of ARD-2585, a PROTAC that induces the degradation of the AR.[1]

ARD-2585 is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the E3 ubiquitin ligase cereblon. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2] This "event-driven" pharmacology offers a distinct advantage over "occupancy-driven" inhibitors, as a single molecule of ARD-2585 can catalytically induce the degradation of multiple AR proteins.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and pharmacokinetic properties of ARD-2585.

Table 1: In Vitro Degradation and Anti-proliferative Activity of ARD-2585[1][3][4][5]
ParameterVCaP CellsLNCaP Cells
DC50 (nM) ≤0.1≤0.1
Dmax (%) >95Not explicitly stated, but potent degradation observed
IC50 (nM) 1.516.2
  • DC50 : The concentration of the compound that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of protein degradation achieved.

  • IC50 : The concentration of the compound that inhibits cell growth by 50%.

Table 2: Pharmacokinetic Properties of ARD-2585 in Mice[1][3][4][5]
ParameterValue
Oral Bioavailability (%) 51

Mechanism of Action and Signaling Pathways

ARD-2585 functions as a PROTAC to induce the degradation of the Androgen Receptor. The process is initiated by the simultaneous binding of ARD-2585 to both the AR and the E3 ubiquitin ligase, cereblon, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.

The degradation of AR by ARD-2585 leads to the downregulation of AR-dependent signaling pathways, which are crucial for the growth and survival of prostate cancer cells. This includes the reduced transcription of AR target genes.

ARD_2585_Mechanism cluster_cytoplasm Cytoplasm ARD_2585 ARD-2585 Ternary_Complex AR - ARD-2585 - CRBN Ternary Complex ARD_2585->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation

Mechanism of ARD-2585-mediated AR degradation.

AR_Signaling_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation Effect of ARD-2585 Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binding & Activation AR_active Active AR Dimer AR_inactive->AR_active AR_active_nuc Active AR Dimer AR_active->AR_active_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_active_nuc->ARE AR_target_genes AR Target Genes (e.g., PSA, TMPRSS2) ARE->AR_target_genes Gene Transcription Transcription Transcription AR_target_genes->Transcription Cell_Growth Cell Growth & Survival Transcription->Cell_Growth ARD_2585 ARD-2585 AR_degradation AR Degradation ARD_2585->AR_degradation AR_degradation->AR_inactive AR_degradation->AR_active

Androgen Receptor signaling and the inhibitory effect of ARD-2585.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Western Blotting for AR Degradation

This protocol details the quantification of AR protein levels in prostate cancer cell lines following treatment with ARD-2585.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Cell culture medium (e.g., RPMI-1640) and supplements

  • ARD-2585

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Seed VCaP or LNCaP cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of ARD-2585 (e.g., 0.1 nM to 100 nM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-AR and anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize protein bands using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for AR and GAPDH.

    • Normalize the AR band intensity to the corresponding GAPDH band intensity.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Cell Viability Assay

This protocol measures the effect of ARD-2585 on the viability and proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • ARD-2585

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed VCaP or LNCaP cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of ARD-2585 or DMSO for a specified period (e.g., 72 hours).

  • Viability Measurement (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental and Drug Discovery Workflow

The development and characterization of a PROTAC AR degrader like ARD-2585 follows a structured workflow.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target Selection (Androgen Receptor) Ligand_ID Ligand Identification (AR & E3 Ligase) Target_Selection->Ligand_ID Linker_Design Linker Design & Optimization Ligand_ID->Linker_Design Synthesis PROTAC Synthesis (ARD-2585) Linker_Design->Synthesis Degradation_Assay Degradation Assay (Western Blot) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (MTT/CTG) Degradation_Assay->Viability_Assay Target_Engagement Target Engagement & Ternary Complex Formation Viability_Assay->Target_Engagement Mechanism_Study Mechanism of Action (Ubiquitination) Target_Engagement->Mechanism_Study PK_Studies Pharmacokinetics (Oral Bioavailability) Mechanism_Study->PK_Studies PD_Studies Pharmacodynamics (AR Degradation in Tumors) PK_Studies->PD_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PD_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies

Workflow for the development of a PROTAC AR degrader.

Conclusion

ARD-2585 is a highly potent and orally bioavailable PROTAC degrader of the Androgen Receptor. Its ability to efficiently induce the degradation of AR in prostate cancer cells, including those with mechanisms of resistance to traditional AR antagonists, highlights the therapeutic potential of this approach. The in vitro and in vivo data for ARD-2585 demonstrate a promising profile for further development as a treatment for advanced prostate cancer. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel AR degraders.

References

Overcoming Enzalutamide Resistance in Prostate Cancer: The Role of AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Enzalutamide (B1683756), a potent second-generation androgen receptor (AR) antagonist, has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (mCRPC). However, the emergence of resistance, often driven by mechanisms such as AR gene amplification, mutations, and the expression of constitutively active AR splice variants (AR-Vs), presents a major clinical challenge. Targeted protein degradation has emerged as a promising therapeutic strategy to overcome these resistance mechanisms. This technical guide focuses on the role of AR Degrader-2, a molecular glue that induces the degradation of the androgen receptor, in circumventing enzalutamide resistance. We will delve into its mechanism of action, present available preclinical data, and provide detailed experimental protocols for its evaluation, offering a comprehensive resource for researchers in the field of prostate cancer drug development.

Introduction: The Challenge of Enzalutamide Resistance

The androgen receptor (AR) signaling axis is a critical driver of prostate cancer progression. Enzalutamide functions by competitively inhibiting androgen binding to the AR, preventing its nuclear translocation and coactivator recruitment. However, prostate cancer cells can develop resistance to enzalutamide through various mechanisms that reactivate AR signaling.

Key Mechanisms of Enzalutamide Resistance:

  • AR Gene Amplification and Overexpression: Increased levels of the AR protein can overwhelm the inhibitory effects of enzalutamide.

  • AR Ligand-Binding Domain (LBD) Mutations: Mutations such as F876L can convert enzalutamide from an antagonist to an agonist.

  • AR Splice Variants (AR-Vs): Truncated AR isoforms, most notably AR-V7, lack the LBD targeted by enzalutamide. These variants are constitutively active and drive tumor growth in an androgen-independent manner.[1][2][3][4][5]

  • Bypass Signaling Pathways: Activation of alternative survival pathways can reduce the cell's dependence on AR signaling.

  • Intratumoral Androgen Synthesis: Cancer cells can synthesize their own androgens, leading to sustained AR activation.[6][7]

This compound: A Novel Approach to Overcome Resistance

AR degraders represent a paradigm shift from AR inhibition to AR elimination. By inducing the degradation of the AR protein, these molecules can overcome the common mechanisms of resistance to enzalutamide.

This compound is a molecular glue that promotes the interaction between the androgen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[7][8] This mechanism of action offers several advantages over traditional AR antagonists:

  • Elimination of the Target Protein: By degrading the entire AR protein, this compound can overcome resistance mediated by AR overexpression and LBD mutations.

  • Potential Activity Against AR Splice Variants: While some degraders are designed to target the LBD, others, particularly molecular glues or those targeting other domains, may also induce the degradation of AR-Vs. The ability of this compound to degrade AR-V7 has not been explicitly detailed in the available literature, but this is a key area of investigation for novel AR degraders.[9][10]

  • Sustained Target Inhibition: The catalytic nature of protein degradation can lead to a more prolonged suppression of AR signaling compared to occupancy-driven inhibitors.

Quantitative Data for AR Degraders

The following tables summarize the preclinical activity of this compound and other exemplary AR degraders in various prostate cancer cell lines, including those resistant to enzalutamide.

Table 1: In Vitro Degradation Activity of AR Degraders

CompoundCell LineAR StatusDC50Dmax (%)Reference(s)
This compound VCaPWild-type, Amplified0.3-0.5 µMNot Reported[7][8]
ARD-61VCaPWild-type, Amplified~1 nM>95%[11]
ARV-110VCaPWild-type, Amplified~1 nM>95%[12]
ARV-110LNCaPT878A mutant<1 nM>95%[12]
ARCC-4LNCaPWild-type~5 nM>95%[13]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity of AR Degraders

CompoundCell LineResistance MechanismIC50Reference(s)
ARD-61LNCaP (Enzalutamide-sensitive)-Potent Inhibition[5]
ARD-61LNCaP (Enzalutamide-resistant)AR OverexpressionPotent Inhibition[5]
ARV-110VCaPAR Amplification~1 nM[12]
UT-34MR49F (LNCaP Enzalutamide-resistant)AR OverexpressionEffective Inhibition[14]
MPC6LNCaP-abl (Enzalutamide-resistant)Not specified10 µM (single dose)[15]
MPC6LNCaP-95 (Enzalutamide-resistant)AR-V7 expression10 µM (single dose)[15]

IC50: Half-maximal inhibitory concentration.

Signaling Pathways and Mechanisms of Action

Enzalutamide Action and Resistance Pathways

The following diagram illustrates the androgen receptor signaling pathway and the key points where enzalutamide acts, as well as the mechanisms that lead to resistance.

enzalutamide_resistance Androgen Androgen (e.g., DHT) AR_cytoplasm AR (Cytoplasm) Androgen->AR_cytoplasm Binds AR_Enza AR-Enzalutamide Complex AR_cytoplasm->AR_Enza AR_nucleus AR (Nucleus) AR_cytoplasm->AR_nucleus Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR_cytoplasm Blocks Binding Enzalutamide->AR_Enza AR_Enza->AR_nucleus Prevents Translocation HSP HSP HSP->AR_cytoplasm ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Resistance_Mechanisms Resistance Mechanisms AR_Amp AR Amplification/ Overexpression Resistance_Mechanisms->AR_Amp AR_Mut AR LBD Mutation (e.g., F876L) Resistance_Mechanisms->AR_Mut AR_V7 AR Splice Variant (AR-V7) Resistance_Mechanisms->AR_V7 AR_V7->ARE Constitutively Active

Figure 1. Enzalutamide action and resistance pathways.
Mechanism of Action of this compound

This compound functions as a molecular glue, inducing the proximity of the AR protein to an E3 ubiquitin ligase. This leads to the polyubiquitination of AR and its subsequent degradation by the proteasome.

ar_degrader_mechanism AR_Degrader This compound (Molecular Glue) Ternary_Complex Ternary Complex (AR - Degrader - E3) AR_Degrader->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_AR Polyubiquitinated AR Ternary_Complex->Polyubiquitinated_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Figure 2. Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of AR degraders like this compound.

Western Blot for AR Degradation

This protocol is for the detection and quantification of AR protein levels in prostate cancer cell lines following treatment with an AR degrader.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, and their enzalutamide-resistant derivatives)

  • Cell culture medium and supplements

  • This compound and vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-AR-V7, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle for the desired time points (e.g., 4, 8, 16, 24 hours). For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the AR degrader.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize AR levels to the loading control.

western_blot_workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D Sample Preparation C->D E SDS-PAGE D->E F Protein Transfer (Blotting) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Image Analysis J->K

Figure 3. Western blot experimental workflow.
Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of enzalutamide-sensitive and -resistant prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • 96-well cell culture plates

  • Cell culture medium

  • This compound, enzalutamide, and vehicle control

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, enzalutamide, or vehicle.

  • Incubation: Incubate the plates for 3-5 days.

  • Viability Measurement: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Co-Immunoprecipitation (Co-IP) for AR-E3 Ligase Interaction

This protocol is designed to confirm the interaction between AR and the E3 ubiquitin ligase induced by this compound.

Materials:

  • Prostate cancer cells

  • This compound, vehicle, and proteasome inhibitor (MG132)

  • Co-IP lysis buffer

  • Antibodies: anti-AR, anti-E3 ligase (e.g., anti-VHL or anti-CRBN), and control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and MG132. Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an anti-AR antibody or control IgG overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the specific E3 ligase and AR. The presence of the E3 ligase in the AR immunoprecipitate from degrader-treated cells confirms the interaction.[16]

co_ip_workflow A Cell Treatment (Degrader + MG132) B Cell Lysis (Non-denaturing) A->B C Immunoprecipitation (Anti-AR Ab) B->C D Complex Capture (Protein A/G Beads) C->D E Washing D->E F Elution E->F G Western Blot Analysis (Probe for E3 Ligase) F->G

Figure 4. Co-immunoprecipitation experimental workflow.

Conclusion

This compound and other molecules in its class represent a promising therapeutic strategy to overcome the significant clinical challenge of enzalutamide resistance in prostate cancer. By inducing the degradation of the AR protein, these agents can effectively abrogate AR signaling in tumors that have developed resistance through AR overexpression, mutation, or the expression of splice variants. The preclinical data for AR degraders demonstrate their potential to be more effective than traditional AR antagonists. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this exciting new class of therapeutics for advanced prostate cancer. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.

References

Preclinical Evaluation of Androgen Receptor Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of androgen receptor (AR) degraders, a promising class of therapeutics for prostate cancer. It covers the core methodologies, quantitative data from preclinical studies, and the underlying signaling pathways involved in their mechanism of action.

Introduction to Androgen Receptor Degraders

Androgen receptor (AR) signaling is a critical driver in the development and progression of prostate cancer. While AR antagonists have been a cornerstone of treatment, resistance often develops through mechanisms such as AR overexpression, mutation, or the emergence of splice variants like AR-V7.[1] AR degraders, such as Proteolysis Targeting Chimeras (PROTACs) and Selective Androgen Receptor Degraders (SARDs), offer a novel therapeutic strategy by inducing the degradation of the AR protein, thereby overcoming these resistance mechanisms.[1][2]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This approach not only blocks AR function but eliminates the protein entirely. Several AR degraders, including Bavdegalutamide (ARV-110) and ARV-766, have shown promising preclinical activity and have advanced into clinical trials.[2][4][5][6]

Key Preclinical Assays and Experimental Protocols

The preclinical evaluation of AR degraders involves a battery of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.

2.1.1 Western Blot for AR Degradation

This assay is fundamental to confirm the primary mechanism of action – the degradation of the AR protein.

  • Objective: To quantify the reduction in AR protein levels following treatment with an AR degrader.

  • Protocol:

    • Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).[3]

    • Treatment: Cells are treated with varying concentrations of the AR degrader or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).[1]

    • Cell Lysis: Cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Protein Quantification: Total protein concentration is determined using a BCA Protein Assay Kit.[3]

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[3]

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against AR. A primary antibody against a loading control (e.g., GAPDH or β-actin) is used for normalization.[3]

    • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an Enhanced Chemiluminescence (ECL) substrate and a chemiluminescence imaging system.[3]

    • Analysis: The intensity of the AR band is quantified and normalized to the loading control to determine the percentage of AR degradation.

2.1.2 Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This assay assesses the functional consequence of AR degradation by measuring the transcription of AR-regulated genes.

  • Objective: To measure the change in mRNA levels of AR target genes (e.g., PSA, NKX3.1) following treatment with an AR degrader.[1]

  • Protocol:

    • Cell Treatment: Cells are treated with the AR degrader as described for the Western blot.

    • RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

    • cDNA Synthesis: First-strand cDNA is synthesized from the RNA template.

    • qRT-PCR: The relative expression of target genes is quantified using a qPCR system with specific primers for the genes of interest and a housekeeping gene for normalization.

    • Data Analysis: The change in gene expression is calculated using the ΔΔCt method.

2.1.3 Cell Proliferation and Viability Assays

These assays determine the anti-proliferative effects of AR degraders.

  • Objective: To measure the inhibition of cancer cell growth upon treatment with an AR degrader.

  • Protocol (using CellTiter-Glo®):

    • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

    • Treatment: Cells are treated with a range of concentrations of the AR degrader or control compounds for several days (e.g., 5 days).[1]

    • Assay: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measurement: Luminescence is measured using a plate reader.

    • Analysis: The data is used to calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

2.1.4 Apoptosis Assays

These assays are used to determine if the observed decrease in cell viability is due to the induction of programmed cell death.

  • Objective: To detect and quantify apoptosis in cells treated with AR degraders.

  • Protocol (using PARP cleavage):

    • Treatment and Lysis: Cells are treated with the AR degrader and lysed as for Western blotting.

    • Immunoblotting: Western blotting is performed using an antibody that detects cleaved PARP (cPARP), a marker of apoptosis.[1] An increase in the cPARP signal indicates the induction of apoptosis.

2.2.1 Xenograft Models

Xenograft models are crucial for evaluating the in vivo efficacy of AR degraders.

  • Objective: To assess the anti-tumor activity of an AR degrader in a living organism.

  • Protocol:

    • Cell Implantation: Prostate cancer cells (e.g., VCaP, LNCaP) are implanted subcutaneously into immunocompromised mice (e.g., NSG mice).[7][8]

    • Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).[7] For castration-resistant models, mice are castrated.[7]

    • Treatment: Animals are randomized into treatment and control groups and dosed with the AR degrader (e.g., orally) or vehicle control.[8]

    • Monitoring: Tumor volume and body weight are measured regularly.

    • Endpoint: At the end of the study, tumors are excised, and can be used for pharmacodynamic analysis (e.g., Western blot for AR levels).

    • Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Quantitative Data Summary

The following tables summarize key quantitative data for several preclinical AR degraders.

Table 1: In Vitro Potency of AR Degraders

CompoundCell LineDC50 (nM)IC50 (nM) - ProliferationIC50 (nM) - PSA SynthesisReference(s)
Bavdegalutamide (ARV-110) LNCaP~1-10[9]
VCaP~1--[9]
ARD-61 LNCaP---[1]
VCaP---[1]
AZ'3137 LNCaP---[10]

DC50: Concentration at which 50% of the protein is degraded. IC50: Concentration at which 50% of the biological function is inhibited.

  • Data not available in the provided search results.

Table 2: In Vivo Efficacy of AR Degraders in Xenograft Models

CompoundXenograft ModelDose (mg/kg, route)AR Degradation (%)Tumor Growth Inhibition (TGI) (%)Reference(s)
Bavdegalutamide (ARV-110) VCaP (castrated)0.3, PO, QD7069[8][9]
1, PO, QD87101[8][9]
3, PO, QD90109[8][9]
VCaP (non-castrated)1, PO, QD-60[9]
3, PO, QD-67[9]
10, PO, QD-70[9]
ARD-61 CWR-R1 EnzR--Effective[1]
AZ'3137 Mouse Prostate Cancer--Inhibited[10]

PO: Per os (oral administration), QD: Quaque die (once a day).

  • Data not available in the provided search results.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for most AR degraders is the hijacking of the ubiquitin-proteasome system.

PROTACs induce the formation of a ternary complex between the AR protein, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[2] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[2]

PROTAC_Mechanism AR Androgen Receptor (AR) PROTAC PROTAC AR->PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase PolyUb_AR Polyubiquitinated AR E3_Ligase->PolyUb_AR E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub transfer E2->E3_Ligase Ub transfer Ub Ub Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: PROTAC-mediated degradation of the Androgen Receptor.

The degradation of the AR protein leads to a shutdown of AR-driven signaling pathways. This results in the downregulation of AR target genes, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1]

Downstream_Effects AR_Degrader AR Degrader (e.g., PROTAC) AR_Protein AR Protein AR_Degrader->AR_Protein AR_Degradation AR Degradation AR_Protein->AR_Degradation induces AR_Signaling AR Signaling Pathway AR_Degradation->AR_Signaling inhibits AR_Target_Genes Downregulation of AR Target Genes (e.g., PSA, NKX3.1) AR_Signaling->AR_Target_Genes leads to Cellular_Effects Inhibition of Proliferation Induction of Apoptosis AR_Target_Genes->Cellular_Effects results in

Caption: Downstream cellular effects of AR degradation.

Overcoming Resistance

A key advantage of AR degraders is their ability to overcome common resistance mechanisms to traditional AR antagonists.[1] They have demonstrated efficacy in models with AR amplification/overexpression, AR mutations, and the expression of AR splice variants like AR-V7.[1] While some degraders may not directly bind and degrade AR-V7, they can still inhibit tumor cell growth in models overexpressing this variant, suggesting that the full-length AR remains a critical driver of prostate cancer even in resistant states.[1]

Conclusion

The preclinical evaluation of androgen receptor degraders demonstrates their potential as a powerful next-generation therapeutic strategy for prostate cancer. Their unique mechanism of action, leading to the complete elimination of the AR protein, allows them to overcome key resistance mechanisms that limit the efficacy of current therapies. The in-depth technical guide provided here outlines the essential methodologies and data interpretation required for the continued development and assessment of this promising class of drugs.

References

The Advent of AR Degraders: A Technical Deep Dive into Downstream Androgen Receptor Signaling Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular intricacies of Androgen Receptor (AR) degraders, with a specific focus on the emerging class of molecules exemplified by AR Degrader-2. We provide a detailed examination of their mechanism of action and their profound impact on the downstream AR signaling cascade, a critical pathway in the progression of prostate cancer. This document synthesizes the latest preclinical and clinical findings, offering a robust resource for professionals in the field.

Introduction: Overcoming Resistance in Androgen-Driven Malignancies

The androgen receptor, a ligand-activated transcription factor, is a key driver of prostate cancer.[1][2][3] While therapies targeting the AR have been a cornerstone of treatment, resistance inevitably emerges through mechanisms such as AR gene amplification, mutations, and the expression of constitutively active splice variants like AR-V7.[1][4] AR degraders represent a paradigm shift, moving beyond simple inhibition to induce the complete removal of the AR protein, thereby abrogating all its downstream signaling functions.

Mechanism of Action: Hijacking the Cellular Machinery for Targeted Destruction

AR degraders, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues, operate by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[5]

  • PROTACs , such as the clinically evaluated ARV-110 and ARV-766, are bifunctional molecules. One end binds to the AR, while the other recruits an E3 ubiquitin ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).[5] This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome.[1][5]

  • Molecular glues , a newer class of degraders, induce a conformational change in an E3 ligase, enabling it to recognize and ubiquitinate the target protein, in this case, the AR.[5] this compound is identified as a molecular glue that effectively degrades the androgen receptor.[6]

cluster_cytoplasm Cytoplasm AR Androgen Receptor (AR) Degrader This compound (Molecular Glue) AR->Degrader Binding Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase (e.g., Cereblon) Degrader->E3 Induces Proximity E3->AR Ubiquitination Ub Ubiquitin Proteasome->AR Degradation

Figure 1. Mechanism of AR Degradation by a Molecular Glue. This compound facilitates the interaction between the AR and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the AR protein.

Quantitative Impact on AR Levels and Downstream Signaling

The efficacy of AR degraders is quantified by their ability to reduce AR protein levels and consequently inhibit the expression of AR-regulated genes.

CompoundClassCell LineDC50IC50Key FindingsReference
This compound Molecular GlueVCaP0.3-0.5 μM-Degrades androgen receptor.[6]
ARV-110 PROTAC---Degrades AR ≥ 95% in preclinical models. In a Phase I study, 2 of 15 evaluable mCRPC patients at ≥140 mg dose had confirmed PSA declines of >50%.[7]
ARV-766 PROTAC---In a Phase 1/2 study, 43% of 47 evaluable mCRPC patients with AR LBD mutations showed a PSA decline of at least 50%.[8]
ARD-1676 PROTACVCaP, LNCaP0.1 nM, 1.1 nM11.5 nM, 2.8 nMEffectively induces degradation of a broad panel of clinically relevant AR mutants.[9]
ARD-69 PROTACAR-positive prostate cancer cells--Induces AR protein degradation and inhibits AR-regulated gene expression (PSA, TMPRSS2).[6]

Table 1. Summary of Quantitative Data for Selected AR Degraders. DC50 represents the concentration required for 50% maximal degradation, and IC50 is the half-maximal inhibitory concentration for cell growth.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and replicating findings.

Western Blotting for AR Degradation

This assay directly measures the reduction in AR protein levels following treatment with a degrader.

  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured to ~70-80% confluency. Cells are then treated with varying concentrations of the AR degrader or vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the AR. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Analysis: Densitometry is used to quantify the intensity of the AR band relative to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control.

start Start: Prostate Cancer Cells treatment Treat with AR Degrader (Dose-Response/Time-Course) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer immuno Immunoblotting (Primary & Secondary Antibodies) transfer->immuno detect Chemiluminescence Detection immuno->detect analysis Densitometry Analysis: Quantify AR Levels detect->analysis end End: % AR Degradation analysis->end

Figure 2. Experimental Workflow for Western Blot Analysis of AR Degradation. This flowchart outlines the key steps in quantifying the reduction of AR protein levels in response to degrader treatment.

qPCR for AR Target Gene Expression

This method quantifies the impact of AR degradation on the transcription of its downstream target genes.

  • Cell Culture and Treatment: As described for Western blotting.

  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit.

  • cDNA Synthesis: Reverse transcription is performed to synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): qPCR is performed using primers specific for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.

Impact on Downstream AR Signaling Pathways

By eliminating the AR protein, degraders effectively shut down all AR-dependent signaling, leading to a cascade of anti-tumor effects.

Upon androgen binding, the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) in the promoter regions of target genes.[1][5] This leads to the transcription of genes involved in cell proliferation, survival, and prostate-specific antigen (PSA) production.[5] AR degraders prevent this entire process by eliminating the receptor itself. This not only halts the transcription of pro-proliferative and anti-apoptotic genes but also prevents the non-genomic actions of AR in the cytoplasm.[10] Furthermore, by degrading both wild-type and mutant forms of the AR, including the ligand-binding domain-lacking AR-V7, certain degraders can overcome key mechanisms of resistance to traditional AR antagonists.[5][11][12]

cluster_ar_signaling Canonical AR Signaling Pathway Androgen Androgen (e.g., Testosterone, DHT) AR_cyto AR (Cytoplasm) Androgen->AR_cyto Binding AR_nuc AR (Nucleus) AR_cyto->AR_nuc Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE Binding Target_Genes Target Gene Transcription (PSA, TMPRSS2, etc.) ARE->Target_Genes Activation Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Degrader This compound Degrader->AR_cyto Degradation

Figure 3. Impact of this compound on the AR Signaling Pathway. This compound intercepts the pathway by degrading the AR in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of target genes that drive prostate cancer cell proliferation and survival.

Conclusion and Future Directions

AR degraders have demonstrated significant promise in overcoming resistance to conventional AR-targeted therapies. Their ability to eliminate the AR protein, including clinically relevant mutants and splice variants, offers a powerful strategy for treating advanced prostate cancer. The quantitative data from preclinical and clinical studies of compounds like ARV-110, ARV-766, and the molecular glue this compound, underscore the potential of this therapeutic modality.

Future research will focus on optimizing the pharmacological properties of these degraders, exploring combination therapies, and identifying biomarkers to predict patient response. The continued development of novel degraders targeting different E3 ligases and AR domains holds the key to further enhancing their efficacy and expanding their clinical utility in the fight against prostate cancer.

References

The Dawn of a New Era in Oncology: A Technical Guide to Androgen Receptor Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Therapeutic Potential, Mechanisms, and Preclinical Validation of Androgen Receptor Degraders for Drug Development Professionals.

The androgen receptor (AR), a pivotal driver in the progression of prostate cancer, remains a critical therapeutic target.[1][2] While androgen deprivation therapies and AR antagonists have been foundational in treatment, the emergence of resistance, often driven by AR mutations, amplification, or the expression of splice variants, presents a significant clinical challenge.[2][3][4] A novel and promising therapeutic strategy has emerged to overcome these resistance mechanisms: targeted AR degradation. This approach, primarily utilizing proteolysis-targeting chimeras (PROTACs), aims to eliminate the AR protein entirely, rather than merely inhibiting its function.[5][6] This technical guide provides a comprehensive overview of the therapeutic potential of AR degraders, detailing their mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for their evaluation.

The Androgen Receptor Signaling Pathway: A Driving Force in Prostate Cancer

The AR signaling pathway is crucial for the development and maintenance of the prostate gland and is a key driver of prostate cancer.[2] Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation, survival, and tumor growth.[4] In castration-resistant prostate cancer (CRPC), the AR signaling axis can be reactivated through various mechanisms, including AR gene amplification, mutations that allow activation by other steroids or even antagonists, and the production of constitutively active AR splice variants that lack the ligand-binding domain (LBD).[2][4]

AR_Signaling_Pathway cluster_nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex AR->AR_complex Dimerization Dimerization AR_complex->Dimerization Translocation Nucleus Nucleus ARE Androgen Response Element (ARE) Dimerization->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Promotes

Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

AR degraders, particularly PROTACs, are heterobifunctional molecules. They consist of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[5][7] This forms a ternary complex between the AR, the PROTAC, and the E3 ligase.[5] The E3 ligase then tags the AR with ubiquitin molecules, marking it for degradation by the 26S proteasome.[7][8] This "event-driven" mechanism allows a single PROTAC molecule to trigger the degradation of multiple AR proteins, offering a potential advantage over traditional "occupancy-driven" inhibitors.[5]

PROTAC_Mechanism PROTAC AR Degrader (PROTAC) AR Androgen Receptor (AR) PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalyzes

Figure 2: Mechanism of Action of a PROTAC-based AR Degrader.

Preclinical Data Summary of Leading AR Degraders

Several AR degraders are currently in preclinical and clinical development, demonstrating potent and selective degradation of the AR protein and significant anti-tumor activity. The following tables summarize key quantitative data for some of the leading candidates.

Table 1: In Vitro AR Degradation Activity (DC50)

CompoundCell LineAR StatusDC50 (nM)Reference(s)
Bavdegalutamide (ARV-110) LNCaPWild-type~1[][10]
VCaPWild-type~1[][10]
T-Rex-293Wild-type3.1[11]
T-Rex-293L702H>100[11]
T-Rex-293T878A~2.0[11]
T-Rex-293H875Y/T878A6.1[11]
ARV-766 VCaPWild-type<1
VCaPL702HPotent
ARD-61 LNCaPWild-typePotent[12]
VCaPWild-typePotent[12]
BMS-986365 (CC-94676) Prostate Cancer Cell LinesWild-type & MutantsPotent[][13]
ANITACs 22Rv1AR-V7<20

Table 2: In Vitro Anti-proliferative Activity (IC50)

CompoundCell LineIC50 (nM)Reference(s)
Bavdegalutamide (ARV-110) LNCaP10[10]
ARD-61 VCaPPotent[12]

Table 3: In Vivo Anti-Tumor Efficacy

CompoundXenograft ModelDosingTumor Growth Inhibition (TGI)Reference(s)
Bavdegalutamide (ARV-110) VCaP0.3, 1, 3 mg/kg (oral, 3 days)70%, 87%, 90% AR degradation, respectively[]
VCaP (non-castrated)1, 3, 10 mg/kg (oral)60%, 67%, 70% TGI, respectively[]
ARV-766 LNCaP & VCaPOralSignificant, dose-dependent TGI
ARD-61 LNCaP-Potent anti-tumor effects[12]
BMS-986365 (CC-94676) Cell line- and patient-derived xenograftsOralPotent TGI[]

Key Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of AR degraders.

Western Blot Analysis of AR Degradation

Objective: To quantify the reduction of AR protein levels in cells treated with an AR degrader.

Protocol:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the AR degrader or vehicle control (e.g., DMSO) for desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize AR band intensity to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of AR degraders on the viability of prostate cancer cells.

Protocol:

  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the AR degrader in culture medium.

    • Add the compound dilutions to the wells (final volume 200 µL). Include vehicle control wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated controls.

    • Plot the results and calculate the IC50 value using appropriate software.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

Objective: To measure the effect of AR degraders on the transcription of AR target genes (e.g., PSA, TMPRSS2).

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with the AR degrader as described for the Western blot protocol.

    • Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.

    • Perform the qRT-PCR using a real-time PCR system.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Use the ΔΔCt method to determine the relative gene expression, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of AR degraders in a preclinical animal model.

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject prostate cancer cells (e.g., VCaP, LNCaP) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).

    • Monitor tumor growth regularly using calipers.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the AR degrader (e.g., by oral gavage) and vehicle control at the desired dose and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Perform pharmacodynamic studies by analyzing AR protein levels in the tumors via Western blot.

    • Calculate tumor growth inhibition (TGI).

Ubiquitination Assay (Co-Immunoprecipitation)

Objective: To demonstrate the PROTAC-induced ubiquitination of the androgen receptor.

Protocol:

  • Cell Treatment:

    • Treat prostate cancer cells with the AR degrader and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated AR.

  • Cell Lysis:

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-AR antibody overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-AR complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

    • Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect the ubiquitinated AR, which will appear as a high-molecular-weight smear.

Experimental Workflow Visualization

Experimental_Workflow start Start cell_culture Prostate Cancer Cell Culture start->cell_culture treatment AR Degrader Treatment cell_culture->treatment in_vitro In Vitro Assays treatment->in_vitro in_vivo In Vivo Studies treatment->in_vivo western Western Blot (AR Degradation) in_vitro->western viability Cell Viability Assay (IC50) in_vitro->viability q_pcr qRT-PCR (Target Gene Expression) in_vitro->q_pcr ubiquitination Ubiquitination Assay in_vitro->ubiquitination end End western->end viability->end q_pcr->end ubiquitination->end xenograft Xenograft Model in_vivo->xenograft efficacy Efficacy Assessment (Tumor Growth Inhibition) xenograft->efficacy efficacy->end

Figure 3: A Typical Experimental Workflow for Evaluating AR Degraders.

Conclusion and Future Directions

Androgen receptor degraders represent a paradigm shift in the treatment of prostate cancer, offering a novel mechanism to overcome the limitations of current AR-targeted therapies. The preclinical data for several AR degraders are highly promising, demonstrating potent and selective AR degradation, leading to significant anti-tumor activity in various models, including those resistant to current standards of care. As these agents progress through clinical trials, they hold the potential to become a valuable new class of therapeutics for patients with advanced prostate cancer.[14] Further research will focus on optimizing the properties of these degraders, exploring combination therapies, and identifying biomarkers to predict patient response. The continued development of AR degraders is a testament to the power of innovative drug design in addressing unmet needs in oncology.

References

Methodological & Application

Application Notes and Protocols for AR Degrader-2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of AR Degrader-2, a molecular glue degrader of the Androgen Receptor (AR), in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, presents quantitative data for this compound and other relevant AR degraders, and includes visual diagrams of the signaling pathway and experimental workflow.

Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer development and progression. While various therapies target AR signaling, resistance often emerges, frequently due to AR mutations or overexpression. Targeted protein degradation has surfaced as a promising therapeutic strategy to overcome these resistance mechanisms by eliminating the AR protein entirely, rather than merely inhibiting it.

This compound is a molecular glue that induces the degradation of the Androgen Receptor. Unlike traditional inhibitors, molecular glues facilitate the interaction between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful tool for studying AR biology and for the development of novel therapeutics for prostate cancer.

Mechanism of Action

This compound functions as a molecular glue, inducing proximity between the Androgen Receptor and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR protein levels and subsequent downstream effects on AR-regulated gene expression and cell proliferation.[1][2][3]

Signaling Pathway of this compound

AR_Degrader_Pathway Mechanism of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR - Degrader - E3) AR->Ternary_Complex Binds AR_translocation AR AR->AR_translocation Translocation (Inhibited by degradation) AR_Degrader_2 This compound (Molecular Glue) AR_Degrader_2->Ternary_Complex Induces Proximity E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Targeting Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation ARE Androgen Response Element (ARE) Gene_Expression Target Gene Expression ARE->Gene_Expression Transcription Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth AR_translocation->ARE Binds

Caption: Mechanism of this compound-mediated AR degradation.

Quantitative Data

The following tables summarize the degradation and inhibitory activities of this compound and other representative AR degraders in various prostate cancer cell lines.

Table 1: Degradation Potency of AR Degraders

CompoundTypeTarget E3 LigaseCell LineDC50 (nM)Dmax (%)Citation
This compound Molecular Glue Not Reported VCaP 300-500 Not Reported [4][5]
ARD-2585PROTACCereblonVCaP≤0.1>95[6]
ARD-2051PROTACCereblonVCaP0.6>90[7]
ARD-61PROTACVHLVCaP0.2-1>90[8]
ARV-110PROTACCereblonVCaP1.698[6]
VNPP433-3βMolecular GlueMDM222Rv1~20,000Not Reported[1]

Table 2: Anti-proliferative Activity of AR Degraders

CompoundTypeCell LineIC50 (nM)Citation
ARD-2585PROTACVCaP1.5[6]
ARD-2585PROTACLNCaP16.2[6]
ARD-1676PROTACVCaP11.5[9]
ARD-1676PROTACLNCaP2.8[9]
GDC-2992PROTACVCaP9.7[4]
HG122DegraderLNCaP/22Rv17,000-9,000[10]
UnnamedDegraderLNCaP3,500[11]

Experimental Protocols

Note: The following protocols are representative and may require optimization for specific experimental conditions and for use with this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., VCaP, LNCaP, 22Rv1) Reagent_Prep 2. Reagent Preparation (this compound Stock) Cell_Seeding 3. Cell Seeding (Plates/Dishes) Reagent_Prep->Cell_Seeding Treatment 4. Treatment with this compound (Dose-response & time-course) Cell_Seeding->Treatment Western_Blot 5a. Western Blot (AR Protein Degradation) Treatment->Western_Blot Viability_Assay 5b. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay qPCR 5c. qRT-PCR (AR Target Gene Expression) Treatment->qPCR

Caption: General experimental workflow for assessing this compound activity.

1. Cell Culture

  • Cell Lines: VCaP, LNCaP, and 22Rv1 are commonly used prostate cancer cell lines expressing the androgen receptor.

  • Culture Media:

    • VCaP: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • LNCaP and 22Rv1: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

2. Reagent Preparation

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in an appropriate solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. Western Blot for AR Degradation

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against AR (and a loading control, e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL detection system.

  • Data Analysis: Quantify band intensities and normalize AR levels to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control.

4. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 72 or 96 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

5. Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

  • Cell Treatment: Treat cells with this compound or vehicle control as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers for AR target genes (e.g., PSA (KLK3), TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Disclaimer

This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. It is recommended to consult relevant literature and perform pilot experiments to determine the optimal conditions for your specific application of this compound.

References

Application Notes and Protocols for AR Degrader-2 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial driver in the progression of prostate cancer. Targeted degradation of AR presents a promising therapeutic strategy, overcoming the limitations of traditional androgen deprivation therapies. AR Degrader-2 is a molecular glue that potently induces the degradation of the Androgen Receptor.[1] Western blotting is an essential immunodetection technique to quantify the reduction in AR protein levels following treatment with this compound, thereby providing a direct measure of its efficacy. These application notes provide a comprehensive guide for utilizing this compound in a Western blot experiment to assess its impact on AR protein levels.

Mechanism of Action: this compound

This compound functions as a molecular glue, inducing proximity between the Androgen Receptor and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of AR. The poly-ubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total AR protein levels within the cell.[2] This mechanism effectively silences AR signaling, which is critical for the growth and survival of androgen-dependent cancer cells.

Signaling Pathway Diagram

AR_Degrader_Mechanism cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_proteasome AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR - Degrader - E3 Ligase) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex AR_Degrader_2 This compound AR_Degrader_2->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound-mediated AR degradation.

Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus.[3][4] In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on target genes, regulating their transcription to promote cell proliferation and survival.[3][5]

Classical AR Signaling Pathway Diagram

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Dimer AR Dimer AR_Androgen->AR_Dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activation Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth

Caption: Simplified classical Androgen Receptor signaling pathway.

Experimental Protocols

A. Cell Culture and Treatment
  • Cell Seeding: Plate prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to achieve the desired final concentrations.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 0.5, 1, 3 µM) for a specified duration (e.g., 4, 8, 16, 24 hours).

    • Include a vehicle control (DMSO) in parallel.

B. Cell Lysis and Protein Quantification
  • Cell Harvest: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[6]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

C. Western Blot Protocol
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Mix the lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.[6]

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[7]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7]

    • Ensure complete transfer by checking the pre-stained ladder on the membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for Androgen Receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • In parallel, incubate a separate membrane or the same stripped membrane with a primary antibody for a loading control protein (e.g., β-actin, GAPDH).

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[6][8]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.[7]

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the AR band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Western Blot Experimental Workflow

Western_Blot_Workflow Start Start: Cell Culture & Treatment Cell_Lysis Cell Lysis & Protein Extraction Start->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation (Laemmli Buffer) Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE (Gel Electrophoresis) Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-AR & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL Substrate) Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis End End: Results Analysis->End

Caption: A comprehensive workflow for Western blot analysis.

Data Presentation

The efficacy of this compound can be quantified by its DC50 value, which is the concentration required to degrade 50% of the target protein.

Cell LineTreatment Duration (hours)DC50 (µM)Dmax (% Degradation)
VCaP240.3 - 0.5>90%
LNCaP240.6>85%

Note: The data presented for LNCaP cells is representative and may vary based on experimental conditions. The DC50 for VCaP cells is based on available data for this compound (Compound 2).[1]

Dmax: Maximum degradation observed at the highest tested concentration.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Insufficient protein loadingIncrease the amount of protein loaded per well.
Ineffective primary or secondary antibodyUse a fresh or different antibody; optimize antibody concentration.
Incomplete protein transferCheck transfer efficiency using Ponceau S staining.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the concentration of primary and/or secondary antibodies.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Primary antibody is not specificUse a more specific primary antibody; perform a BLAST search to check for cross-reactivity.
Protein degradationEnsure protease inhibitors are included in the lysis buffer.

By adhering to these detailed protocols and application notes, researchers and scientists can effectively utilize this compound in Western blot experiments to accurately assess its potential as a therapeutic agent for androgen-dependent diseases.

References

Application Notes & Protocols: Assessing Androgen Receptor Degradation with AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial transcription factor that plays a central role in the development and progression of prostate cancer.[1][2] Therapies targeting AR signaling are the cornerstone of treatment for advanced prostate cancer; however, resistance often develops through mechanisms like AR gene amplification, mutation, and the expression of splice variants.[3][4] Targeted protein degradation offers a novel therapeutic strategy to overcome these resistance mechanisms by eliminating the AR protein entirely, rather than merely inhibiting it.[4][5]

AR Degrader-2 is a potent, orally active molecular glue designed to induce the degradation of the Androgen Receptor.[6] Unlike traditional inhibitors, this compound functions by hijacking the cell's natural protein disposal machinery to tag the AR protein for destruction.[7] These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy and mechanism of this compound in relevant cancer cell lines.

Mechanism of Action: this compound

This compound is a molecular glue that promotes the interaction between the Androgen Receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of AR by the proteasome.[6][7] By inducing the formation of this complex, this compound effectively marks the AR protein for elimination, thereby reducing its cellular levels and shutting down downstream signaling pathways that drive tumor growth.[4]

cluster_0 Cellular Environment cluster_1 Degradation Pathway AR Androgen Receptor (AR) Degrader This compound (Molecular Glue) AR->Degrader Binds Ternary Ternary Complex (AR - Degrader - E3) AR->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) Degrader->E3 Binds Degrader->Ternary E3->Ternary PolyUb Poly-ubiquitinated AR Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded AR (Peptides) Proteasome->Degraded Degradation

Caption: Mechanism of this compound-mediated AR degradation.

Quantitative Data Summary

The efficacy of this compound can be quantified through various in vitro assays. The tables below summarize representative data based on typical findings for potent AR degraders in prostate cancer cell lines.

Table 1: Degradation Potency (DC₅₀) of this compound DC₅₀ represents the concentration required to degrade 50% of the target protein.

Cell LineAR StatusThis compound DC₅₀ (nM)
VCaPAR Wild-Type, Amplified0.3 - 0.5[6]
LNCaPAR T878A Mutant~1
22Rv1AR-V7 Splice VariantDose-dependent

Table 2: Anti-proliferative Activity (IC₅₀) of this compound IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Cell LineAR StatusThis compound IC₅₀ (nM)Enzalutamide IC₅₀ (nM)
VCaPAR-WT, Amplified50 - 100500 - 1000[8]
LNCaPAR T878A Mutant10 - 50100 - 500[8]
22Rv1AR-V7, Enz-Resistant100 - 500>10,000[8]

Experimental Workflow

A systematic approach is essential for evaluating this compound. The workflow begins with treating prostate cancer cell lines, followed by distinct assays to measure direct protein degradation, downstream functional effects, and the underlying mechanism of action.

cluster_assays Assessment Assays cluster_outcomes Endpoints start Prostate Cancer Cell Culture (e.g., VCaP, LNCaP) treat Treat with this compound (Dose-response & Time-course) start->treat wb Protocol 1: Western Blot treat->wb via Protocol 2: Cell Viability Assay treat->via ub Protocol 3: Ubiquitination Assay treat->ub qpcr Protocol 4: qRT-PCR treat->qpcr out_wb Quantify AR Protein Levels (Determine DC₅₀) wb->out_wb out_via Assess Anti-proliferative Effect (Determine IC₅₀) via->out_via out_ub Confirm Ubiquitin-Proteasome Mechanism ub->out_ub out_qpcr Measure AR Target Gene Expression (e.g., PSA) qpcr->out_qpcr

Caption: General workflow for assessing this compound activity.

Detailed Experimental Protocols

Protocol 1: Western Blot for AR Protein Levels

This protocol is used to directly measure the reduction in total AR protein following treatment with this compound.[9]

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound; Vehicle control (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors[10]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer, and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 24-48 hours.[8]

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer on ice for 30 minutes.[9] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[11]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay kit.[10]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[10]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate via electrophoresis. Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal.[9] Quantify band intensities and normalize the AR signal to the loading control (GAPDH or β-actin).

Protocol 2: Cell Viability Assay

This assay measures the effect of AR degradation on cell proliferation and viability.

Materials:

  • Prostate cancer cell lines

  • 96-well plates

  • This compound; Vehicle control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar MTS/MTT reagent)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours.[8] Include a vehicle-only control.

  • Reagent Addition: After the treatment period, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol and incubate.

  • Measurement: Measure luminescence using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control. Calculate the IC₅₀ value using non-linear regression analysis.[8]

Protocol 3: AR Ubiquitination Assay

This assay confirms that this compound induces AR degradation via the ubiquitin-proteasome system.[13]

Materials:

  • Materials from Protocol 1

  • Proteasome inhibitor (e.g., MG132)

  • Protein A/G agarose (B213101) beads

  • Primary antibodies: anti-AR, anti-Ubiquitin (e.g., P4D1)

Procedure:

  • Cell Culture and Treatment: Seed cells in 100 mm dishes. Treat with this compound and/or vehicle for 4-6 hours. In a parallel control group, pre-treat cells with MG132 (10 µM) for 2 hours before adding this compound to block proteasomal degradation and allow ubiquitinated AR to accumulate.[14]

  • Cell Lysis: Lyse cells in a modified RIPA buffer or a specific IP lysis buffer.

  • Immunoprecipitation (IP):

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the lysate with an anti-AR antibody overnight at 4°C to form an antibody-antigen complex.

    • Add Protein A/G beads to capture the complex.

    • Wash the beads several times with lysis buffer to remove non-specific proteins.

  • Elution and Western Blot: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.

  • Detection: Perform a Western blot as described in Protocol 1, but probe the membrane with an anti-Ubiquitin antibody. A high molecular weight smear in the this compound treated lanes indicates poly-ubiquitinated AR.[13][15]

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to determine if this compound affects the mRNA levels of AR or its downstream target genes, confirming a post-transcriptional mechanism of action.

Materials:

  • Treated cell samples

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for AR, KLK3 (PSA), FKBP5, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1 for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using specific primers for the target genes and the housekeeping gene.

  • Data Analysis: Analyze the results using the ΔΔCt method. A significant decrease in the mRNA levels of AR target genes (KLK3, FKBP5) without a corresponding decrease in AR mRNA would indicate that this compound is inhibiting AR's transcriptional activity, likely as a result of its degradation.[16]

Androgen Receptor Signaling Pathway

Understanding the canonical AR signaling pathway is critical to interpreting the effects of AR degraders. In this pathway, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to AR in the cytoplasm.[17] This binding event causes AR to dissociate from heat shock proteins, dimerize, and translocate to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA to regulate the transcription of target genes involved in cell proliferation and survival.[3][18]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR_HSP AR + HSP Complex Androgen->AR_HSP Binds AR_Active Active AR AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization AR_Dimer_Nuc AR Dimer AR_Dimer->AR_Dimer_Nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer_Nuc->ARE Binds Transcription Gene Transcription (e.g., PSA, FKBP5) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Canonical Androgen Receptor (AR) signaling pathway.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Western Blot: Weak or no AR signalInsufficient protein loaded; Inefficient transfer; Low primary antibody concentration.Increase protein load; Optimize transfer time/voltage; Use a lower dilution of the primary antibody.[9]
Western Blot: High backgroundInsufficient blocking; Excessive antibody concentration; Inadequate washing.Increase blocking time or change blocking agent; Decrease antibody concentration; Increase number and duration of washes.[9]
Cell Viability: High variability between wellsUneven cell seeding; Edge effects in the plate.Ensure a single-cell suspension before seeding; Avoid using the outer wells of the 96-well plate.
Ubiquitination Assay: No smear detectedDegradation of ubiquitinated AR; Insufficient IP.Ensure proteasome inhibitor (MG132) is active and added prior to degrader; Increase lysate input or antibody amount for IP.

References

AR Degrader-2: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR Degrader-2 is a potent and specific molecular glue degrader of the Androgen Receptor (AR). It induces the degradation of AR with a half-maximal degradation concentration (DC50) of 0.3-0.5 μM in the VCaP human prostate cancer cell line.[1][2][3][4] By hijacking the cellular ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for targeting AR-driven malignancies, such as prostate cancer. These application notes provide detailed protocols for the solubility, preparation, and experimental use of this compound in preclinical research settings.

Product Information

PropertyValue
Compound Name This compound
Mechanism of Action Molecular Glue Androgen Receptor Degrader
Molecular Formula C40H49ClN6O4
Molecular Weight 713.31 g/mol
CAS Number 3023359-76-1
Biological Activity DC50 = 0.3-0.5 μM for AR degradation in VCaP cells

Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

Solubility Data:

SolventSolubilityNotes
DMSO ≥ 10 mMIt is recommended to prepare a stock solution of 10 mM in dry DMSO.
Ethanol Sparingly solubleNot recommended for primary stock solution preparation.
Water Insoluble

Note: For in vivo experiments, further dilution of the DMSO stock solution into aqueous-based formulations is required. Please refer to the in vivo experimental protocol for specific formulation recommendations.

Storage and Stability:

  • Solid Form: Store at -20°C for long-term storage, protected from light and moisture.

  • DMSO Stock Solution (10 mM): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When stored properly, the stock solution is stable for at least 6 months.

Mechanism of Action: Molecular Glue-Mediated AR Degradation

This compound functions as a molecular glue, a class of small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6][7][8][9][10] In the case of this compound, it is hypothesized to bind to an E3 ligase (such as Cereblon or a DDB1-CUL4 associated factor) and the Androgen Receptor simultaneously. This induced proximity facilitates the transfer of ubiquitin molecules to AR, marking it for recognition and degradation by the 26S proteasome. This degradation of AR disrupts downstream signaling pathways that are critical for the growth and survival of AR-dependent cancer cells.

AR_Degrader_Pathway Mechanism of Action of this compound cluster_cell Cell AR_Degrader_2 This compound Ternary_Complex Ternary Complex (AR - Degrader - E3 Ligase) AR_Degrader_2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex Downstream_Signaling AR Target Gene Transcription AR->Downstream_Signaling Activation Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation Cell_Growth Cancer Cell Proliferation and Survival Downstream_Signaling->Cell_Growth Promotion

Caption: Signaling pathway of this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common preclinical assays. Optimization may be required for specific cell lines or experimental conditions.

Experimental Workflow Overview

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Prepare_Stock Prepare 10 mM Stock in DMSO Thaw_Aliquot Thaw Single-Use Aliquot Prepare_Stock->Thaw_Aliquot Dilute_Working Dilute to Working Concentration Thaw_Aliquot->Dilute_Working Treatment Treat Cells with This compound Dilute_Working->Treatment Formulation Prepare In Vivo Formulation Dilute_Working->Formulation Cell_Culture Cell Culture (e.g., VCaP, LNCaP) Cell_Culture->Treatment Western_Blot Western Blot for AR Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT/XTT) Treatment->Viability_Assay Xenograft_Model Establish Prostate Cancer Xenograft Model Administration Administer this compound to Mice Xenograft_Model->Administration Formulation->Administration Tumor_Measurement Monitor Tumor Growth Administration->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Administration->PK_PD

Caption: Experimental workflow for this compound.

Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.13 mg of this compound (MW = 713.31) in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C.

In Vitro AR Degradation Assay by Western Blot

This protocol describes the assessment of AR protein degradation in prostate cancer cell lines following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 μM) for a specified duration (e.g., 6, 12, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 μL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-30 μg) onto a polyacrylamide gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate with ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the AR protein levels to the loading control.

Cell Viability Assay (MTT or XTT)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of medium.

  • Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Reagent Addition:

    • For MTT assay: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 μL of solubilization solution and incubate overnight at 37°C.

    • For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 μL to each well. Incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

In Vivo Antitumor Efficacy in a Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous prostate cancer xenograft model.[11][12][13][14][15]

Materials:

  • Immunocompromised mice (e.g., male nude or SCID mice)

  • Prostate cancer cells (e.g., VCaP)

  • Matrigel (optional)

  • This compound

  • Vehicle for in vivo formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Calipers for tumor measurement

Procedure:

  • Xenograft Implantation:

    • Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-5 x 10^6 cells in 100-200 μL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare the in vivo formulation of this compound. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. The final DMSO concentration should be kept low to minimize toxicity.

    • Administer this compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group should receive the vehicle only.

  • Tumor Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint and Analysis:

    • Continue treatment for a specified period or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for AR levels, immunohistochemistry).

    • Plot tumor growth curves and perform statistical analysis to evaluate the antitumor efficacy of this compound.

Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents and performing animal experiments. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes: Lentiviral Transduction for Androgen Receptor (AR) Expression in Preclinical Evaluation of AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Androgen Receptor (AR) is a crucial driver in the progression of prostate cancer, making it a primary therapeutic target.[1] While androgen deprivation therapies and AR antagonists have shown clinical efficacy, resistance often emerges through mechanisms such as AR overexpression, mutation, or the expression of splice variants.[1][2] A novel therapeutic strategy to overcome this resistance is the targeted degradation of the AR protein using molecules like "AR Degrader-2," a molecular glue that has been shown to induce AR degradation.[3]

These application notes provide a comprehensive guide for researchers on utilizing lentiviral transduction to exogenously express the Androgen Receptor in relevant cell lines for the preclinical assessment of this compound. The protocols detailed below cover the entire experimental workflow, from lentiviral vector transduction to the evaluation of the degrader's efficacy through molecular and cellular assays.

Principle of Lentiviral Transduction

Lentiviral vectors are efficient tools for gene delivery into a wide range of mammalian cells, including both dividing and non-dividing cells.[4][5] The system is based on a modified human immunodeficiency virus (HIV) from which pathogenic genes have been removed, rendering the vectors replication-incompetent for safety.[6] For expressing the Androgen Receptor, the AR cDNA is cloned into a lentiviral transfer plasmid. This plasmid, along with packaging and envelope plasmids, is transfected into a producer cell line (e.g., HEK293T). The producer cells then generate lentiviral particles containing the AR gene. These viral particles can then be used to infect target cells, leading to the stable integration of the AR gene into the host cell's genome and subsequent long-term expression of the AR protein.[7]

Experimental Protocols

Protocol 1: Lentiviral Production and Transduction for AR Expression

This protocol outlines the steps for producing lentiviral particles carrying the human AR gene and transducing them into a target cell line, such as an AR-negative prostate cancer cell line (e.g., DU145 or PC3) or a line with low endogenous AR expression.

Materials:

  • pLenti-C-Myc-DDK-AR (or similar lentiviral vector containing human AR cDNA)

  • Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells

  • Target cells (e.g., DU145 or PC3 prostate cancer cells)

  • Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Polybrene

  • Transfection reagent

  • Puromycin (B1679871) (if the lentiviral vector contains a puromycin resistance gene)

Procedure:

Part A: Lentiviral Particle Production in HEK293T Cells

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Transfection: Prepare the transfection complex by mixing the AR-lentiviral plasmid, packaging plasmid, and envelope plasmid with a suitable transfection reagent in serum-free medium, following the manufacturer's instructions. Incubate the mixture at room temperature and then add it to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. After 12-18 hours, replace the transfection medium with fresh complete growth medium.

  • Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. The supernatant can be filtered through a 0.45 µm filter to remove cellular debris and stored at -80°C. For higher titers, the virus can be concentrated.

Part B: Lentiviral Transduction of Target Cells

  • Cell Seeding: The day before transduction, seed the target cells (e.g., DU145) in a 6-well plate to be 50-70% confluent at the time of transduction.[5]

  • Transduction: Thaw the lentiviral supernatant. Add the desired amount of virus to the target cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[5][7] The amount of virus to use should be determined by titrating the virus to achieve the desired multiplicity of infection (MOI).

  • Incubation: Incubate the cells with the virus for 24 hours.[8]

  • Medium Change: After 24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.[5]

  • Selection (Optional): If the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of the antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells. The optimal concentration of the selection agent should be determined beforehand with a kill curve for the specific cell line.[5]

  • Expansion: Expand the population of AR-expressing cells for subsequent experiments.

Protocol 2: Treatment with this compound and Determination of DC50

This protocol describes the treatment of AR-expressing cells with this compound and the subsequent analysis to determine the half-maximal degradation concentration (DC50).

Materials:

  • AR-expressing cells (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Primary antibody against AR

  • Loading control antibody (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding: Seed the AR-expressing cells in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%). Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[9]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9]

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again and detect the protein bands using an ECL substrate.[9]

  • Data Analysis: Quantify the intensity of the AR bands and normalize them to the loading control. Plot the percentage of AR remaining against the log concentration of this compound to determine the DC50 value.

Protocol 3: Analysis of AR Downstream Signaling (PSA Expression by qPCR)

This protocol is for assessing the effect of this compound on the expression of a downstream target gene of AR, such as Prostate-Specific Antigen (PSA), using quantitative real-time PCR (qPCR).

Materials:

  • AR-expressing cells treated with this compound (as in Protocol 2)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for PSA and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions using SYBR Green master mix, cDNA, and primers for PSA and the housekeeping gene.

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of PSA mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Protocol 4: Cell Viability Assay

This protocol describes how to measure the effect of this compound on the viability of AR-expressing cells using a colorimetric assay like MTT or WST-8.

Materials:

  • AR-expressing cells

  • This compound

  • 96-well plates

  • MTT or WST-8 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the AR-expressing cells in a 96-well plate at a suitable density and allow them to attach overnight.[11]

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for a desired period (e.g., 72 hours).[11]

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[12]

    • For WST-8 assay: Add WST-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the log concentration of this compound to determine the IC50 value.

Data Presentation

The following tables summarize the expected quantitative data from experiments with AR degraders.

Table 1: In Vitro Degradation of Androgen Receptor

CompoundCell LineDC50 (nM)Dmax (%)Treatment Duration (hours)Reference
This compoundVCaP300-500Not SpecifiedNot Specified[3]
ARCC-4VCaP5>9520[10]
ARD-61LNCaPNot Specified>9524[1]
ARD-2585VCaP≤0.1Not SpecifiedNot Specified[13]
ARD-2585LNCaP≤0.1Not SpecifiedNot Specified[13]
Bavdegalutamide (ARV-110)LNCaP~1>95Not Specified[9]
Bavdegalutamide (ARV-110)VCaP~1>95Not Specified[9]

Table 2: In Vitro Anti-proliferative Activity of AR Degraders

CompoundCell LineIC50 (nM)Treatment Duration (days)Reference
ARD-2585VCaP1.5Not Specified[13]
ARD-2585LNCaP16.2Not Specified[13]
ARCC-4VCaP<1003[10]
ARCC-4LNCaP/AR<1003[10]

Table 3: Clinical Efficacy of AR Degraders in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

CompoundPhasePatient PopulationKey FindingReference
Bavdegalutamide (ARV-110)Phase I/IImCRPCWell-tolerated, effective AR degradation, and anti-tumor activity.[14][15]
Luxdegalutamide (ARV-766)Phase I/IImCRPC with AR LBD mutations≥50% PSA decline in 43% of patients.[3]

Visualizations

AR_Signaling_and_Degrader_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization AR_Degrader_2 This compound AR_active->AR_Degrader_2 Proteasome Proteasome AR_active->Proteasome Degradation ARE Androgen Response Element (ARE) AR_active->ARE Translocation & Binding E3_Ligase E3 Ubiquitin Ligase AR_Degrader_2->E3_Ligase Recruits E3_Ligase->AR_active Ubiquitination Ub Ubiquitin Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activation

Caption: Mechanism of Androgen Receptor signaling and inhibition by this compound.

Experimental_Workflow cluster_setup Phase 1: Cell Line Preparation cluster_treatment Phase 2: Treatment & Analysis cluster_assays Phase 3: Efficacy Assessment cluster_data Phase 4: Data Interpretation A Lentiviral Vector Production (AR gene) B Transduction of Target Cells (e.g., DU145) A->B C Selection & Expansion of AR-Expressing Cells B->C D Treatment with This compound C->D E Western Blot (AR Degradation - DC50) D->E F qPCR (PSA Expression) D->F G Cell Viability Assay (IC50) D->G H Data Analysis & Conclusion E->H F->H G->H

Caption: Experimental workflow for evaluating this compound.

References

Application Note: Co-immunoprecipitation Protocol for the Androgen Receptor (AR) Degrader-2 Ternary Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer.[1] Therapeutic strategies often involve inhibiting AR signaling.[1] A novel and promising approach is targeted protein degradation, which utilizes small molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular glues to induce the degradation of specific proteins.[2][3] AR Degrader-2 is a molecular glue that degrades AR with a DC50 of 0.3-0.5 μM in VCaP cells.[4] These degraders function by forming a ternary complex, bringing the target protein (AR) into close proximity with an E3 ubiquitin ligase.[5] This induced proximity leads to the ubiquitination of AR, marking it for destruction by the cell's proteasome.[3][5]

Co-immunoprecipitation (Co-IP) is a fundamental technique used to validate the mechanism of action of such degraders by confirming the formation of this crucial ternary complex in a cellular context.[6][7] This application note provides a detailed protocol to detect the AR :: this compound :: E3 Ligase ternary complex. The protocol involves immunoprecipitating an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL), common E3 ligases recruited by degraders) and subsequently detecting the co-precipitated AR by Western blot.

Mechanism of Action: this compound

This compound acts as a molecular bridge, facilitating an interaction between the Androgen Receptor and an E3 ubiquitin ligase. This ternary complex formation is the critical first step in the degradation cascade. Once the complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the AR protein. The resulting polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[5][8] To capture this transient interaction via Co-IP, it is essential to treat cells with a proteasome inhibitor, such as MG132, which stabilizes the ubiquitinated complex.[6]

AR_Degrader_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation AR Androgen Receptor (AR) Degrader This compound AR->Degrader Ub_AR Polyubiquitinated AR E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) Degrader->E3_Ligase Degrader->Ub_AR Leads to E3_Ligase->Ub_AR Ub Transfer Ub Ubiquitin (Ub) Ub->E3_Ligase Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound-mediated protein degradation.

Experimental Protocols

This protocol is optimized for cultured prostate cancer cells (e.g., VCaP, LNCaP).

Data Presentation: Reagents and Antibodies

Table 1: Buffer Compositions

BufferCompositionStorage
Non-denaturing Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease & Phosphatase Inhibitor Cocktail (add fresh)[9]4°C
Wash Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-404°C
Elution Buffer (2x Laemmli) 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% Glycerol, 10% β-mercaptoethanol, 0.02% Bromophenol BlueRoom Temp.

Table 2: Antibody and Reagent Specifications

Antibody / ReagentHost / TypeRecommended ApplicationExample Supplier
Anti-VHL or Anti-CRBN Rabbit PolyclonalIP, WB(Vendor Specific)
Anti-AR Mouse MonoclonalWB(Vendor Specific)
Rabbit IgG - Isotype Control Rabbit PolyclonalIP (Negative Control)(Vendor Specific)
Protein A/G Magnetic Beads N/AImmunoprecipitation(Vendor Specific)
This compound Small MoleculeCell Treatment(Vendor Specific)
MG132 Proteasome InhibitorCell Treatment(Vendor Specific)
Experimental Workflow

The overall workflow involves treating cells to induce ternary complex formation, followed by cell lysis, immunoprecipitation of the E3 ligase, and detection of co-precipitated AR.

CoIP_Workflow start Start: Culture Prostate Cancer Cells treatment Step 1: Cell Treatment - MG132 (Proteasome Inhibitor) - this compound or DMSO start->treatment lysis Step 2: Cell Lysis (Non-denaturing Buffer) treatment->lysis preclear Step 3: Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip Step 4: Immunoprecipitation - Add Anti-E3 Ligase Ab or IgG - Incubate overnight - Add Protein A/G beads preclear->ip wash Step 5: Wash Beads (Remove non-specific binders) ip->wash elute Step 6: Elution (Boil in Laemmli buffer) wash->elute wb Step 7: Western Blot Analysis - Probe for AR (prey) - Probe for E3 Ligase (bait) elute->wb end End: Analyze Results wb->end

Caption: Co-immunoprecipitation experimental workflow.
Step-by-Step Methodology

1. Cell Culture and Treatment

  • Seed VCaP or LNCaP cells in 10 cm plates and grow to 70-80% confluency.[10]

  • Pre-treat cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation and allow the ternary complex to accumulate.[6]

  • Treat cells with the desired concentration of this compound (e.g., 1 µM) or a DMSO vehicle control for 4-6 hours.

2. Preparation of Cell Lysates

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[9]

  • Add 1 mL of ice-cold Non-denaturing Lysis Buffer (with freshly added inhibitors) to each plate.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.

3. Pre-clearing the Lysate (Optional but Recommended)

  • To 1 mg of total protein lysate, add 20 µL of equilibrated Protein A/G magnetic bead slurry.

  • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[9][11]

  • Place the tube on a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube.

4. Immunoprecipitation (IP)

  • To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., rabbit anti-VHL or anti-CRBN).

  • For the negative control, add an equivalent amount of rabbit IgG to a separate tube of lysate.[6][10]

  • Incubate on a rotator overnight at 4°C.

  • Add 30 µL of equilibrated Protein A/G magnetic bead slurry to each sample.

  • Incubate on a rotator for 2-4 hours at 4°C to capture the antibody-protein complexes.[6]

5. Washing and Elution

  • Pellet the beads using a magnetic rack and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, pellet the beads, and completely remove the supernatant.[12] This step is critical for reducing background.

  • After the final wash, remove all residual wash buffer.

  • Add 40 µL of 2x Laemmli Elution Buffer to the beads and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.[10]

  • Use a magnetic rack to pellet the beads and collect the supernatant containing the eluted proteins.

6. Western Blot Analysis

  • Load the eluted samples onto an SDS-PAGE gel. Include a lane with the "input" lysate (a small fraction of the total cell lysate before IP) to verify protein expression.

  • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against AR (to detect the co-IP'd protein) and the E3 ligase (to confirm successful immunoprecipitation of the "bait").

  • Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

Representative Data and Interpretation

Successful Co-IP will show a band for AR in the lane corresponding to the E3 ligase IP from cells treated with this compound. This band should be absent or significantly weaker in the vehicle control and the IgG negative control lanes.

Table 3: Representative Quantitative Co-IP Results (Densitometry)

Sample ConditionIP AntibodyDetected ProteinRelative Band Intensity of Co-IP'd ARInterpretation
Input Lysate N/AAR100%Confirms AR expression in cells.
Vehicle (DMSO) Anti-E3 LigaseAR< 5%No significant basal interaction between AR and the E3 ligase.
This compound Anti-E3 LigaseAR85%Strong degrader-dependent interaction , confirming ternary complex formation.
This compound Rabbit IgGAR< 2%Confirms the interaction is specific and not due to non-specific antibody binding.

The expected outcome is a clear demonstration that AR only associates with the E3 ligase in the presence of this compound, providing direct evidence for the degrader's mechanism of action.

References

Application Note: Measuring Cell Viability Following Treatment with AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer, making it a key therapeutic target.[1] Novel therapeutic strategies, such as the use of selective androgen receptor degraders (SARDs), aim to overcome resistance to traditional AR antagonists by promoting the degradation of the AR protein.[2] AR Degrader-2 is a molecular glue that induces the degradation of the androgen receptor, offering a promising approach for the treatment of castration-resistant prostate cancer (CRPC).[3] This document provides detailed protocols for assessing the effects of this compound on cell viability using common in vitro assays.

AR degraders, including molecular glues and Proteolysis Targeting Chimeras (PROTACs), function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4][5] These molecules bring the target protein (AR) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[4][5][6] This reduction in AR levels is expected to inhibit the proliferation of AR-dependent cancer cells and induce apoptosis.[7][8]

Accurate and reproducible measurement of cell viability is crucial for determining the efficacy of compounds like this compound. This application note details the protocols for two widely used cell viability assays: the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data on the effect of this compound on the viability of common prostate cancer cell lines, LNCaP and VCaP. This data is illustrative of typical results obtained from cell viability assays with potent AR degraders.

Table 1: Effect of this compound on LNCaP Cell Viability (MTT Assay)

This compound Concentration (µM)Percent Viability (Relative to DMSO control)
0.0198%
0.185%
0.552%
125%
105%

Table 2: Effect of this compound on VCaP Cell Viability (CellTiter-Glo® Assay)

This compound Concentration (µM)Percent Viability (Relative to DMSO control)
0.0195%
0.178%
0.545%
118%
103%

Signaling Pathway and Mechanism of Action

This compound is a molecular glue that induces the degradation of the Androgen Receptor (AR) through the ubiquitin-proteasome pathway. The diagram below illustrates the canonical AR signaling pathway and the point of intervention by this compound.

AR_Signaling_Pathway Androgen Receptor Signaling and this compound Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_Complex AR-HSP Complex Androgen->AR_HSP_Complex Binds AR AR AR->AR_HSP_Complex Ternary_Complex Ternary Complex (AR - Degrader - E3) AR->Ternary_Complex HSP HSP HSP->AR_HSP_Complex AR_Androgen_Complex AR-Androgen Complex AR_HSP_Complex->AR_Androgen_Complex HSP Dissociation AR_Dimer AR Dimer AR_Androgen_Complex->AR_Dimer Dimerization & Nuclear Translocation AR_Degrader_2 This compound AR_Degrader_2->AR Binds AR_Degrader_2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome_Degradation Proteasomal Degradation Ubiquitination->Proteasome_Degradation Leads to ARE Androgen Response Element AR_Dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Proteasome_Degradation->AR Blocks AR Signaling

Caption: AR Signaling Pathway and this compound Mechanism.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Add the desired volume of diluted compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing cell viability after treatment with this compound.

Experimental_Workflow Cell Viability Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate Overnight (37°C, 5% CO2) Cell_Seeding->Incubation_1 Compound_Treatment Treat with this compound (and Vehicle Control) Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72 hours Compound_Treatment->Incubation_2 Assay_Step Perform Viability Assay Incubation_2->Assay_Step MTT_Assay MTT Assay: Add MTT, Incubate, Solubilize Formazan Assay_Step->MTT_Assay MTT CTG_Assay CellTiter-Glo® Assay: Add Reagent, Lyse, Stabilize Signal Assay_Step->CTG_Assay CellTiter-Glo® Data_Acquisition Measure Absorbance (MTT) or Luminescence (CTG) MTT_Assay->Data_Acquisition CTG_Assay->Data_Acquisition Data_Analysis Calculate Percent Viability Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cell viability assays.

References

Application Notes and Protocols for Quantitative PCR Analysis of Androgen Receptor (AR) Target Genes Following Treatment with AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer.[1][2] Therapies targeting AR signaling are a cornerstone of prostate cancer treatment.[3][4] However, resistance often emerges through mechanisms like AR gene amplification, mutation, or the expression of constitutively active splice variants.[2][5] A new class of therapeutics, known as AR degraders, offers a promising strategy to overcome this resistance by promoting the degradation of the AR protein.[6][7] One such agent, AR Degrader-2, is a molecular glue that induces the degradation of the Androgen Receptor.[8]

These application notes provide a detailed protocol for using quantitative Polymerase Chain Reaction (qPCR) to assess the efficacy of this compound by measuring the mRNA expression levels of key AR target genes in prostate cancer cell lines. This method allows for the precise quantification of changes in gene expression, providing a robust readout of AR pathway inhibition.[9]

Principle of the Assay

The canonical AR signaling pathway involves the binding of androgens to AR in the cytoplasm, leading to its nuclear translocation, dimerization, and binding to Androgen Response Elements (AREs) in the promoter regions of target genes, thereby initiating transcription.[1][10] this compound is designed to induce the ubiquitination and subsequent proteasomal degradation of the AR protein, thus preventing the transcription of its target genes.[7][8]

This protocol outlines the use of reverse transcription qPCR (RT-qPCR) to quantify the mRNA levels of well-established AR target genes, such as Prostate-Specific Antigen (KLK3), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5).[1][11][12] A reduction in the mRNA levels of these genes following treatment with this compound serves as a direct measure of the compound's on-target activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AR signaling pathway and the experimental workflow for this protocol.

AR_Signaling_Pathway AR Signaling and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_Androgen Activated AR AR_HSP->AR_Androgen Dissociation of HSP AR_Degrader_2 This compound Ternary_Complex AR - Degrader - E3 Ternary Complex AR_Androgen->Ternary_Complex AR_dimer AR Dimer AR_Androgen->AR_dimer Nuclear Translocation & Dimerization AR_Degrader_2->Ternary_Complex Ub Ubiquitin Ub_AR Ubiquitinated AR Ub->Ub_AR E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Ub_AR Ubiquitination Proteasome Proteasome Ub_AR->Proteasome Degradation Proteasome->AR Blocks Pathway ARE Androgen Response Element (ARE) AR_dimer->ARE Binds mRNA mRNA Transcription AR_dimer->mRNA Transcription Blocked Target_Genes AR Target Genes (e.g., KLK3, TMPRSS2) ARE->Target_Genes Promotes Target_Genes->mRNA

Caption: AR Signaling and Inhibition by this compound.

qPCR_Workflow Experimental Workflow for qPCR Analysis cluster_setup 1. Cell Culture & Treatment cluster_processing 2. Sample Processing cluster_analysis 3. qPCR & Data Analysis A Seed Prostate Cancer Cells (e.g., LNCaP, VCaP) B Treat with this compound (Dose-Response and Time-Course) A->B C Harvest Cells & Lyse B->C D Total RNA Extraction C->D E Reverse Transcription (cDNA Synthesis) D->E F Prepare qPCR Reaction Mix (cDNA, Primers, SYBR Green) E->F G Run qPCR F->G H Data Analysis (ΔΔCt Method) G->H I Determine Relative Gene Expression H->I

Caption: Experimental Workflow for qPCR Analysis.

Experimental Protocols

Materials and Reagents
  • Cell Lines: LNCaP or VCaP prostate cancer cell lines (ATCC).

  • Cell Culture Medium: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • RNA Extraction Kit: (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse Transcription Kit: (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Master Mix: (e.g., SYBR Green PCR Master Mix, Applied Biosystems).[13]

  • qPCR Primers: Forward and reverse primers for target and reference genes (see Table 1).

  • Nuclease-free water.

  • Sterile, nuclease-free pipette tips and microcentrifuge tubes.

Table 1: Human qPCR Primer Sequences
Gene SymbolForward Primer (5' - 3')Reverse Primer (5' - 3')
KLK3 (PSA)AGGCCTTCCCTGTACACCAAGTCTTGGCCTGGTCATTTCC
TMPRSS2CCTCTGAACGGGGAGAGATGTCCAGGCGAAGTAGAAGGTG
FKBP5GGAGGGAAGAGGGAGAGGAGTCCAGTTCTCAGCCAGGTTG
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
ACTBCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT

Note: Primer sequences should be validated for specificity and efficiency before use.

Protocol Steps

1. Cell Culture and Treatment

  • Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 5 x 10⁵ cells/well for LNCaP). Allow cells to attach overnight.

  • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).[14] Perform each treatment in triplicate.

2. RNA Extraction

  • After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the well by adding the lysis buffer provided in the RNA extraction kit.

  • Extract total RNA according to the manufacturer's protocol.

  • Elute the RNA in nuclease-free water.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

3. Reverse Transcription (cDNA Synthesis)

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • The reaction typically includes RNA, a reverse transcriptase enzyme, dNTPs, and a mix of oligo(dT) and random hexamer primers.

  • Include a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.[15]

  • Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.

4. Quantitative PCR (qPCR)

  • Prepare the qPCR reaction mix in a sterile, nuclease-free tube on ice. For a single 20 µL reaction:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of Nuclease-free water

  • Gently mix and aliquot 20 µL into each well of a 96-well qPCR plate. Include the following for each gene:

    • Triplicate reactions for each experimental sample.

    • Triplicate reactions for the -RT control.

    • Triplicate no-template controls (NTC) containing water instead of cDNA.[16]

  • Seal the plate, centrifuge briefly, and run the qPCR on a real-time PCR instrument using a standard cycling protocol:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec

    • Melt Curve Analysis: To verify the specificity of the amplified product.[13]

Data Analysis and Presentation

The relative expression of target genes will be calculated using the comparative Ct (ΔΔCt) method.[17] This method normalizes the Ct value of the target gene to a reference gene (e.g., GAPDH) and then to the vehicle-treated control group.

Steps for ΔΔCt Calculation:

  • Calculate ΔCt: For each sample, subtract the average Ct value of the reference gene from the average Ct value of the target gene.

    • ΔCt = Ct(target) - Ct(reference)

  • Calculate ΔΔCt: For each treatment group, subtract the average ΔCt of the vehicle control group from the ΔCt of the treated sample.

    • ΔΔCt = ΔCt(treated) - ΔCt(control)

  • Calculate Relative Expression (Fold Change): The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.

Table 2: Hypothetical qPCR Data for AR Target Genes after 48h Treatment with this compound in LNCaP Cells
Treatment GroupGeneAverage CtΔCt (vs. GAPDH)ΔΔCt (vs. Vehicle)Fold Change (2-ΔΔCt)
Vehicle (DMSO) KLK322.54.50.01.00
TMPRSS224.16.10.01.00
FKBP523.35.30.01.00
GAPDH18.0---
This compound (1 nM) KLK323.85.71.20.44
TMPRSS225.27.11.00.50
FKBP524.36.20.90.54
GAPDH18.1---
This compound (10 nM) KLK325.67.53.00.13
TMPRSS226.98.82.70.15
FKBP526.07.92.60.17
GAPDH18.1---
This compound (100 nM) KLK328.210.25.70.02
TMPRSS229.011.04.90.03
FKBP528.110.14.80.04
GAPDH18.0---
Table 3: Summary of Dose-Dependent Inhibition of AR Target Gene Expression
This compound Conc.% Inhibition of KLK3 Expression% Inhibition of TMPRSS2 Expression% Inhibition of FKBP5 Expression
1 nM56%50%46%
10 nM87%85%83%
100 nM98%97%96%

% Inhibition = (1 - Fold Change) x 100

Expected Results and Interpretation

Treatment of AR-positive prostate cancer cells with an effective AR degrader is expected to result in a dose-dependent decrease in the mRNA expression of AR target genes like KLK3, TMPRSS2, and FKBP5.[4] The data presented in Tables 2 and 3 illustrate a hypothetical outcome where this compound potently suppresses the expression of these genes, with significant inhibition observed at nanomolar concentrations. This would confirm the compound's mechanism of action in disrupting AR-mediated transcription. The melt curve analysis should show a single peak for each primer pair, indicating specific amplification, and the no-template and no-reverse-transcriptase controls should show no amplification. These results provide strong preclinical evidence for the efficacy of this compound and support its further development as a therapeutic for prostate cancer.

References

Application Note and Protocols for Flow Cytometry Analysis of Apoptosis Induced by AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial driver in the progression of prostate cancer.[1][2] Therapeutic strategies targeting AR have been a cornerstone in managing this disease. A novel and promising class of drugs, Androgen Receptor degraders, operate by inducing the degradation of the AR protein, thereby inhibiting AR signaling.[3][4] One such molecule, AR Degrader-2, is a potent and selective agent designed to trigger the ubiquitin-proteasome pathway for AR degradation.[3][4] This degradation leads to the inhibition of AR-dependent gene expression, ultimately resulting in cell cycle arrest and apoptosis in AR-positive cancer cells.[5][6]

This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][9] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase.[3][4][10] This proximity induces the ubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[3][4] The subsequent depletion of AR protein disrupts the downstream signaling pathways that promote cancer cell proliferation and survival, leading to the induction of apoptosis.

cluster_0 Cell Cytoplasm cluster_1 Nucleus AR_Degrader_2 This compound Ternary_Complex Ternary Complex (AR - Degrader - E3 Ligase) AR_Degrader_2->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Transfer Proteasome 26S Proteasome Ub_AR->Proteasome Targeted to Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades AR_Signaling AR Signaling Disrupted Degraded_AR->AR_Signaling Leads to Apoptosis Apoptosis Induction AR_Signaling->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest AR_Signaling->Cell_Cycle_Arrest

Caption: Mechanism of this compound induced apoptosis.

Experimental Protocol: Flow Cytometry Analysis of Apoptosis

This protocol details the steps for treating cancer cells with this compound and subsequent analysis of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Materials and Reagents
  • AR-positive cancer cell line (e.g., LNCaP, VCaP)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Experimental Workflow

Cell_Culture 1. Cell Seeding and Culture Treatment 2. Treatment with this compound Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Wash 4. Washing Cells Harvest->Wash Staining 5. Staining with Annexin V and PI Wash->Staining Incubation 6. Incubation Staining->Incubation Analysis 7. Flow Cytometry Analysis Incubation->Analysis Data 8. Data Interpretation Analysis->Data

Caption: Experimental workflow for apoptosis analysis.

Step-by-Step Procedure
  • Cell Seeding:

    • Seed AR-positive cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Once the cells reach the desired confluency, treat them with various concentrations of this compound (e.g., 0.1, 1, 10 µM).

    • Include a vehicle-treated control group (e.g., DMSO).

    • Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with the previously collected culture medium.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Centrifuge at 300 x g for 5 minutes after each wash.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the stained cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Data Analysis and Interpretation

The flow cytometry data will be displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

  • Lower Left (Q4: Annexin V- / PI-): Viable cells

  • Lower Right (Q3: Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Q2: Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Q1: Annexin V- / PI+): Necrotic cells/debris

Quantitative Data Summary

The following table presents example data from a hypothetical experiment analyzing the effects of this compound on apoptosis in LNCaP cells after 48 hours of treatment.

Treatment GroupConcentration (µM)Viable Cells (%) (Q4)Early Apoptotic Cells (%) (Q3)Late Apoptotic/Necrotic Cells (%) (Q2)
Vehicle Control0 (DMSO)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound0.185.6 ± 3.58.9 ± 1.25.5 ± 0.8
This compound162.3 ± 4.225.4 ± 2.812.3 ± 1.5
This compound1025.1 ± 5.148.7 ± 3.926.2 ± 2.3

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a comprehensive guide for assessing the pro-apoptotic effects of this compound using flow cytometry. The detailed protocol and data interpretation guidelines will enable researchers to accurately quantify the induction of apoptosis in response to treatment with this novel class of Androgen Receptor degraders. The results from this assay are critical for the preclinical evaluation and characterization of AR degraders in the development of new cancer therapeutics.

References

Application Notes and Protocols: Mass Spectrometry Methods for Characterizing AR Degrader-2 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among these novel therapeutics are molecular glues, small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. AR Degrader-2 is a molecular glue designed to specifically target the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2] Understanding the on-target and off-target effects of such degraders is paramount for their development as safe and effective therapeutics. Mass spectrometry-based proteomics has become an indispensable tool for elucidating the mechanism of action, selectivity, and downstream cellular effects of these molecules.[3][4]

This document provides detailed application notes and experimental protocols for utilizing mass spectrometry to identify and characterize the protein targets of this compound. The methodologies described herein are designed to enable researchers to perform comprehensive proteomic analyses, from initial screening for degradation events to in-depth characterization of signaling pathway modulation.

Core Methodologies and Applications

Mass spectrometry offers a suite of powerful techniques to investigate the cellular impact of this compound. The primary applications include:

  • Global Proteomics: To obtain an unbiased, proteome-wide view of protein abundance changes following treatment with this compound. This is crucial for identifying both the intended target and any unintended off-targets.[3][5]

  • Targeted Proteomics: For the sensitive and precise quantification of AR and known or suspected off-target proteins. This method is ideal for validating findings from global proteomics and for dose-response studies.

  • Interactomics: To identify proteins that interact with the AR in the presence of this compound, providing insights into the formation of the ternary complex (AR-Degrader-E3 ligase).

  • Post-Translational Modification (PTM) Analysis: To study changes in ubiquitination and phosphorylation patterns, which are central to the mechanism of action of molecular glue degraders and their impact on cellular signaling.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from mass spectrometry experiments designed to characterize this compound. These tables are structured to provide a clear comparison of protein abundance changes under different experimental conditions.

Table 1: Global Proteome Analysis of Prostate Cancer Cells Treated with this compound

ProteinGeneFunctionFold Change (this compound vs. Vehicle)p-value
Androgen ReceptorARNuclear receptor, transcription factor-8.5< 0.001
Prostate-Specific AntigenKLK3AR target gene, serine protease-6.2< 0.001
FK506-Binding Protein 5FKBP5AR target gene, immunophilin-5.8< 0.001
Protein XGENEXOff-target candidate-2.10.045
Protein YGENEYUnchanged control1.050.89

Table 2: Targeted Proteomics Validation of AR Degradation

TreatmentConcentration (nM)AR Protein Level (% of Vehicle)Standard Deviation
Vehicle (DMSO)01005.2
This compound1065.34.8
This compound10012.12.1
This compound10005.71.5
Inactive Epimer100098.26.1

Experimental Protocols

The following are detailed protocols for key mass spectrometry-based experiments to identify and characterize the targets of this compound.

Protocol 1: Global Proteome Profiling using Data-Independent Acquisition (DIA) Mass Spectrometry

Objective: To identify and quantify proteome-wide changes in protein abundance in response to this compound treatment.

Materials:

  • Prostate cancer cell line (e.g., VCaP)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or timsTOF)

Procedure:

  • Cell Culture and Treatment:

    • Culture VCaP cells to 70-80% confluency.

    • Treat cells in triplicate with 1 µM this compound or vehicle control for 24 hours.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS and harvest.

    • Lyse cell pellets in lysis buffer containing protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and clarify by centrifugation.

    • Determine protein concentration using a BCA assay.

  • Protein Digestion:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid.

    • Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis (DIA):

    • Resuspend peptides in 0.1% formic acid.

    • Analyze peptides using a nano-LC system coupled to a high-resolution mass spectrometer operating in DIA mode.

    • Generate a spectral library by analyzing a pooled sample in data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process the DIA data using a software package such as Spectronaut or DIA-NN, using the generated spectral library.

    • Perform statistical analysis to identify proteins with significant abundance changes between the this compound treated and vehicle control groups.

Protocol 2: Targeted Proteomics using Parallel Reaction Monitoring (PRM)

Objective: To accurately quantify the degradation of AR and potential off-target proteins identified in the global proteomics experiment.

Materials:

  • Peptide samples from Protocol 1

  • Heavy isotope-labeled synthetic peptides corresponding to target proteins (for absolute quantification, optional)

  • HPLC system coupled to a high-resolution mass spectrometer capable of PRM

Procedure:

  • Peptide Selection:

    • Select 2-3 proteotypic peptides for each target protein (AR and candidate off-targets).

    • Optimize collision energies for each peptide precursor.

  • LC-MS/MS Analysis (PRM):

    • Resuspend peptide samples in 0.1% formic acid.

    • If using, spike in heavy isotope-labeled standard peptides.

    • Analyze samples using a targeted PRM method, where the mass spectrometer specifically isolates and fragments the selected precursor peptides.

  • Data Analysis:

    • Process the PRM data using software such as Skyline.

    • Quantify the target peptides by integrating the area under the curve for their fragment ions.

    • Normalize the data and perform statistical analysis to determine the extent of protein degradation.

Visualizations

Signaling Pathway Diagram

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR (with HSPs) Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change Ternary_Complex AR-Degrader-E3 Ternary Complex AR_active->Ternary_Complex AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation AR_Degrader_2 This compound AR_Degrader_2->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Degradation Cell_Growth Cell Growth & Survival Proteasome->Cell_Growth Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA, FKBP5) ARE->Gene_Transcription Promotes Gene_Transcription->Cell_Growth

Caption: Androgen Receptor signaling pathway and the mechanism of action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Interpretation Cell_Culture Prostate Cancer Cells (e.g., VCaP) Treatment Treatment with This compound / Vehicle Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup Global_Proteomics Global Proteomics (DIA-MS) Cleanup->Global_Proteomics Targeted_Proteomics Targeted Proteomics (PRM) Cleanup->Targeted_Proteomics Data_Processing Data Processing (e.g., DIA-NN, Skyline) Global_Proteomics->Data_Processing Targeted_Proteomics->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Target_ID On- and Off-Target Identification Statistical_Analysis->Target_ID Pathway_Analysis Pathway Analysis Target_ID->Pathway_Analysis

Caption: Experimental workflow for mass spectrometry-based target identification of this compound.

References

Application Note: Identifying Resistance Mechanisms to AR Degrader-2 Using Genome-Wide CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer, making it a key therapeutic target.[1] Novel therapeutic agents, such as selective androgen receptor degraders (SARDs) and proteolysis-targeting chimeras (PROTACs), aim to eliminate the AR protein entirely rather than just inhibiting its function.[2][3] AR Degrader-2 is a next-generation therapeutic designed to induce the degradation of the AR protein through the ubiquitin-proteasome system.[4] Despite the promise of such targeted therapies, the development of drug resistance remains a significant clinical challenge.[5] Resistance can arise from various mechanisms, including reactivation of the AR pathway or activation of bypass signaling pathways.[1][5]

This document provides a comprehensive guide to using genome-wide CRISPR-Cas9 loss-of-function screens to systematically identify genes whose knockout confers resistance to this compound.[6][7] Such screens are powerful tools for uncovering novel drug resistance mechanisms, identifying potential combination therapy targets, and discovering biomarkers for patient stratification.[6][8]

Androgen Receptor (AR) Signaling Pathway

The classical AR signaling pathway is initiated when androgens, like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm.[9] This binding event causes the AR to dimerize and translocate to the nucleus.[9][10] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and modulating the transcription of genes responsible for cell proliferation and survival.[5][9] AR degraders work by targeting the AR protein for destruction, thus preventing this entire cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR_inactive AR Androgen->AR_inactive Binds AR_active Androgen-AR Complex AR_inactive->AR_active Proteasome Proteasome AR_inactive->Proteasome Degradation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation Degrader This compound Degrader->AR_inactive Targets ARE ARE AR_dimer->ARE Binds Gene_Expression Target Gene Transcription ARE->Gene_Expression Activates Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival

Caption: Simplified Androgen Receptor (AR) signaling pathway and the action of this compound.

CRISPR-Cas9 Screening Workflow

A pooled, genome-wide CRISPR-Cas9 knockout screen is used to identify genes that mediate resistance to this compound.[11] The process involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cancer cells that stably express the Cas9 nuclease.[8][12] The cell population is then treated with this compound. Cells in which the knockout of a specific gene confers a survival advantage will become enriched in the population over time.[6] Deep sequencing of the sgRNAs present in the surviving population compared to a control population reveals the genes whose loss leads to drug resistance.[12]

CRISPR_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Positive Selection Screen cluster_analysis Phase 3: Analysis & Validation A 1. sgRNA Library (Lentiviral Pool) B 2. Transduce Cas9-expressing Prostate Cancer Cells (MOI < 0.5) A->B C 3. Pooled cells with a single gene knockout per cell D 4. Split Population C->D E Control (Vehicle) D->E F Treatment (this compound) D->F G 5. Culture for 14-21 days F->G H Resistant cells are enriched G->H I 6. Harvest Cells & Extract Genomic DNA H->I J 7. Amplify & Sequence sgRNAs I->J K 8. Identify Enriched sgRNAs (Bioinformatic Analysis) J->K L 9. Hit Validation (Individual Knockouts) K->L

Caption: Workflow for a pooled CRISPR-Cas9 screen to identify resistance genes.

Experimental Protocols

This section provides a detailed methodology for performing a genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to this compound.

Protocol 1: Genome-Wide CRISPR-Cas9 Screen

This protocol is adapted from established methods for pooled lentiviral CRISPR screens.[13][14]

1. Cell Line and Library Selection:

  • Select a prostate cancer cell line that is sensitive to this compound (e.g., LNCaP, VCaP).

  • Generate a stable Cas9-expressing cell line via lentiviral transduction followed by antibiotic selection, if one is not already available. Confirm high Cas9 expression across the cell population.[12]

  • Choose a genome-wide sgRNA library (e.g., TKOv3). Ensure the library provides adequate coverage with multiple sgRNAs per gene.[8]

2. Lentivirus Production and Titer Determination:

  • Package the pooled sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and appropriate packaging plasmids.

  • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Determine the viral titer to calculate the volume needed for a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that the majority of cells receive only a single sgRNA.[15]

3. CRISPR Library Transduction:

  • Plate the Cas9-expressing prostate cancer cells.

  • Transduce the cells with the sgRNA library lentivirus at an MOI of 0.3-0.5.

  • Crucially, maintain a sufficient number of cells throughout the experiment to ensure a library coverage of at least 250-500 cells per sgRNA.[12][15]

4. Antibiotic Selection and Initial Population Harvest:

  • Begin antibiotic selection (e.g., puromycin) 48 hours post-transduction to eliminate non-transduced cells.

  • After selection is complete (typically 2-3 days), harvest a portion of the cells as the initial timepoint (T0) reference sample.

5. Drug Treatment (Positive Selection):

  • Split the remaining cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.

  • The concentration of this compound should be pre-determined to be cytotoxic, typically at the IC80-IC90 level, to provide strong selective pressure.

  • Culture the cells for 14-21 days, passaging as needed while maintaining library coverage. Replenish the media with fresh vehicle or this compound at each passage.

6. Genomic DNA Extraction and sgRNA Sequencing:

  • At the end of the selection period, harvest cell pellets from both the treatment and control populations.

  • Extract high-quality genomic DNA (gDNA).

  • Use PCR to amplify the integrated sgRNA sequences from the gDNA.[12]

  • Perform next-generation sequencing (NGS) on the PCR amplicons to determine the raw read counts for each sgRNA in each population.

7. Data Analysis:

  • Align sequencing reads to the sgRNA library reference to get read counts for each sgRNA.

  • Normalize the read counts and compare the sgRNA representation in the this compound-treated population to the vehicle-treated control population.

  • Use algorithms like Robust Rank Aggregation (RRA) to identify genes whose corresponding sgRNAs are significantly enriched in the treated sample.[16] These enriched genes are the primary resistance candidates.

Protocol 2: Validation of Candidate Resistance Genes

Hits identified from the primary screen must be validated to confirm their role in resistance.[15]

1. Individual Gene Knockout:

  • For each top candidate gene, design 2-3 new, independent sgRNAs.

  • Individually transduce Cas9-expressing parental cells with lentivirus for each sgRNA and a non-targeting control (NTC) sgRNA.

  • Select for transduced cells and expand the populations.

  • Verify gene knockout at the protein level using Western blot or at the genomic level by sequencing.

2. Cell Viability and IC50 Determination:

  • Plate the individual knockout cell lines and the NTC cell line in 96-well plates.

  • Treat the cells with a serial dilution of this compound.

  • After 72-96 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo).

  • Calculate the IC50 value for each cell line. A significant rightward shift in the dose-response curve and an increased IC50 value for a knockout line compared to the control confirms that loss of the gene confers resistance.[15]

Data Presentation

Quantitative data from the screen and validation experiments should be summarized in clear, structured tables. The following are representative examples.

Table 1: Hypothetical Top Gene Hits from a Genome-Wide CRISPR-Cas9 Screen Conferring Resistance to this compound This table presents example data. Screen results will vary based on the cell line and specific drug.

Gene SymbolDescriptionLog2 Fold Change (Treated/Control)p-valuePotential Role in Resistance
PTEN Phosphatase and tensin homolog5.81.2e-8Loss activates the PI3K/AKT pathway, a known bypass mechanism.[5]
RB1 RB transcriptional corepressor 15.24.5e-8Loss can promote cell cycle progression independent of AR signaling.
KEAP1 Kelch-like ECH-associated protein 14.91.1e-7Loss leads to Nrf2 activation and enhanced stress response.[7]
CTNNB1 Catenin beta 14.53.3e-7A key component of the Wnt signaling pathway.[5]
ZBTB7A Zinc finger and BTB domain containing 7A4.18.9e-7Known regulator of AR expression and activity.

Table 2: Validation of Top Candidate Genes via IC50 Shift Assay This table presents example data demonstrating successful validation.

Cell LineGene KnockoutThis compound IC50 (nM)Fold Change in IC50 (vs. NTC)
LNCaP-Cas9Non-Targeting Control (NTC)15.21.0
LNCaP-Cas9PTEN KO185.512.2
LNCaP-Cas9RB1 KO151.39.9
LNCaP-Cas9KEAP1 KO124.88.2

The application of genome-wide CRISPR-Cas9 screening provides a powerful and unbiased approach to dissect the genetic basis of resistance to novel therapeutics like this compound.[7][13] The protocols and workflow detailed here offer a systematic framework for identifying and validating resistance genes. The insights gained from such screens are invaluable for anticipating clinical resistance, developing effective combination therapies, and ultimately improving patient outcomes in the treatment of advanced prostate cancer.

References

Troubleshooting & Optimization

Troubleshooting AR Degrader-2 insolubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with AR Degrader-2 in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in DMSO important?

A1: this compound is a molecular glue designed to induce the degradation of the Androgen Receptor (AR), a key target in prostate cancer research.[1][2][3][4] For in vitro and cell-based assays, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in aqueous media.[5][6] Consistent solubility is crucial for accurate and reproducible experimental results.

Q2: I am having trouble dissolving this compound in DMSO. What are the common causes?

A2: Several factors can contribute to the poor solubility of a small molecule like this compound in DMSO. These can include:

  • Compound Purity: Highly pure crystalline compounds can sometimes be less soluble than their less pure counterparts.[7][8] Impurities can disrupt the crystal lattice, making it easier for the solvent to interact with the molecule.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[7][9] One polymorph may be significantly less soluble than another.

  • Hydrophobicity: this compound, like many small molecule degraders, is a relatively large and complex organic molecule with a high molecular weight, which can contribute to poor solubility.[2]

  • Initial Dissolution Technique: The method used to dissolve the compound can significantly impact its solubility. Insufficient agitation or energy input may not be enough to overcome the crystal lattice energy.

  • Compound Stability: Although less common in DMSO, degradation of the compound could potentially lead to less soluble byproducts.[10]

Q3: How can I improve the solubility of this compound in DMSO?

A3: If you are experiencing insolubility, we recommend a step-by-step approach to improving dissolution. The following troubleshooting guide provides detailed protocols.

Troubleshooting Guide: Enhancing this compound Solubility in DMSO

This guide outlines a systematic approach to address the insolubility of this compound in DMSO. Start with the simplest methods and proceed to more rigorous techniques if necessary.

Step 1: Initial Dissolution Protocol

For initial attempts to dissolve this compound, follow this standard protocol.

Experimental Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Carefully inspect the solution against a light source for any visible particulates. If the solution is not clear, proceed to the next steps.

Step 2: Assisted Dissolution Techniques

If the initial protocol fails, these techniques can provide the additional energy needed to dissolve the compound.

TechniqueProtocolKey Considerations
Vortexing Vigorously mix the vial for an extended period (5-10 minutes).Simple and readily available. May not be sufficient for highly insoluble compounds.
Warming Gently warm the solution in a water bath at 37°C for 10-15 minutes. Intermittently vortex the solution during warming.Increased temperature can enhance solubility. Avoid excessive heat to prevent compound degradation. Always allow the solution to return to room temperature before use.
Sonication Place the vial in a bath sonicator for 15-30 minutes. The water in the sonicator should be at room temperature.Ultrasonic waves can break up solid aggregates and improve dissolution.[5] Monitor for any warming of the solution and cool if necessary.
Step 3: Co-Solvent System

If insolubility persists, the use of a co-solvent system may be necessary, especially if the final application involves dilution in aqueous media.

Experimental Protocol:

  • Primary Dissolution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it shows higher solubility (e.g., ethanol, isopropanol).

  • Secondary Dissolution: Add DMSO to the solution from step 1 to reach the final desired concentration.

  • Mixing: Vortex thoroughly to ensure a homogenous solution.

Note: The choice of co-solvent will depend on the experimental system and its tolerance for different solvents.

Troubleshooting Workflow Diagram

The following diagram illustrates the logical flow for troubleshooting this compound insolubility.

G start Start: this compound Insolubility in DMSO initial_protocol Step 1: Initial Dissolution Protocol (Vortex at RT) start->initial_protocol is_soluble1 Is the solution clear? initial_protocol->is_soluble1 assisted_dissolution Step 2: Assisted Dissolution (Warm, Sonicate) is_soluble1->assisted_dissolution No success Solution Ready for Use is_soluble1->success Yes is_soluble2 Is the solution clear? assisted_dissolution->is_soluble2 co_solvent Step 3: Consider Co-Solvent System is_soluble2->co_solvent No is_soluble2->success Yes is_soluble3 Is the solution clear? co_solvent->is_soluble3 contact_support Contact Technical Support for Further Assistance is_soluble3->contact_support No is_soluble3->success Yes

Caption: A workflow for troubleshooting this compound insolubility.

Data Summary

FactorImpact on SolubilityRecommended Action
Purity Higher purity can sometimes lead to lower kinetic solubility due to a more stable crystal lattice.[7]If insolubility is a persistent issue, consider the source and purity of the compound.
Temperature Increased temperature generally increases solubility.Gentle warming can be an effective method to aid dissolution.
Mechanical Agitation Vortexing and sonication provide energy to break down the crystal lattice.Use vigorous and sustained mixing.
Solvent Properties The choice of solvent and the presence of co-solvents can significantly alter solubility.If DMSO alone is insufficient, a co-solvent system may be required.

Signaling Pathway Context

Understanding the mechanism of action of this compound is important for interpreting experimental results. The diagram below illustrates the general signaling pathway affected by this molecule.

G AR_Degrader This compound Ternary_Complex Ternary Complex (AR - Degrader - E3) AR_Degrader->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Downstream Inhibition of AR-mediated Gene Transcription Degradation->Downstream

Caption: Simplified signaling pathway for this compound action.

References

Optimizing AR Degrader-2 concentration for maximum degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR Degrader-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for targeted androgen receptor (AR) degradation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and achieve maximum degradation of the AR protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a molecular glue that induces the degradation of the androgen receptor (AR).[1] Unlike traditional inhibitors that only block the function of a protein, this compound facilitates the formation of a complex between the AR protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of AR, marking it for degradation by the proteasome.[2][3] This process is catalytic, meaning a single molecule of this compound can trigger the degradation of multiple AR protein molecules.[4][2]

Q2: What is the recommended starting concentration for this compound?

For initial experiments, it is advisable to test a broad range of concentrations to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is a dose-response experiment ranging from 1 nM to 10 µM.[5] This will help you determine two key parameters:

  • DC50: The concentration at which 50% of the target protein is degraded.[5][6]

  • Dmax: The maximum percentage of target protein degradation that can be achieved.[5][6]

The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) without causing significant cytotoxicity.[6] Published data indicates that this compound has a DC50 of 0.3-0.5 μM in VCaP cells.[1] Other potent AR degraders have shown DC50 values as low as 1 nM in various prostate cancer cell lines.[7]

Q3: How long should I treat my cells with this compound?

The optimal treatment time can vary depending on the cell line and the specific experimental goals. To determine the ideal duration, a time-course experiment is recommended. You can treat cells for various time points, such as 2, 4, 8, 12, 24, and 48 hours, to identify when maximum degradation occurs.[5] Some degraders can achieve significant degradation within a few hours, while others may require longer incubation periods.[5]

Q4: What is the "hook effect" and how can I avoid it?

The "hook effect" is a phenomenon observed with bifunctional degraders like PROTACs where the degradation efficiency decreases at very high concentrations.[6][8] This occurs because the high concentration of the degrader leads to the formation of binary complexes (either degrader-AR or degrader-E3 ligase) instead of the productive ternary complex (AR-degrader-E3 ligase) required for degradation.[8][9] To avoid the hook effect, it is crucial to perform a comprehensive dose-response experiment with a wide range of concentrations to identify the optimal window for maximal degradation before it starts to decline.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak AR degradation 1. Suboptimal Degrader Concentration: The concentration of this compound may be too low or too high (due to the hook effect).[5][8]1. Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 and Dmax.[5]
2. Inappropriate Treatment Time: The incubation time may be too short to observe significant degradation.[5]2. Conduct a Time-Course Experiment: Harvest cells at multiple time points (e.g., 2, 4, 8, 16, 24, 48 hours) to find the optimal duration for maximal degradation.[5][6]
3. Low Cell Permeability: this compound may not be efficiently entering the cells.3. Consult Literature/Modify Linker: Review literature for the permeability of similar compounds. While not directly modifiable for a purchased compound, this knowledge can inform the choice of cell lines or future degrader designs.
4. Low E3 Ligase Expression: The specific E3 ligase recruited by this compound may be expressed at low levels in your chosen cell line.[5][8]4. Verify E3 Ligase Expression: Check the expression level of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using Western blot or qPCR.[5][6]
High Cell Toxicity 1. Degrader Concentration is Too High: The concentration used may be cytotoxic.1. Lower the Concentration: Determine the IC50 for cell viability using an MTT or similar assay and use concentrations well below this value for degradation experiments.[6][10]
2. Off-Target Effects: The degrader may be causing unintended cellular effects.2. Use a More Specific Concentration: Work within the optimal degradation window identified in your dose-response curve. Compare results with a negative control (an inactive epimer, if available).[6]
Inconsistent Degradation Results 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or overall health can impact results.[8]1. Standardize Cell Culture: Use cells within a consistent passage number range and maintain uniform seeding densities. Ensure cells are healthy and in the exponential growth phase.[8][10]
2. Compound Instability: this compound may be unstable in the cell culture medium over time.2. Assess Compound Stability: If inconsistency persists, consider evaluating the stability of the degrader in your specific media over the course of the experiment.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for AR Degradation by Western Blot

This protocol details the steps to determine the optimal concentration (DC50) and time for AR degradation.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)[11]

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors[11][12]

  • BCA protein assay kit[12]

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane[11]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[11]

  • Primary antibody against AR

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)[5]

  • HRP-conjugated secondary antibody[11]

  • ECL substrate[13]

Procedure:

  • Cell Seeding: Plate cells and allow them to adhere overnight to reach 70-80% confluency.[12][13]

  • Compound Treatment (Dose-Response): Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).[6]

  • Compound Treatment (Time-Course): Treat cells with a fixed concentration of this compound (e.g., the determined DC50) for various durations (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[11][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6][12]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12]

    • Transfer the separated proteins to a membrane.[11]

    • Block the membrane to prevent non-specific binding.[11]

    • Incubate with the primary AR antibody overnight at 4°C, followed by incubation with the loading control antibody.[6][11]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[6]

    • Develop the blot using an ECL substrate and image the chemiluminescence.[5]

  • Data Analysis:

    • Quantify band intensities using densitometry software.[5]

    • Normalize the AR band intensity to the loading control.[5][6]

    • For dose-response, plot the normalized AR levels against the log of the this compound concentration to determine the DC50 and Dmax.[5]

    • For time-course, plot the normalized AR levels against time to identify the optimal treatment duration.[5]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)[10]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.[10]

  • Solubilization: Carefully remove the medium and add solubilization buffer to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

AR_Degradation_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) Ternary_Complex AR - Degrader - E3 Ligase AR->Ternary_Complex Degrader This compound Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of this compound mediated protein degradation.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., LNCaP, VCaP) start->cell_culture dose_response 2a. Dose-Response (0.1 nM - 10 µM) cell_culture->dose_response time_course 2b. Time-Course (2 - 48 hours) cell_culture->time_course cell_lysis 3. Cell Lysis & Protein Quantification dose_response->cell_lysis time_course->cell_lysis western_blot 4. Western Blot for AR Levels cell_lysis->western_blot data_analysis 5. Data Analysis (Determine DC50 & Optimal Time) western_blot->data_analysis cytotoxicity 6. Cytotoxicity Assay (MTT) (Determine IC50) data_analysis->cytotoxicity end Optimized Conditions cytotoxicity->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start Problem: No/Weak Degradation check_conc Is concentration optimized? start->check_conc check_time Is treatment time optimized? check_conc->check_time Yes solution_dose Perform Dose-Response check_conc->solution_dose No check_ligase Is E3 ligase expressed? check_time->check_ligase Yes solution_time Perform Time-Course check_time->solution_time No solution_ligase Verify Ligase Expression (WB/qPCR) check_ligase->solution_ligase No success Degradation Observed check_ligase->success Yes solution_dose->check_time solution_time->check_ligase solution_ligase->success

Caption: Troubleshooting logic for weak or no AR degradation.

References

How to resolve off-target effects of AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of AR Degrader-2.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

This compound, a proteolysis-targeting chimera (PROTAC), is designed to selectively induce the degradation of the Androgen Receptor (AR). However, like other PROTACs, it may exhibit off-target effects, leading to the degradation of unintended proteins. These off-target effects can arise from the binding of the AR-targeting ligand or the E3 ligase-recruiting ligand to other proteins. For instance, if this compound utilizes a cereblon (CRBN) E3 ligase ligand similar to thalidomide (B1683933) or its analogs, it may degrade off-target proteins like G1 to S phase transition protein 1.[1] Pomalidomide-based PROTACs have also been shown to induce the degradation of several zinc-finger proteins.[2]

Q2: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A key strategy is to use appropriate controls. This includes a negative control, such as an inactive epimer of the E3 ligase ligand, that binds to AR but not to the E3 ligase. This control helps to differentiate between effects caused by AR degradation and those arising from the pharmacology of the AR-binding moiety itself.[3] Additionally, performing washout experiments can confirm that the observed phenotype is a direct result of AR degradation. By removing the degrader, you should observe a recovery of AR protein levels and a reversal of the phenotype.[3]

Q3: What is the "hook effect" and how can it be avoided when using this compound?

The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point results in reduced degradation efficiency.[3] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the AR or the E3 ligase) rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cellular model.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential off-target effects of this compound.

Problem 1: Unexpected Cellular Toxicity or Phenotype

If you observe unexpected cytotoxicity or a cellular phenotype that does not align with known consequences of Androgen Receptor (AR) degradation, it may be due to an off-target effect.

Workflow for Investigating Unexpected Phenotypes:

G start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve (Cell Viability Assay) start->dose_response proteomics Global Proteomics Analysis (Mass Spectrometry) dose_response->proteomics At optimal concentration inactive_control Test Inactive Control Degrader proteomics->inactive_control washout Perform Washout Experiment inactive_control->washout analysis Analyze Data: - Compare protein levels - Correlate with phenotype washout->analysis conclusion Conclusion: On-target vs. Off-target Effect analysis->conclusion

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Experimental Protocols:

  • Cell Viability Assay (e.g., MTS or CellTiter-Glo®):

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24, 48, 72 hours).

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Plot the dose-response curve to identify the optimal concentration range.

  • Global Proteomics Analysis (Mass Spectrometry):

    • Treat cells with the optimal concentration of this compound and a vehicle control.

    • Harvest and lyse the cells.

    • Quantify the protein and digest it into peptides.

    • Label peptides with isobaric tags (e.g., TMT) for multiplexed analysis.

    • Analyze the samples by LC-MS/MS.

    • Identify and quantify proteins that are significantly downregulated in the this compound treated sample compared to the control.

Problem 2: Lack of Correlation Between AR Degradation and Downstream Signaling

If you observe efficient degradation of the AR protein but do not see the expected changes in downstream signaling pathways (e.g., no change in the expression of AR target genes like PSA), it could indicate a degradation-independent off-target effect.

Signaling Pathway Analysis Workflow:

G start AR Degraded, No Downstream Effect wb_analysis Confirm AR Degradation (Western Blot) start->wb_analysis qpcr Analyze AR Target Gene Expression (qPCR) wb_analysis->qpcr If AR is degraded reporter_assay Perform AR Reporter Assay qpcr->reporter_assay control_compound Test Non-Degrading Control (AR antagonist moiety alone) reporter_assay->control_compound pathway_analysis Pathway Analysis: Identify affected pathways control_compound->pathway_analysis conclusion Conclusion: Degradation-independent Off-target Effect pathway_analysis->conclusion

Caption: Workflow for analyzing discrepancies in signaling pathways.

Experimental Protocols:

  • Quantitative PCR (qPCR) for AR Target Gene Expression:

    • Treat cells with this compound.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2).

    • Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • AR Reporter Assay:

    • Co-transfect cells with an AR expression vector and a reporter plasmid containing an androgen-responsive element driving a luciferase gene.

    • Treat the cells with this compound in the presence or absence of an AR agonist (e.g., R1881).

    • Measure luciferase activity to determine the effect of the degrader on AR transcriptional activity.[4]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to AR degraders. This data can be used as a reference for your own experiments.

Table 1: In Vitro Degradation and Proliferation Inhibition of AR Degraders

CompoundCell LineAR Degradation DC50 (nM)Anti-proliferation IC50 (nM)E3 Ligase Recruited
ARV-110VCaP< 1-CRBN
ARV-766-Degrades wild-type and mutant AR-CRBN
ARD-69AR-positive prostate cancer cells--VHL
ARD-2051LNCaP, VCaP0.6-CRBN
MTX-23-AR-FL: 2000, AR-v7: 370-VHL
(Rac)-GDC-2992VCaP10--
This compound (Hypothetical)VCaP0.3-0.5 µM-Molecular Glue

Data compiled from multiple sources.[5][6][7][8]

Table 2: Off-Target Binding Affinities of Related Compounds

CompoundOff-TargetBinding Affinity (Ki in µM)Assay Type
BG-15ahERGHigh concentration bindingRadioligand Binding
EnzalutamidehERGHigh concentration bindingRadioligand Binding

Data from a study on AR antagonists, which can be part of a PROTAC.[4]

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for an AR degrader PROTAC. Understanding this pathway is essential for troubleshooting.

G cluster_cell Cell AR_Degrader This compound (PROTAC) AR Androgen Receptor (AR) AR_Degrader->AR E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) AR_Degrader->E3_Ligase Ternary_Complex Ternary Complex (AR - PROTAC - E3) AR->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Signaling_Blocked AR Signaling Blocked Degradation->Signaling_Blocked

Caption: Mechanism of action for an AR degrader PROTAC.

By utilizing these troubleshooting guides, FAQs, and experimental protocols, researchers can more effectively identify and mitigate potential off-target effects of this compound, leading to more accurate and reliable experimental outcomes.

References

Improving the in vivo stability of AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the in vivo stability of AR Degrader-2, a novel proteolysis-targeting chimera (PROTAC) designed to selectively eliminate the Androgen Receptor (AR) protein.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability of this compound?

A1: The primary challenges are typical for molecules in the PROTAC class and generally relate to suboptimal pharmacokinetic properties. These include poor aqueous solubility, low cell permeability, and susceptibility to rapid metabolic clearance.[1] These factors can lead to insufficient drug exposure at the tumor site, reducing overall therapeutic efficacy.

Q2: How does the linker component of this compound influence its stability?

A2: The linker is a critical determinant of the molecule's physicochemical and pharmacokinetic properties. It is often the most metabolically liable part of a PROTAC.[1][2] Modifications to the linker's length, composition (e.g., replacing PEG with an alkyl chain), and attachment points can significantly impact metabolic stability and cell permeability.[2]

Q3: What are the common metabolic pathways that lead to the degradation of PROTACs like this compound?

A3: Common metabolic pathways include oxidation, primarily by Cytochrome P450 (CYP) enzymes such as CYP3A4, and hydrolysis of amide or ester bonds within the linker or ligands.[1][3] For some AR degraders, hydrolysis has been identified as the major metabolic pathway.[3] Identifying these metabolic "soft spots" is key to designing more stable next-generation molecules.

Q4: Can formulation strategies improve the in vivo performance of this compound?

A4: Yes, formulation can dramatically enhance in vivo performance without altering the molecule's structure. Techniques such as creating amorphous solid dispersions (ASDs) can improve solubility and oral absorption.[1] Advanced delivery vehicles like lipid-based nanocarriers or polymeric micelles can also be used to improve bioavailability, prolong circulation, and enhance tumor penetration.[4]

This compound Mechanism of Action

cluster_0 Cellular Environment AR Androgen Receptor (AR) Ternary Ternary Complex (AR - Degrader - E3) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary ARD2 This compound ARD2->Ternary Binds Ub_AR Ubiquitinated AR Ternary->Ub_AR Induces Ubiquitination Proteasome Proteasome Ub_AR->Proteasome Recruited to Degraded Degraded Peptides Proteasome->Degraded Degrades AR

Caption: Mechanism of action for this compound.

Troubleshooting Guide

Problem 1: Low or No Target Degradation in Animal Models

This is a common issue stemming from inadequate drug exposure at the target tissue.

Possible CauseRecommended Solution
Poor Pharmacokinetic Profile 1. Conduct PK/PD Studies: Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to measure exposure, metabolism, and clearance. This is crucial for optimizing the dosing regimen.[5] 2. Formulation Optimization: Test alternative, well-tolerated formulation vehicles to improve solubility and absorption. Consider creating an amorphous solid dispersion (ASD).[1]
Insufficient Dose 1. Dose-Response Study: Perform a dose-escalation study to find the optimal concentration for AR degradation. Be mindful of the potential "hook effect" at very high concentrations, which can reduce efficacy.[5] 2. Adjust Dosing Frequency: Based on PK data, modify the dosing frequency to maintain a therapeutic concentration above the degradation threshold.
Rapid Metabolic Clearance 1. Metabolite Identification: Analyze plasma and tissue samples via LC-MS/MS to identify major metabolites. This reveals metabolic "soft spots".[5] 2. Structural Modification: Synthesize new analogs with modifications at the identified soft spots. Strategies include replacing metabolically liable groups (e.g., amides) or using cyclic linkers to shield from enzymatic degradation.[2]
Problem 2: Observed In Vivo Toxicity

Toxicity can arise from the compound itself or the delivery vehicle.

Possible CauseRecommended Solution
Formulation-Related Toxicity 1. Vehicle Control Group: Always include a vehicle-only control group in your experiment to isolate the toxicity of the formulation components.[5] 2. Test Alternative Formulations: Explore different, well-tolerated vehicles (e.g., Solutol EL, Kolliphor HS 15) to find a safer option.
Off-Target Effects 1. In Vitro Selectivity Profiling: Screen this compound against a panel of related proteins and common anti-targets to identify unintended interactions. 2. Proteomic Analysis: Use quantitative proteomics on cells treated with this compound to see if other proteins besides AR are being degraded.[6]

Workflow for Improving In Vivo Stability

A 1. Baseline In Vivo Study (PK/PD & Efficacy) B Poor Stability or Low Efficacy? A->B C 2. Metabolite ID (In Vitro & In Vivo Samples) B->C Yes I Project Success B->I No (Meets Target) D 3. Rational Chemical Modification (Modify Linker / Ligands) C->D E 4. In Vitro Stability Screen (Microsomes, Hepatocytes) D->E F Select Candidate with Improved Stability E->F F->D No (Iterate) G 5. In Vivo PK Study of New Analog F->G Yes H 6. Full In Vivo Efficacy Study of Optimized Degrader G->H H->I Succeeds J Re-design or Reformulate H->J Fails

References

Minimizing toxicity of AR Degrader-2 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AR Degrader-2 in animal studies. The information is designed to help address specific issues related to toxicity and efficacy, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor (AR). It functions by simultaneously binding to the AR protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the AR protein with ubiquitin, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2][3] This event-driven, catalytic process allows for the elimination of the target protein, which can be more effective than traditional inhibitors that only block its function.[4]

View Mechanism of Action Diagram

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Androgen Receptor (AR) (Target Protein) Ternary AR :: this compound :: E3 Ligase (Ternary Complex) POI->Ternary Binds to E3 E3 Ubiquitin Ligase E3->Ternary Recruited by PROTAC This compound PROTAC->Ternary Forms Bridge Ub_POI Ubiquitinated AR Ternary->Ub_POI Ubiquitin Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degrades Ub Ubiquitin (Recycled) Proteasome->Ub Recycles

Caption: Mechanism of action for this compound, a PROTAC molecule.

Q2: What are the common sources of toxicity with PROTACs like this compound?

A2: Toxicity can arise from several factors.[5][6]

  • On-target, off-tumor toxicity: The target protein (AR) may be important for the normal function of healthy tissues. Degrading it ubiquitously can lead to adverse effects.[7][8]

  • Off-target toxicity: The degrader molecule may inadvertently bind to and degrade other proteins besides the intended target, leading to unexpected side effects.

  • E3 Ligase-related toxicity: The specific E3 ligase binder portion of the PROTAC could have its own pharmacological effects.

  • Metabolite toxicity: Metabolites of this compound produced in the body could be toxic.

  • Formulation/Vehicle toxicity: The vehicle used to dissolve and administer the compound may cause adverse reactions.[9]

Q3: What is the "hook effect" and how can it impact my in vivo study?

A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[5][10] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-AR or PROTAC-E3 ligase) rather than the productive ternary complex (AR-PROTAC-E3 ligase) required for degradation. In an animal study, administering too high a dose might not only increase toxicity but also reduce efficacy, leading to misleading results.[10]

Troubleshooting Guides

Issue 1: Unexpected Animal Toxicity Observed (e.g., significant weight loss, lethargy, ruffled fur)

This is a common challenge when establishing a new in vivo model with a PROTAC degrader. The goal is to find a therapeutic window where efficacy is achieved with manageable toxicity.

Possible Causes & Troubleshooting Steps:

  • Dose is too high: The administered dose may be above the maximum tolerated dose (MTD).

    • Solution: Perform a dose-range-finding study to determine the MTD. Start with a lower dose and escalate until signs of toxicity are observed.

    • Action: See the experimental protocol below for a sample dose-finding study design.

  • Dosing Schedule is too frequent: Daily dosing might not allow for sufficient recovery between administrations.

    • Solution: Evaluate alternative dosing schedules.

    • Action: Compare daily (QD) dosing with intermittent schedules (e.g., every other day [Q2D], twice weekly [BIW]). Monitor animal weight and clinical signs closely on each schedule.

  • Formulation/Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially with repeated administration.

    • Solution: Test the vehicle alone as a control group.

    • Action: Administer only the vehicle to a cohort of animals on the same schedule as the treated group. If toxicity is observed, a new, more biocompatible vehicle must be developed. Common vehicles for PROTACs include PEG/Tween/Saline combinations or solutions containing cyclodextrins to improve solubility.[9][11]

  • On-target, Off-tumor Effects: AR degradation in healthy tissues may be causing the observed toxicity.

    • Solution: This is an inherent property of the molecule. The goal is to manage this by optimizing the dose and schedule. Advanced strategies, though not immediately actionable for an existing molecule, include developing tissue-specific delivery systems.[5][7]

Troubleshooting Decision Workflow

View Troubleshooting Workflow Diagram

Start Toxicity Observed (Weight Loss >15%) CheckVehicle Run Vehicle-Only Control Group Start->CheckVehicle IsVehicleToxic Is Vehicle Group Showing Toxicity? CheckVehicle->IsVehicleToxic ChangeVehicle STOP. Reformulate with a more tolerable vehicle. IsVehicleToxic->ChangeVehicle Yes ReduceDose Reduce Dose by 50% IsVehicleToxic->ReduceDose No IsToxicityResolved Toxicity Resolved? ReduceDose->IsToxicityResolved ModifySchedule Switch to Intermittent Schedule (e.g., Q2D) IsToxicityResolved->ModifySchedule No Continue CONTINUE Study at new dose/schedule. IsToxicityResolved->Continue Yes IsToxicityResolved2 Toxicity Resolved? ModifySchedule->IsToxicityResolved2 Stop STOP. Compound may have narrow therapeutic index. Consult literature. IsToxicityResolved2->Stop No IsToxicityResolved2->Continue Yes

Caption: Decision workflow for troubleshooting in vivo toxicity.

Representative Data: Dose-Finding Study for this compound

Dose (mg/kg, oral, QD)VehicleMean Body Weight Change (Day 14)MortalityClinical Signs Observed
0 (Vehicle Control)10% PEG400 / 5% Tween 80 in Saline+5.2%0/5None
1010% PEG400 / 5% Tween 80 in Saline+3.1%0/5None
3010% PEG400 / 5% Tween 80 in Saline-4.5%0/5Mild, transient lethargy post-dosing
6010% PEG400 / 5% Tween 80 in Saline-16.8%1/5Significant lethargy, ruffled fur, hunched posture
10010% PEG400 / 5% Tween 80 in Saline-22.5%3/5Severe lethargy, ataxia, hunched posture, dehydration
Issue 2: Lack of Tumor Growth Inhibition in Xenograft Model

Observing minimal or no efficacy in an animal model can be frustrating, especially when in vitro data is promising.

Possible Causes & Troubleshooting Steps:

  • Sub-therapeutic Dose: The dose administered may be too low to achieve sufficient target degradation in the tumor tissue. This is the opposite of the toxicity problem.

    • Solution: Increase the dose, guided by MTD studies.

    • Action: If the current dose is well-tolerated, perform a dose-escalation efficacy study. For example, test 10, 20, and 30 mg/kg based on the table above.

  • Poor Pharmacokinetics (PK) / Bioavailability: this compound may not be well absorbed or may be cleared too quickly from circulation, preventing it from reaching the tumor at sufficient concentrations. PROTACs often have high molecular weights and complex structures, which can lead to poor oral bioavailability.[1][12]

    • Solution: Characterize the PK profile of the compound and consider alternative formulations or routes of administration.

    • Action:

      • Conduct a PK study to measure plasma and tumor concentrations of this compound over time.

      • If oral bioavailability is low, consider intraperitoneal (IP) injection.[13]

      • Explore advanced formulation strategies like lipid-based systems (e.g., SMEDDS) or amorphous solid dispersions to improve solubility and absorption.[11][14]

  • Insufficient Target Engagement in Tumor: Even if the drug reaches the tumor, it may not be effectively degrading the AR protein.

    • Solution: Perform a pharmacodynamic (PD) study to confirm AR degradation in tumor tissue.

    • Action: At the end of a short-term treatment study, harvest tumors from a satellite group of animals at various time points after the final dose. Analyze AR protein levels via Western blot or immunohistochemistry to confirm degradation.

Representative Data: PK/PD and Efficacy Comparison

Table 1: Pharmacokinetic Parameters of this compound

Formulation / Route Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Oral Bioavailability (F%)
Solution / IV 5 1250 0.25 2800 N/A
Suspension / Oral 30 150 4 1350 8%

| SMEDDS / Oral | 30 | 480 | 2 | 4320 | 26% |

Table 2: Efficacy and AR Degradation in VCaP Xenograft Model (21-day study)

Treatment Group (30 mg/kg) Tumor Growth Inhibition (TGI, %) AR Degradation in Tumor (Day 21, %) Mean Body Weight Change
Vehicle Control 0% 0% +4.8%
Suspension / Oral / QD 25% 45% -3.9%
SMEDDS / Oral / QD 78% 85% -5.1%

| Suspension / IP / QD | 85% | 92% | -6.2% |

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered for a defined period (e.g., 14 days) without causing irreversible morbidity or mortality.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 10% PEG400, 5% Tween 80 in sterile saline)

  • Male SCID or nude mice (6-8 weeks old)

  • Oral gavage needles

  • Calibrated scale for animal weighing

Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to treatment groups (n=3-5 per group). Include one vehicle control group and at least 3-4 dose level groups (e.g., 10, 30, 60, 100 mg/kg).

  • Drug Preparation: Prepare fresh dosing formulations of this compound in the chosen vehicle daily. Ensure homogeneity.

  • Administration: Administer the compound or vehicle via the intended route (e.g., oral gavage) once daily (QD) for 14 consecutive days.

  • Monitoring:

    • Record body weight daily or at least three times per week.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing). Use a standardized scoring system.

    • The primary endpoint for toxicity is typically a body weight loss exceeding 20% of the initial weight or severe clinical signs, at which point the animal should be euthanized.

  • Data Analysis: Determine the MTD as the highest dose at which no more than 10% mortality occurs and mean body weight loss does not exceed 15-20%, with any clinical signs being mild and reversible.

Dose-Finding Experimental Workflow

View Dose-Finding Workflow Diagram

Start Acclimatize Animals (1 week) Group Randomize into Groups (n=5 per group) - Vehicle - Dose 1 (Low) - Dose 2 (Mid) - Dose 3 (High) Start->Group Dose Administer Compound/Vehicle Daily for 14 Days Group->Dose Monitor Daily Monitoring: - Body Weight - Clinical Signs Dose->Monitor Check Weight Loss > 20% or Severe Clinical Signs? Monitor->Check Day14 End of Study (Day 14) Monitor->Day14 If Day 14 Check:e->Dose:w No, Continue Dosing Euthanize Euthanize Animal Record Observation Check->Euthanize Yes Euthanize->Monitor Analyze Analyze Data: - Body Weight Change - Mortality - Clinical Scores Day14->Analyze MTD Determine MTD Analyze->MTD

Caption: Experimental workflow for an MTD study in mice.

References

Technical Support Center: Overcoming the Hook Effect with AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR Degrader-2. Our goal is to help you overcome common experimental challenges, with a specific focus on mitigating the PROTAC hook effect.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of this compound experiments?

A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC (Proteolysis Targeting Chimera) like this compound in degrading its target protein, the Androgen Receptor (AR), decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[1][3][4] This phenomenon arises from the formation of non-productive binary complexes at excessive concentrations, where this compound independently binds to either the AR protein or the E3 ligase, preventing the formation of the productive ternary complex (AR-AR Degrader-2-E3 Ligase) necessary for ubiquitination and subsequent degradation.[2][3][5]

Q2: Why is it important to identify and understand the hook effect?

A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC like this compound might be mistakenly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[1] Understanding the hook effect is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for determining optimal dosing for in vivo studies.[1][5]

Q3: What are the key factors that influence the hook effect?

A3: The magnitude of the hook effect is influenced by several factors, including:

  • Binding Affinities: The relative binding affinities of this compound for the Androgen Receptor and the E3 ligase play a crucial role. An imbalance in these affinities can promote the formation of one binary complex over the other, exacerbating the hook effect.[5]

  • Cooperativity: Positive cooperativity, where the binding of this compound to one protein increases its affinity for the other, helps to stabilize the ternary complex and can mitigate the hook effect.[5][6] Conversely, negative cooperativity can worsen it.

  • Linker Length and Composition: The linker connecting the AR-binding and E3 ligase-recruiting moieties is critical for the formation of a stable and productive ternary complex. An improperly designed linker can hinder simultaneous binding and lead to a more pronounced hook effect.[5][6]

  • Cellular Concentration of Target and E3 Ligase: The relative abundance of the Androgen Receptor and the recruited E3 ligase within the cell can also impact the severity of the hook effect.[5]

Troubleshooting Guides

Issue 1: I observe a bell-shaped dose-response curve in my AR degradation assay (e.g., Western Blot).

This is a classic indicator of the hook effect.

  • Troubleshooting Steps:

    • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It's recommended to test a broad range of concentrations, for example, from 1 pM to 100 µM.[2]

    • Determine Optimal Concentration: Identify the concentration that results in the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[2]

    • Perform a Time-Course Experiment: Assess AR degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This can provide insights into the kinetics of degradation and ternary complex formation.[1]

Issue 2: this compound shows weak or no degradation at concentrations where I expect it to be active.

This could be due to testing at a concentration that falls within the hook effect region.

  • Troubleshooting Steps:

    • Test a Wider and Lower Concentration Range: It's possible your initial concentrations were too high. Test a broad range of concentrations, including those in the nanomolar and low micromolar range.[2][3]

    • Assess Ternary Complex Formation: Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to directly measure the formation of the AR-AR Degrader-2-E3 ligase ternary complex at different concentrations.[1][5]

    • Verify Target Engagement: Confirm that this compound can bind to the Androgen Receptor and the E3 ligase independently using appropriate cellular and biochemical assays.[2]

Issue 3: How can I rationally design experiments to minimize the hook effect?

  • Strategies for Mitigation:

    • Enhance Cooperativity: The design of the PROTAC, including the linker, can be optimized to introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[7] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.[6]

    • Optimize the Linker: The length and chemical composition of the linker are critical for optimal ternary complex formation.[6] Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[3]

    • Change the E3 Ligase Ligand: Different E3 ligases have different expression levels and endogenous substrates. Utilizing a different E3 ligase might alter the thermodynamics of ternary complex formation and reduce the hook effect.[3]

Quantitative Data Summary

The following table summarizes typical degradation data for various Androgen Receptor degraders, which can serve as a reference for expected outcomes with this compound.

CompoundCell LineDC50DmaxReference
This compound (Hypothetical)VCaP0.3-0.5 µM>90%[8]
ARD-2051LNCaP, VCaP0.6 nMNot specified[8]
BWA-6047Not specified3.7 nM (AR), 3.0 nM (AR-V7)Not specified[8]
Potent AR DegradersLNCaP, VCaP, 22Rv1as low as 1 nM>95%[9]
ARV-110 (Bavdegalutamide)Not specifiedNot specified>95%[10]

Experimental Protocols

1. Western Blotting for AR Degradation

This protocol quantifies the amount of Androgen Receptor protein in cells following treatment with this compound.

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.[11]

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.[11]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the Androgen Receptor and a loading control antibody (e.g., GAPDH, β-actin).[1] Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[1][11]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[1][11] Normalize the AR signal to the loading control.

2. Target Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of the Androgen Receptor.

  • Cell Treatment and Lysis:

    • Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[3]

    • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[3]

  • Immunoprecipitation: Immunoprecipitate the Androgen Receptor using a specific antibody.[3]

  • Western Blotting:

    • Run the immunoprecipitated samples on an SDS-PAGE gel.

    • Probe the Western blot with an antibody against ubiquitin to detect polyubiquitinated AR.

Visualizations

cluster_0 Mechanism of this compound Action AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR - Degrader - E3) AR->Ternary_Complex AR_Degrader_2 This compound AR_Degrader_2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of this compound-mediated protein degradation.

cluster_1 The Hook Effect Optimal_Conc Optimal [this compound] Ternary_Complex Productive Ternary Complex Optimal_Conc->Ternary_Complex Favors High_Conc High [this compound] Binary_Complex_AR Non-Productive Binary Complex (AR-Degrader) High_Conc->Binary_Complex_AR Favors Binary_Complex_E3 Non-Productive Binary Complex (E3-Degrader) High_Conc->Binary_Complex_E3 Favors Degradation Effective AR Degradation Ternary_Complex->Degradation No_Degradation Reduced AR Degradation Binary_Complex_AR->No_Degradation Binary_Complex_E3->No_Degradation

Caption: Formation of productive vs. non-productive complexes.

cluster_2 Troubleshooting Workflow for the Hook Effect Start Observe Bell-Shaped Dose-Response Curve Step1 Confirm Hook Effect with Wider Concentration Range Start->Step1 Step2 Determine Optimal Concentration (Dmax) Step1->Step2 Step3 Assess Ternary Complex Formation (e.g., SPR, BLI) Step2->Step3 Step4 Optimize Assay Conditions (e.g., Incubation Time) Step3->Step4 Step5 Consider PROTAC Redesign (Linker, E3 Ligand) Step3->Step5 If necessary End Mitigated Hook Effect Step4->End Step5->End

Caption: A logical workflow for troubleshooting the hook effect.

References

Optimizing incubation time for AR Degrader-2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR Degrader-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective androgen receptor (AR) degrader. It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of the AR protein.[1][2][3] One part of this compound binds to the androgen receptor, while the other part recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the AR protein, marking it for degradation by the proteasome.[1][2][3] This mechanism of "event-driven" degradation allows a single molecule of this compound to eliminate multiple AR proteins.[2][4]

Q2: What is the optimal incubation time for achieving maximal AR degradation with this compound?

A2: The optimal incubation time for this compound can vary depending on the cell line and experimental conditions. However, significant degradation of the androgen receptor is often observed as early as 4 hours, with near-complete degradation typically achieved within 12 to 24 hours of treatment.[5] It is highly recommended to perform a time-course experiment (e.g., 4, 8, 12, 16, 24 hours) to determine the ideal incubation period for your specific cell model.[4]

Q3: I am observing suboptimal AR degradation. What are the potential causes and solutions?

A3: Suboptimal AR degradation can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and recommended solutions.

Q4: Can high concentrations of this compound lead to reduced efficacy?

A4: Yes, this phenomenon, known as the "hook effect," can occur with PROTACs like this compound.[4] At excessively high concentrations, the degrader is more likely to form binary complexes (either with the AR protein alone or the E3 ligase alone) rather than the productive ternary complex (AR-Degrader-E3 ligase) required for degradation.[4] To avoid this, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal window for maximal degradation.[4]

Troubleshooting Guide: Optimizing Incubation Time

This guide addresses common issues encountered when determining the optimal incubation time for this compound experiments.

Issue Potential Cause Recommended Solution
No or Weak AR Degradation Incubation time is too short. Perform a time-course experiment, testing a range of incubation times (e.g., 2, 4, 8, 16, 24 hours) to identify the onset and peak of degradation.[4]
Suboptimal concentration of this compound. Conduct a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[4]
Low expression of the required E3 ligase in the cell line. Verify the expression levels of relevant E3 ligases (e.g., Cereblon, VHL) in your cell line using Western blot or qPCR.[4]
Inefficient cell permeability of the degrader. Consult literature for the permeability of similar PROTACs or consider alternative cell lines.
"Hook Effect" Observed (Reduced degradation at high concentrations) Formation of non-productive binary complexes. Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration that maximizes the formation of the ternary complex.[4]
Significant Cell Toxicity Incubation time is too long. Reduce the incubation time. A shorter exposure may be sufficient to induce AR degradation without causing excessive cell death.
Concentration of this compound is too high. Lower the concentration. Determine the IC50 value for cell viability using an MTT or similar assay and work at concentrations well below this value.[4]
Off-target effects. Use a lower, more specific concentration of the degrader. Compare the results with a negative control (an inactive version of the degrader, if available).

Experimental Protocols

Protocol 1: Western Blot for AR Degradation

This protocol is for determining the levels of AR protein following treatment with this compound.

1. Cell Seeding and Treatment:

  • Seed cells at an appropriate density in a multi-well plate.

  • The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]

2. Cell Lysis:

  • After incubation, wash the cells with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[1][5]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.[1]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][4]

4. Sample Preparation and SDS-PAGE:

  • Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[1]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[1]

5. Protein Transfer:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

6. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR overnight at 4°C.[4]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[4]

7. Detection and Analysis:

  • Visualize the bands using an ECL detection reagent.[5]

  • Quantify the band intensities using image analysis software.

  • Normalize the AR band intensity to the loading control.

  • Plot the percentage of AR degradation relative to the vehicle control against the this compound concentration to determine the DC50 and Dmax.[4]

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium.[7]

2. Treatment:

  • Treat cells with various concentrations of this compound. Include a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

3. MTT Addition:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubate at 37°C for 4 hours.[6][7]

4. Solubilization:

  • Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well.[7][8]

  • Mix thoroughly to dissolve the formazan (B1609692) crystals.[9]

5. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.[7]

  • Plot cell viability against the degrader concentration to determine the IC50 value.

Protocol 3: Co-Immunoprecipitation (Co-IP) for AR Interaction

This protocol is used to study the interaction of AR with other proteins.[10][11]

1. Cell Lysis:

  • Harvest and wash cells.

  • Lyse cells in a non-denaturing lysis buffer (e.g., IP lysis buffer) to preserve protein-protein interactions.[10][12]

2. Pre-clearing (Optional):

  • Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.[13][14]

3. Immunoprecipitation:

  • Add a specific antibody against the protein of interest (or AR) to the lysate.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[12]

4. Complex Capture:

  • Add protein A/G-agarose beads to the lysate and incubate to capture the antibody-protein complex.[10]

5. Washing:

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.[12]

6. Elution:

  • Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

7. Analysis:

  • Analyze the eluted proteins by Western blot to detect the co-immunoprecipitated proteins.

Visualizations

AR_Degradation_Pathway cluster_0 Cellular Environment AR Androgen Receptor (AR) Ternary_Complex AR - Degrader - E3 Ligase (Ternary Complex) AR->Ternary_Complex Binding AR_Degrader This compound AR_Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound mediated protein degradation.

Experimental_Workflow cluster_time_course Time-Course Experiment cluster_dose_response Dose-Response Experiment cluster_viability Cell Viability Assay start_time Start Treatment (0 hr) time_points Incubate for 4, 8, 12, 16, 24 hr start_time->time_points harvest_time Harvest Cells time_points->harvest_time analysis_time Western Blot for AR harvest_time->analysis_time Optimal_Incubation Determine Optimal Incubation Time & Concentration analysis_time->Optimal_Incubation start_dose Start Treatment (Fixed Time) concentrations Treat with varying concentrations (0.1 nM - 10 µM) start_dose->concentrations harvest_dose Harvest Cells concentrations->harvest_dose analysis_dose Western Blot for AR harvest_dose->analysis_dose analysis_dose->Optimal_Incubation start_viability Start Treatment incubation_viability Incubate for 24, 48, 72 hr start_viability->incubation_viability mtt_assay MTT Assay incubation_viability->mtt_assay analysis_viability Measure Absorbance mtt_assay->analysis_viability analysis_viability->Optimal_Incubation Consider Toxicity

Caption: Workflow for optimizing this compound incubation conditions.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps Start Experiment Start: Treat cells with this compound Check_Degradation Assess AR Degradation (Western Blot) Start->Check_Degradation Optimal Optimal Degradation Proceed with Experiment Check_Degradation->Optimal Yes Suboptimal Suboptimal Degradation Check_Degradation->Suboptimal No Adjust_Time Adjust Incubation Time (Time-Course) Suboptimal->Adjust_Time Adjust_Conc Adjust Concentration (Dose-Response) Suboptimal->Adjust_Conc Check_Ligase Check E3 Ligase Expression Suboptimal->Check_Ligase If still suboptimal Check_Toxicity Assess Cell Viability (MTT Assay) Suboptimal->Check_Toxicity If toxicity observed Adjust_Time->Check_Degradation Re-evaluate Adjust_Conc->Check_Degradation Re-evaluate

Caption: Logical workflow for troubleshooting suboptimal AR degradation.

References

Technical Support Center: Troubleshooting AR Degrader-2 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR Degrader-2. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to the efficacy of this compound in various cell lines. The following question-and-answer format directly addresses specific problems you might be encountering in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective Androgen Receptor (AR) degrader. It is classified as a molecular glue, inducing the degradation of the AR protein.[1] Unlike traditional inhibitors that only block the function of a protein, this compound eliminates the AR protein from the cell by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[2][3] This leads to a more profound and sustained inhibition of AR signaling.

Mechanism of Action: Ubiquitin-Proteasome System

This compound facilitates the interaction between the Androgen Receptor and an E3 ubiquitin ligase, a key component of the protein degradation machinery. This induced proximity leads to the tagging of AR with ubiquitin molecules, marking it for destruction by the proteasome.

cluster_0 Cellular Environment This compound This compound AR Androgen Receptor (AR) Target Protein This compound->AR Binds E3 E3 Ubiquitin Ligase This compound->E3 Recruits AR->E3 Forms Ternary Complex Proteasome 26S Proteasome AR->Proteasome Recognition & Degradation E3->AR Ubiquitination Ub Ubiquitin Degraded AR Degraded AR Peptides Proteasome->Degraded AR

Caption: Mechanism of this compound-mediated protein degradation.

Troubleshooting Guide: Why is this compound not working in my cell line?

If you are observing a lack of AR degradation or a diminished phenotypic response after treating your cells with this compound, several factors could be at play. This guide provides a systematic approach to identifying the root cause.

Step 1: Verify Experimental Parameters

Inconsistent results can often be traced back to experimental setup. Before exploring complex biological reasons, ensure the following are optimized.

ParameterRecommended Range/ConditionRationale
Concentration 0.1 - 10 µM (start with DC50 of 0.3-0.5 µM for VCaP cells as a reference)[1]A dose-response curve is crucial. Too low a concentration will be ineffective, while excessively high concentrations can lead to off-target effects or the "hook effect" observed with PROTACs.
Incubation Time 4 - 24 hoursThe kinetics of degradation can vary between cell lines. Perform a time-course experiment to determine the optimal endpoint for AR degradation.[4]
Cell Health & Confluency Healthy, sub-confluent cells (typically 70-80%)The ubiquitin-proteasome system is an active process requiring healthy cells. Over-confluent or stressed cells may have compromised degradation machinery.[5]
Compound Integrity Store as per datasheet; verify activity of the stock solutionEnsure the compound has not degraded. If possible, test its activity in a positive control cell line where its efficacy is established.
Step 2: Investigate Cell Line-Specific Factors

If your experimental parameters are sound, the issue may lie within the specific biology of your chosen cell line.

Q2: Could my cell line be resistant to this compound?

Yes, several mechanisms can confer resistance to AR degraders.

  • Low or Absent Target Expression: this compound requires the Androgen Receptor to be present. Verify AR expression levels in your cell line via Western Blot or qPCR.

  • Mutations in the Androgen Receptor: While some AR degraders can overcome resistance caused by mutations that affect ligand binding for traditional antagonists, specific mutations might alter the binding site for this compound.[6][7][8] Sequencing the AR gene in your cell line can identify such mutations.

  • Expression of AR Splice Variants (AR-Vs): Some AR degraders that target the ligand-binding domain (LBD) may not be effective against AR splice variants, such as AR-V7, which lack the LBD.[6][7][9] However, some studies show that full-length AR may still be required for the growth of cells expressing AR-V7, making them sensitive to degraders of the full-length protein.[6][9]

  • Components of the Ubiquitin-Proteasome System: The efficacy of this compound is dependent on the cellular machinery that it hijacks.

    • E3 Ligase Expression: this compound requires a specific E3 ligase to function. If this E3 ligase is not expressed or is present at very low levels in your cell line, degradation will be inefficient.[5]

    • Impaired Proteasome Function: The proteasome itself can be dysfunctional in some cancer cell lines, preventing the degradation of ubiquitinated proteins.

Troubleshooting Workflow

The following workflow can help you systematically troubleshoot the lack of this compound activity in your cell line.

start Start: This compound Not Working exp_params Step 1: Verify Experimental Parameters (Concentration, Time, Cell Health) start->exp_params cell_factors Step 2: Investigate Cell Line-Specific Factors exp_params->cell_factors Parameters OK ar_expr Check AR Expression (Western Blot/qPCR) cell_factors->ar_expr e3_expr Check E3 Ligase Expression (if known) ar_expr->e3_expr Sufficient outcome1 AR expression is low/absent. Select a different cell line. ar_expr->outcome1 Low/Absent proteasome_fn Assess Proteasome Function e3_expr->proteasome_fn Sufficient outcome2 E3 ligase expression is low. Consider alternative degrader. e3_expr->outcome2 Low/Absent ar_seq Sequence AR Gene proteasome_fn->ar_seq Functional outcome3 Proteasome is inhibited. Use proteasome inhibitor as control. proteasome_fn->outcome3 Inhibited outcome4 Mutation in AR binding site. Consider alternative degrader. ar_seq->outcome4 Mutation Found success Problem Identified & Resolved ar_seq->success No Mutation outcome1->success outcome2->success outcome3->success outcome4->success

References

Technical Support Center: AR Degrader-2 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of AR Degrader-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade the Androgen Receptor (AR) protein.[1][2][3] It is a bifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of the AR, marking it for degradation by the cell's proteasome.[4][6][7] This "event-driven" mechanism allows a single molecule of this compound to trigger the degradation of multiple AR protein molecules, offering a potential advantage over traditional inhibitors.[4][7]

Q2: What are the primary challenges with the in vivo delivery of this compound?

Due to their molecular size and physicochemical properties, PROTACs like this compound often face several in vivo delivery challenges[4][8]:

  • Poor Aqueous Solubility: Difficulty in dissolving in aqueous solutions can impede formulation and administration.[4][8][9]

  • Low Cell Permeability: The molecule may struggle to cross cell membranes to reach its intracellular target.[4][8]

  • Suboptimal Pharmacokinetics: This can lead to rapid clearance from the body and insufficient exposure to the target tissue.[4][8]

  • Off-Target Toxicity: Unintended degradation of other proteins can cause adverse effects.[4]

  • The "Hook Effect": At high concentrations, the formation of binary complexes (this compound with either AR or the E3 ligase) can inhibit the formation of the productive ternary complex required for degradation, leading to reduced efficacy.[4][8]

Q3: What formulation strategies can improve the in vivo delivery of this compound?

Several advanced formulation strategies can be employed to overcome the delivery challenges of PROTACs[8][10][11]:

  • Lipid-Based Formulations: These include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), which can encapsulate the degrader to improve solubility and stability.[11][12][13]

  • Polymeric Micelles and Nanoparticles: Self-assembling polymer-based systems can enhance solubility, stability, and potentially offer targeted delivery.[8][14]

  • Amorphous Solid Dispersions (ASDs): Dispersing the degrader in a polymer matrix can improve its dissolution rate and oral bioavailability.[8] Technologies like spray-dried dispersion (SDD) have been shown to be effective.[5]

  • Nanoemulsions: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and permeability of poorly water-soluble molecules.[8][15]

Troubleshooting Guide: Poor In Vivo Efficacy

If you are observing suboptimal efficacy with this compound in your in vivo experiments, consider the following troubleshooting steps:

Possible Cause Troubleshooting Steps
Poor Bioavailability / Pharmacokinetics 1. Formulation Optimization: Experiment with different formulation strategies such as lipid nanoparticles, cyclodextrins, or amorphous solid dispersions to enhance solubility and absorption.[4] 2. Route of Administration: If oral bioavailability is low, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection.[4] 3. PK/PD Studies: Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the compound's exposure, metabolism, and clearance, which will help in optimizing the dosing regimen.[4][16]
Insufficient Dose 1. Dose-Response Study: Perform a dose-escalation study to identify the optimal concentration for target degradation. Be mindful of the potential for a "hook effect" at higher concentrations.[4] 2. Dosing Frequency: Adjust the dosing frequency based on PK data to maintain a therapeutic concentration at the target site.[4]
Metabolic Instability 1. Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites. This can inform structural modifications to improve stability.[4] 2. Structural Modification: Consider modifying the linker or non-critical parts of the ligands to enhance metabolic stability.[4]
Low Target Engagement 1. Verify Target Expression: Confirm the expression levels of the Androgen Receptor and the recruited E3 ligase in your animal model.[4] 2. In Vitro Validation: Re-validate the binding affinity and degradation efficiency in relevant cell lines before proceeding with further in vivo experiments.[4]
Formulation-Related Toxicity 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components.[4] 2. Alternative Formulations: Test different, well-tolerated formulation vehicles.[4]

Experimental Protocols

Protocol 1: General Formulation for In Vivo Administration

This protocol is a general starting point for formulating a PROTAC degrader for in vivo studies. Optimization will be required based on the specific physicochemical properties of this compound.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Saline or PBS (Phosphate-buffered saline)

Procedure:

  • Stock Solution: Prepare a stock solution by dissolving this compound in DMSO.

  • Vehicle Preparation: In a separate tube, mix the vehicle components. A common formulation is 5% DMSO, 30% PEG300, and 5% Tween 80 in 60% saline or PBS.[17]

  • Final Formulation: Add the this compound stock solution to the vehicle. Then, add the saline or PBS dropwise while vortexing to ensure the final formulation is a clear and stable solution.[17]

  • Dose Calculation: Calculate the final concentration based on the desired dosage (e.g., mg/kg) and the average weight of the animals.[17]

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a prostate cancer xenograft model.

Animal Model:

  • Immunodeficient mice (e.g., NOD-SCID) are commonly used.[4]

  • Prostate cancer cell lines expressing AR (e.g., VCaP, LNCaP) are implanted subcutaneously.[18][19][20]

Procedure:

  • Tumor Implantation: Implant prostate cancer cells subcutaneously into the flank of the mice. A mixture with Matrigel can support initial tumor growth.[17]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 80-150 mm³). Then, randomize the mice into treatment and vehicle control groups.[17]

  • Dosing: Administer the formulated this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage, subcutaneous injection) at the predetermined dose and schedule.[4][17]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.[4][17]

    • Monitor animal body weight as an indicator of general toxicity.[4][17]

  • Pharmacodynamic Analysis:

    • At the end of the study, collect tumor and plasma samples.[4]

    • Analyze tumor lysates by Western blot or mass spectrometry to quantify AR protein levels relative to a loading control and the vehicle group to confirm target degradation.[4]

Visualizations

AR_Degrader_2_Mechanism cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome System AR_Degrader_2 This compound Ternary_Complex Ternary Complex (AR - Degrader - E3) AR_Degrader_2->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of AR Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Observed Check_Formulation Is the formulation stable and soluble? Start->Check_Formulation Optimize_Formulation Optimize Formulation (e.g., LNPs, ASDs) Check_Formulation->Optimize_Formulation No Check_Dose Is the dose optimal? Check_Formulation->Check_Dose Yes Optimize_Formulation->Check_Dose Dose_Response_Study Perform Dose-Response Study Check_Dose->Dose_Response_Study No Check_PK Are PK properties adequate? Check_Dose->Check_PK Yes Dose_Response_Study->Check_PK PK_PD_Study Conduct PK/PD Studies Check_PK->PK_PD_Study No Check_Target Is the target engaged? Check_PK->Check_Target Yes PK_PD_Study->Check_Target Validate_Target_Expression Validate Target Expression & In Vitro Activity Check_Target->Validate_Target_Expression No End Improved Efficacy Check_Target->End Yes Validate_Target_Expression->End

Caption: Troubleshooting workflow for in vivo experiments.

AR_Signaling_Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Degradation AR Degradation AR->Degradation leads to AR_Complex Androgen-AR Complex AR->AR_Complex AR_Degrader_2 This compound AR_Degrader_2->AR targets for Cell_Growth Cell Growth & Proliferation Degradation->Cell_Growth inhibits Nucleus Nucleus AR_Complex->Nucleus ARE Androgen Response Element (DNA) Nucleus->ARE binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->Cell_Growth

Caption: Impact of this compound on the AR signaling pathway.

References

Troubleshooting unexpected phenotypes with AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AR Degrader-2, a molecular glue designed to induce the degradation of the Androgen Receptor (AR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule classified as a "molecular glue." It functions by inducing proximity between the Androgen Receptor (AR) and an E3 ubiquitin ligase, a key component of the cell's protein disposal system. This induced proximity leads to the ubiquitination of AR, marking it for degradation by the proteasome. This mechanism of action removes the AR protein from the cell, rather than just inhibiting its function.[1][2][3]

Q2: What is the potency of this compound?

This compound has a reported half-maximal degradation concentration (DC50) of 0.3-0.5 μM in VCaP prostate cancer cells.[1][2][3]

Q3: Which E3 ligase does this compound utilize?

The specific E3 ubiquitin ligase recruited by this compound has not been publicly disclosed. Identifying the specific E3 ligase is a critical step in troubleshooting unexpected results. This guide provides protocols to help determine the E3 ligase involved (see Experimental Protocols section).

Troubleshooting Unexpected Phenotypes

This section addresses common issues that may arise during experiments with this compound, leading to unexpected results.

Section 1: No or Insufficient AR Degradation

Q1.1: I am not observing any degradation of the Androgen Receptor after treating my cells with this compound. What are the possible reasons?

Several factors could contribute to a lack of AR degradation. Below is a troubleshooting workflow to help identify the issue.

graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for lack of AR degradation.

Troubleshooting Steps:

  • Compound Integrity:

    • Solubility: Ensure this compound is fully dissolved in the appropriate solvent before adding it to your cell culture media. Poor solubility can drastically reduce the effective concentration.

    • Concentration: Double-check your calculations and dilution steps to ensure the final concentration is within the expected effective range (around the DC50 of 0.3-0.5 μM).

    • Stability: Consider the stability of the compound in your specific media and experimental conditions.

  • Cellular Factors:

    • AR Expression: Confirm that your cell line expresses detectable levels of the Androgen Receptor by Western blot.

    • E3 Ligase Expression: Since the E3 ligase for this compound is unknown, it's possible your cell line has low or no expression of the necessary E3 ligase. You may need to test different cell lines or use proteomic approaches to identify the ligase.

    • Proteasome Function: The degradation of AR is dependent on a functional proteasome. As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If AR degradation is restored, it confirms the involvement of the proteasome.

  • Assay Conditions:

    • Treatment Duration: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for observing AR degradation.

    • Western Blot Technique: Ensure your Western blot protocol is optimized for AR detection, including appropriate antibody selection and lysis buffer conditions.

    • Hook Effect: At very high concentrations, molecular glues can sometimes exhibit a "hook effect," where the degradation efficiency decreases. Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation.

Q1.2: I see some AR degradation, but it is less than expected. How can I improve the degradation efficiency?

If you are observing partial degradation, consider the following:

Possible Cause Recommended Action
Suboptimal Concentration Perform a detailed dose-response curve around the reported DC50 (0.3-0.5 μM) to find the optimal concentration for your specific cell line and experimental conditions.
Insufficient Treatment Time Extend the treatment duration in your time-course experiment to see if degradation increases over time.
High AR Protein Turnover If the synthesis rate of new AR protein is high, the observed degradation may be masked. You can try to inhibit protein synthesis with cycloheximide (B1669411) (CHX) to better assess the degradation rate.
Low E3 Ligase Availability The expression of the required E3 ligase might be a limiting factor. Consider overexpressing candidate E3 ligases to see if degradation is enhanced.
Section 2: Unexpected Cellular Phenotypes

Q2.1: I am observing a phenotype that is not consistent with Androgen Receptor degradation. What could be the cause?

Unexpected phenotypes can arise from off-target effects of this compound or from downstream consequences of AR degradation that are not immediately obvious.

graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

}

Caption: Logic diagram for troubleshooting unexpected phenotypes.

Troubleshooting Steps:

  • Confirm AR Degradation: First, verify that AR is being degraded as expected in your experimental setup using a reliable method like Western blotting. If AR is not being degraded, the observed phenotype is likely independent of this compound's intended function.

  • Investigate Off-Target Effects:

    • Proteomics Analysis: A global proteomics experiment (e.g., using mass spectrometry) can identify other proteins that are degraded upon treatment with this compound. This is a powerful, unbiased way to identify off-targets.

    • Inactive Control: If available, use an inactive analog of this compound that does not induce AR degradation. If the unexpected phenotype persists with the inactive control, it is likely an off-target effect.

  • Consider Complex On-Target Effects:

    • Signaling Pathway Analysis: The degradation of AR can have complex and cell-type-specific effects on downstream signaling pathways. Consider performing RNA sequencing or phospho-proteomics to understand the broader impact of AR degradation.

    • Cellular Stress: Rapid degradation of a key protein like AR can induce cellular stress responses that may contribute to the observed phenotype.

Q2.2: I am observing significant cytotoxicity at concentrations where I see AR degradation. Is this expected?

Cytotoxicity can be an on-target or off-target effect.

  • On-Target Cytotoxicity: The Androgen Receptor is a critical protein for the survival and proliferation of certain prostate cancer cell lines. Its degradation is expected to lead to cell cycle arrest and apoptosis in these cells.

  • Off-Target Cytotoxicity: If you observe cytotoxicity in cell lines that are not dependent on AR signaling, or at concentrations much lower than required for AR degradation, it may be due to off-target effects.

To distinguish between these, you can perform a cell viability assay in parallel with your AR degradation experiment in both AR-dependent and AR-independent cell lines.

Experimental Protocols

Protocol 1: Determining the DC50 of this compound

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of this compound in your cell line of interest.

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound for a fixed duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein for each sample onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against AR and a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the bands using a chemiluminescence or fluorescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for AR and the loading control.

    • Normalize the AR band intensity to the loading control for each sample.

    • Plot the normalized AR levels against the log of the this compound concentration.

    • Fit the data to a dose-response curve to determine the DC50 value.

Protocol 2: Identifying the E3 Ligase for this compound

Since the E3 ligase for this compound is unknown, the following approaches can be used for its identification.

graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

}

Caption: Experimental workflow for E3 ligase identification.

A. Hypothesis-Driven Approach (Candidate Gene Knockdown):

This approach involves knocking down known E3 ligases that have been implicated in AR degradation and observing the effect on this compound-mediated degradation. Known E3 ligases for AR include MDM2, SKP2, RNF6, and CHIP. Cereblon (CRBN) and VHL are also common E3 ligases recruited by molecular glues.

  • siRNA/shRNA Transfection: Transfect your cells with siRNAs or shRNAs targeting a panel of candidate E3 ligases. Include a non-targeting control.

  • This compound Treatment: After confirming knockdown of the E3 ligases (e.g., by qPCR or Western blot), treat the cells with this compound.

  • Western Blot Analysis: Analyze AR protein levels by Western blot. If knockdown of a specific E3 ligase prevents AR degradation, it is likely the E3 ligase recruited by this compound.

B. Unbiased Proteomics Approaches:

  • Affinity Purification-Mass Spectrometry (AP-MS):

    • Synthesize a biotinylated or otherwise tagged version of this compound.

    • Incubate cell lysates with the tagged compound.

    • Use streptavidin beads (for biotin) or other affinity matrix to pull down the compound and its binding partners.

    • Identify the co-purified proteins by mass spectrometry. The E3 ligase should be among the identified proteins.

  • Global Proteomics with E3 Ligase Ligand Competition:

    • Treat cells with this compound in the presence or absence of a high concentration of a known ligand for a specific E3 ligase (e.g., pomalidomide (B1683931) for CRBN, VH298 for VHL).

    • Perform quantitative proteomics to identify proteins that are degraded by this compound.

    • If the degradation of AR is rescued by a specific E3 ligase ligand, it indicates that this compound utilizes that E3 ligase.

Protocol 3: Assessing Off-Target Effects using Global Proteomics

This protocol provides a general workflow for identifying off-target protein degradation.

  • Cell Treatment: Treat your cells with this compound at a concentration that gives robust AR degradation (e.g., 3-5 times the DC50) and a vehicle control. Include multiple biological replicates.

  • Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite to identify and quantify the proteins in each sample.

    • Perform statistical analysis to identify proteins that show a significant change in abundance between the this compound treated and control samples.

    • Proteins other than AR that are significantly downregulated are potential off-targets.

Disclaimer: The information provided in this technical support center is for research purposes only. The protocols are intended as a guide and may require optimization for your specific experimental conditions.

References

Reducing non-specific binding of AR Degrader-2 in co-IP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR Degrader-2. This resource provides troubleshooting guides and answers to frequently asked questions to help you optimize your co-immunoprecipitation (co-IP) experiments and achieve clean, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional small molecule, likely a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the Androgen Receptor (AR).[1][2] It functions by simultaneously binding to the AR protein and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity induces the E3 ligase to tag the AR protein with ubiquitin, marking it for degradation by the 26S proteasome.[3][4] This mechanism provides a powerful tool for studying the consequences of AR depletion.

Q2: I'm performing a co-IP experiment to find proteins that interact with AR in the presence of this compound. Why am I seeing high background and many non-specific bands?

High background in co-IP experiments is a common issue that can stem from several sources.[5] When using a small molecule like this compound, non-specific binding can be exacerbated. Potential causes include:

  • Suboptimal Lysis Buffer: The buffer may not be stringent enough to disrupt weak, non-specific protein interactions, or it may be too harsh, causing proteins to denature and aggregate.[6]

  • Insufficient Washing: Wash steps may not be stringent enough to remove proteins that are non-specifically bound to the antibody, the beads, or the degrader molecule itself.[7][8]

  • Non-specific Binding to Beads: Many proteins have an inherent affinity for the solid support matrix of agarose (B213101) or magnetic beads.[9][10]

  • High Antibody Concentration: Using too much primary antibody can increase the chances of it binding to off-target proteins.[6]

  • Hydrophobic Interactions: The small molecule nature of the degrader might introduce non-specific hydrophobic interactions, pulling down unrelated proteins.

Q3: What are the essential controls I must include in my co-IP experiment with this compound?

Proper controls are critical for interpreting your co-IP results and distinguishing true interactions from non-specific binding.[11] Key controls include:

  • Isotype Control IgG: Use a non-specific antibody of the same isotype as your primary antibody to identify proteins that bind non-specifically to immunoglobulins.[12]

  • Beads-Only Control: Incubate your cell lysate with just the Protein A/G beads (without the primary antibody) to identify proteins that bind directly to the beads.[13]

  • Empty Vector/Untreated Control: Compare results from cells expressing your tagged protein of interest (or treated with the degrader) to cells with an empty vector or an appropriate vehicle control (e.g., DMSO). This helps identify proteins that interact with the tag or are affected by the treatment itself.[14]

Troubleshooting Guide: Reducing Non-Specific Binding

This guide provides specific, actionable steps to minimize non-specific binding in your this compound co-IP experiments.

Problem 1: High background is observed in all lanes, including the isotype IgG and beads-only controls.

This strongly suggests that proteins are binding non-specifically to the beads.

Solution:

  • Pre-clear the Lysate: Before adding your specific antibody, incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C.[9][13] Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the immunoprecipitation step. This removes proteins that have a natural affinity for the bead matrix.[10]

  • Block the Beads: Before adding them to the lysate, wash the beads and then incubate them in a blocking buffer containing an irrelevant protein, such as 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk, for at least 1 hour at 4°C.[12][15][16][17] This saturates non-specific binding sites on the beads.

  • Switch Bead Type: Agarose beads can sometimes exhibit higher non-specific binding than magnetic beads due to their porous structure.[9][12] Consider switching to magnetic beads, which often result in cleaner immunoprecipitations and have the added benefit of easier washing steps.[9]

Problem 2: The negative control (isotype IgG) lane shows multiple bands, but the beads-only control is clean.

This indicates that proteins are binding non-specifically to the antibody.

Solution:

  • Optimize Antibody Concentration: Reduce the amount of primary antibody used. Titrate the antibody to find the lowest concentration that efficiently pulls down your bait protein without introducing significant background.[6]

  • Check Antibody Specificity: Ensure your antibody is validated for IP applications. A high-quality, specific antibody is crucial for a successful co-IP.

  • Consider Antibody Cross-linking: Covalently cross-linking your antibody to the beads before incubation with the lysate can reduce the co-elution of antibody heavy and light chains, which can sometimes trap non-specific proteins.[18]

Problem 3: The experimental lane shows many more bands than the control lanes, suggesting non-specific interactions related to the bait protein or this compound.

This suggests that the lysis and wash conditions are not stringent enough to disrupt weak, non-specific interactions.

Solution:

  • Increase Wash Stringency: The most effective way to reduce this type of background is to optimize your wash buffer.[7] Perform at least 3-5 washes.[7] You can increase stringency by:

    • Increasing Salt Concentration: Gradually increase the NaCl concentration in your wash buffer from a physiological level (150 mM) up to 500 mM. High salt can disrupt weak electrostatic interactions.[7][19]

    • Increasing Detergent Concentration: Increase the concentration of a mild, non-ionic detergent like NP-40 or Triton X-100 from 0.1% to 0.5-1.0%.[7][12] Detergents help disrupt non-specific hydrophobic interactions.

  • Modify Lysis Buffer: If stringent washing is not enough, consider adjusting your lysis buffer. While RIPA buffer is highly stringent, it may disrupt true protein-protein interactions.[12] A buffer based on NP-40 or Triton X-100 is often a good starting point for co-IP.[7] Avoid harsh denaturants like SDS unless you are studying very stable complexes.[7]

Data Presentation: Buffer Optimization

The following tables provide a starting point for optimizing your lysis and wash buffers. The goal is to find a balance that preserves the specific interaction of interest while eliminating non-specific binders.

Table 1: Comparison of Common Lysis Buffers

Buffer TypeKey ComponentsStringencyRecommended UsePotential Impact on Non-specific Binding
NP-40 Buffer 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40MildScreening for unknown or transient interactions.[7]Moderate; may require more stringent washing.
RIPA Buffer 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSHighValidating known, stable interactions.[12]Low; effectively reduces background but may disrupt weaker, specific interactions.[12]
High Salt Buffer 50 mM Tris-HCl, 300-500 mM NaCl, 1% Triton X-100Moderate-HighDisrupting electrostatic non-specific binding.Effective for charged, "sticky" proteins.

Table 2: Troubleshooting with Wash Buffer Modifications

ModificationConcentration RangeMechanismCaution
Increase NaCl 200 mM - 500 mMDisrupts weak ionic interactions.[7]High salt concentrations (>500 mM) can disrupt specific, physiologically relevant interactions.[7]
Increase Detergent (NP-40 / Triton X-100) 0.2% - 1.0%Reduces non-specific hydrophobic binding.[7]Very high detergent levels can interfere with antibody-antigen binding or disrupt complexes.
Add a Reducing Agent 1-2 mM DTT or β-mercaptoethanolHelps disrupt non-specific interactions stabilized by disulfide bonds.[19]May disrupt the structure of your antibody or proteins of interest if they rely on disulfide bridges.

Experimental Protocols

Protocol: Co-Immunoprecipitation with this compound to Reduce Non-Specific Binding

This protocol incorporates pre-clearing and optimized washing steps.

A. Cell Lysis

  • Treat cells with this compound or vehicle control for the desired time.

  • Wash cell pellets once with ice-cold PBS.

  • Lyse cells in ice-cold NP-40 Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.[20]

  • Incubate on ice for 30 minutes with gentle agitation.[12]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new, pre-chilled tube. Determine protein concentration using a BCA assay.

B. Pre-Clearing Lysate and Bead Blocking

  • For each IP reaction, use 500-1000 µg of total protein lysate.[7]

  • Add 20 µL of a 50% slurry of Protein A/G beads to the lysate.

  • Incubate on a rotator for 1 hour at 4°C to pre-clear.[13]

  • Meanwhile, wash the beads for the actual IP (25 µL of 50% slurry per reaction) three times with lysis buffer and block them in 1 mL of lysis buffer containing 2% BSA for 1 hour at 4°C.

  • Pellet the pre-clearing beads by centrifugation and carefully transfer the pre-cleared supernatant to a new tube containing the blocked Protein A/G beads.

C. Immunoprecipitation

  • Add the appropriate amount of your primary antibody (e.g., anti-AR) or an isotype control IgG to the pre-cleared lysate.

  • Incubate on a rotator for 4 hours to overnight at 4°C.[7]

  • Add 30 µL of a 50% slurry of blocked Protein A/G beads to capture the immune complexes.

  • Incubate on a rotator for an additional 1-2 hours at 4°C.

D. Washing

  • Pellet the beads by gentle centrifugation (1,000 x g for 1 minute) or by using a magnetic rack.

  • Discard the supernatant and wash the beads five times with 1 mL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.2% NP-40). Between each wash, gently resuspend the beads and rotate for 5 minutes at 4°C.

E. Elution

  • After the final wash, remove all supernatant.

  • Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.[21]

  • Pellet the beads, and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

Visualizations

Diagram 1: Proposed Mechanism of Action for this compound

MOA cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) Degrader This compound AR->Degrader Binds Proteasome 26S Proteasome AR->Proteasome Recognition E3 E3 Ubiquitin Ligase Degrader->E3 Binds E3->AR Ubiquitination Ub Ubiquitin (Ub) Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation

Caption: this compound forms a ternary complex with AR and an E3 ligase, leading to AR ubiquitination and proteasomal degradation.

Diagram 2: Troubleshooting Workflow for Non-Specific Binding

Troubleshooting_Workflow Start High Background in Co-IP CheckControls Analyze Controls: Isotype IgG & Beads-Only Start->CheckControls BeadBinding Bands in Beads-Only Control? CheckControls->BeadBinding Step 1 AntibodyBinding Bands in IgG Control, Beads-Only is Clean? BeadBinding->AntibodyBinding No Action_Preclear Implement Pre-Clearing Block Beads Switch to Magnetic Beads BeadBinding->Action_Preclear Yes WashBinding Background Mainly in Bait Lane? AntibodyBinding->WashBinding No Action_Antibody Reduce Antibody [Ab] Concentration Verify Ab Specificity AntibodyBinding->Action_Antibody Yes Action_Wash Increase Wash Stringency: - Increase [NaCl] - Increase [Detergent] - Increase # of Washes WashBinding->Action_Wash Yes End Clean Co-IP Result WashBinding->End No (Low Background) Action_Preclear->End Action_Antibody->End Action_Wash->End

Caption: A step-by-step workflow for diagnosing and solving common causes of non-specific binding in co-IP experiments.

Diagram 3: Logic of Experimental Controls

Controls_Logic Experiment Co-IP Experiment + Bait Protein Ab + Cell Lysate + Beads Result_True True Interactors = (Bands in Experiment) – (Bands in Controls) Experiment->Result_True Control_IgG Isotype IgG Control + Isotype IgG Ab + Cell Lysate + Beads Result_IgG Identifies proteins that bind non-specifically to ANY antibody. Control_IgG->Result_IgG Control_Beads Beads-Only Control – No Antibody + Cell Lysate + Beads Result_Beads Identifies proteins that bind non-specifically to the BEADS. Control_Beads->Result_Beads Result_IgG->Result_True Result_Beads->Result_True

Caption: Diagram illustrating the purpose of isotype IgG and beads-only controls for identifying true protein interactions.

References

How to confirm proteasomal degradation with AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AR Degrader-2 to confirm the proteasomal degradation of the Androgen Receptor (AR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a molecular glue designed to induce the degradation of the Androgen Receptor (AR).[1][2] Unlike traditional inhibitors that only block the function of a protein, this compound facilitates the interaction between AR and an E3 ubiquitin ligase.[3][4] This induced proximity leads to the ubiquitination of AR, marking it for degradation by the 26S proteasome.[3][5] This mechanism of targeted protein degradation offers a powerful strategy to downregulate AR levels in cells.[3][6]

Q2: How can I confirm that AR degradation by this compound is proteasome-dependent?

A2: To confirm that the degradation of AR is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as MG-132, before adding this compound. If this compound acts through the proteasomal pathway, inhibition of the proteasome will prevent AR degradation, leading to a "rescue" of AR protein levels.[7][8][9]

Q3: What are the key experiments to demonstrate this compound-mediated proteasomal degradation of AR?

A3: The following key experiments are essential:

  • Western Blotting: To quantify the reduction in AR protein levels upon treatment with this compound.[2][6][7]

  • Proteasome Inhibition Assay: To demonstrate that the degradation is proteasome-dependent by showing that a proteasome inhibitor can block AR degradation.[7][8]

  • Cycloheximide (B1669411) (CHX) Chase Assay: To measure the half-life of the AR protein in the presence and absence of this compound.[1][10][11]

  • Co-immunoprecipitation (Co-IP): To detect the ubiquitination of AR upon treatment with this compound.[1][3][12]

Q4: What cell lines are suitable for studying AR degradation with this compound?

A4: Prostate cancer cell lines that express the Androgen Receptor are commonly used. These include LNCaP, VCaP, and 22Rv1 cells.[2][6][7] The choice of cell line may depend on the specific AR status (e.g., wild-type, mutant, splice variants) you wish to investigate.[1][7]

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow to confirm proteasomal degradation.

AR_Degrader_2_Mechanism Mechanism of this compound AR_Degrader_2 This compound (Molecular Glue) Ternary_Complex Ternary Complex (AR - Degrader - E3 Ligase) AR_Degrader_2->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_AR Poly-ubiquitinated AR Ternary_Complex->Ubiquitinated_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitinated_AR Proteasome 26S Proteasome Ubiquitinated_AR->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Mechanism of this compound action.

Experimental_Workflow Experimental Workflow to Confirm Proteasomal Degradation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_confirmation Confirmation of Proteasomal Degradation Start Seed AR-positive cells (e.g., LNCaP, VCaP) Treat_Degrader Treat with this compound (Dose-response & Time-course) Start->Treat_Degrader Treat_Inhibitor Pre-treat with Proteasome Inhibitor (e.g., MG-132) then this compound Start->Treat_Inhibitor Treat_CHX Treat with Cycloheximide (CHX) +/- this compound Start->Treat_CHX WB_Degradation Western Blot for AR levels Treat_Degrader->WB_Degradation CoIP Co-IP for AR Ubiquitination Treat_Degrader->CoIP WB_Rescue Western Blot for AR rescue Treat_Inhibitor->WB_Rescue WB_Halflife Western Blot for AR half-life Treat_CHX->WB_Halflife Confirmation Proteasomal Degradation Confirmed WB_Degradation->Confirmation Decreased AR WB_Rescue->Confirmation Rescued AR WB_Halflife->Confirmation Decreased AR half-life CoIP->Confirmation Increased Ub-AR

Experimental workflow for confirmation.

Quantitative Data Summary

The following tables summarize expected quantitative data from key experiments.

Table 1: Dose-Response of this compound on AR Protein Levels

Cell LineThis compound Conc. (µM)Treatment Time (h)% AR Degradation (Normalized to Vehicle)
VCaP0.124~20%
VCaP0.324~50% (DC50)[1]
VCaP0.524~70%[1]
VCaP1.024>90%
LNCaP0.124~15%
LNCaP0.524~45%
LNCaP1.024~65%
LNCaP5.024>90%

Table 2: Time-Course of AR Degradation by this compound (1 µM)

Cell LineTreatment Time (h)% AR Degradation (Normalized to Vehicle)
VCaP2~25%
VCaP4~60%
VCaP8~85%
VCaP12>95%[6]
VCaP24>95%
LNCaP4~30%
LNCaP8~50%
LNCaP16~75%
LNCaP24>90%

Table 3: Effect of Proteasome Inhibitor on AR Degradation

TreatmentAR Protein Level (Relative to Untreated)
Vehicle100%
This compound (1 µM, 24h)<10%
MG-132 (10 µM, 2h pre-treatment)~100%
MG-132 + this compound~90-100% (AR levels rescued)

Table 4: Cycloheximide (CHX) Chase Assay for AR Half-Life

TreatmentAR Half-life (approx. hours)
Vehicle + CHX (25 µg/mL)8-10 h
This compound (1 µM) + CHX (25 µg/mL)2-4 h

Detailed Experimental Protocols

Western Blotting for AR Degradation
  • Cell Culture and Treatment: Seed AR-positive prostate cancer cells (e.g., LNCaP, VCaP) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 16, 24 hours).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[2] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[13]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[13]

  • SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against AR overnight at 4°C.[6] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.[2]

  • Analysis: Quantify band intensities using software like ImageJ. Normalize AR levels to a loading control (e.g., GAPDH, β-actin).[11]

Cycloheximide (CHX) Chase Assay
  • Cell Treatment: Seed cells as for western blotting. Treat one set of cells with vehicle and another with this compound for a short period (e.g., 2 hours) to allow the degrader to engage the target.

  • CHX Addition: Add cycloheximide (CHX) to a final concentration of 25-100 µg/mL to all wells to inhibit new protein synthesis.[1][11][14]

  • Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 16 hours).[1]

  • Western Blot Analysis: Perform western blotting as described above to determine the levels of AR at each time point.

  • Half-Life Calculation: Plot the percentage of remaining AR protein at each time point relative to the 0-hour time point. The time at which 50% of the protein remains is the half-life.

Co-immunoprecipitation (Co-IP) for AR Ubiquitination
  • Cell Treatment: Treat cells with this compound or vehicle. To enhance the detection of ubiquitinated proteins, pre-treat cells with a proteasome inhibitor like MG-132 (10 µM) for 2-4 hours before harvesting.[15][16]

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., NP-40 based buffer) containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).[1]

  • Immunoprecipitation: Incubate 500-1000 µg of protein lysate with an anti-AR antibody or a control IgG overnight at 4°C.[1]

  • Bead Capture: Add Protein A/G agarose (B213101) or magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[1][12]

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.[12]

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer. Perform western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated AR. A smear or ladder of high molecular weight bands above the AR band indicates poly-ubiquitination.

Troubleshooting Guide

Troubleshooting_Guide Troubleshooting Decision Tree Start Problem: No AR Degradation Observed Check_Degrader Is this compound active? Start->Check_Degrader Check_Concentration Is the concentration optimal? Check_Degrader->Check_Concentration Yes Solution_Degrader Solution: - Use fresh stock of this compound - Verify storage conditions Check_Degrader->Solution_Degrader No Check_Time Is the treatment time sufficient? Check_Concentration->Check_Time Yes Solution_Concentration Solution: - Perform a dose-response experiment - Check literature for optimal concentrations Check_Concentration->Solution_Concentration No Check_Cell_Line Is the cell line appropriate? Check_Time->Check_Cell_Line Yes Solution_Time Solution: - Perform a time-course experiment - Increase incubation time Check_Time->Solution_Time No Check_Proteasome Is the proteasome active? Check_Cell_Line->Check_Proteasome Yes Solution_Cell_Line Solution: - Confirm AR expression in your cell line - Use a positive control cell line (e.g., VCaP) Check_Cell_Line->Solution_Cell_Line No Alternative_Pathway Consider alternative degradation pathways (e.g., lysosomal) Check_Proteasome->Alternative_Pathway Yes Solution_Proteasome Solution: - Use a proteasome activity assay - Ensure proteasome inhibitors are not present in routine culture Check_Proteasome->Solution_Proteasome No

Troubleshooting decision tree.

Problem: Weak or no AR signal in Western Blot

  • Possible Cause: Insufficient protein loading, poor antibody quality, or inefficient transfer.

  • Solution:

    • Increase the amount of protein loaded onto the gel (30-50 µg).[17]

    • Use a validated primary antibody for AR at the recommended dilution.[18]

    • Optimize transfer conditions (time, voltage) and confirm transfer efficiency with Ponceau S staining.[19]

    • Use a high-sensitivity ECL substrate.[18]

Problem: Proteasome inhibitor (MG-132) does not rescue AR degradation

  • Possible Cause: Ineffective proteasome inhibition, or AR is being degraded by an alternative pathway (e.g., lysosomal).

  • Solution:

    • Confirm the activity of your MG-132 stock. You can do this by checking for the accumulation of poly-ubiquitinated proteins via western blot.[16]

    • Increase the concentration or pre-incubation time of MG-132. A common starting point is 10 µM for 2-6 hours.[15][16]

    • Investigate lysosomal degradation by using lysosomal inhibitors like Bafilomycin A1 or Chloroquine.

Problem: High background in Co-IP

  • Possible Cause: Non-specific binding of proteins to the antibody or beads.

  • Solution:

    • Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[20]

    • Increase the number and stringency of washes. You can add a low concentration of detergent (e.g., 0.1% Tween-20) to the wash buffer.[21]

    • Use a high-quality, validated antibody for immunoprecipitation.

    • Include an isotype control IgG to assess non-specific binding.[1]

Problem: No change in AR half-life in Cycloheximide Chase Assay

  • Possible Cause: The concentration of this compound is too low, or the degradation is very rapid and occurs within the first time point.

  • Solution:

    • Increase the concentration of this compound.

    • Take earlier time points after CHX addition (e.g., 0, 30, 60, 120 minutes).[10]

    • Ensure that the CHX is effectively inhibiting protein synthesis by checking the levels of a known short-lived protein (e.g., c-Myc).

References

Optimizing Xenograft Models for AR Degrader-2 Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing xenograft models in the study of Androgen Receptor (AR) Degraders, specifically focusing on "AR Degrader-2."

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My xenograft tumors are not growing consistently after inoculation with prostate cancer cell lines. What are some potential causes and solutions?

A1: Inconsistent tumor growth is a common challenge. Several factors can contribute to this issue:

  • Cell Line Viability and Passage Number: Ensure that the cancer cell lines used for inoculation are healthy, free from contamination (e.g., mycoplasma), and within a low passage number range. High passage numbers can lead to genetic drift and altered growth characteristics.

  • Inoculation Technique: The skill and consistency of the subcutaneous or orthotopic injection are critical. Variations in injection depth, volume, and cell dispersion can lead to inconsistent tumor take rates.

  • Mouse Strain and Health: The choice of immunocompromised mouse strain (e.g., NOD-scid GAMMA (NSG), nude) can impact tumor engraftment. Ensure the mice are healthy and of the appropriate age and weight. Stress can also negatively affect tumor growth.

  • Matrigel/Cell Suspension: The ratio of Matrigel to cell suspension and the temperature of the mixture at the time of injection are crucial. An improper ratio or temperature can lead to poor tumor formation.

Troubleshooting Tip: Standardize your protocol by using a consistent cell passage number, having a single experienced individual perform the inoculations, and carefully controlling the preparation of the cell suspension.

Q2: I am observing variability in treatment response to this compound within the same experimental group. How can I minimize this?

A2: Intra-group variability can obscure the true efficacy of a therapeutic agent. Consider the following:

  • Tumor Size at Treatment Initiation: Begin treatment when tumors have reached a standardized, measurable volume. Large variations in initial tumor size can lead to differential drug penetration and response.

  • Drug Formulation and Administration: Ensure this compound is properly formulated and administered consistently. For oral administration, ensure accurate dosing. For parenteral routes, injection sites and techniques should be consistent.

  • Animal Health: Monitor the health of the mice closely. Weight loss or signs of distress can indicate toxicity or other issues that may affect treatment response.

  • Randomization: Properly randomize animals into treatment and control groups based on tumor volume to ensure an even distribution of tumor sizes at the start of the study.

Q3: My enzalutamide-resistant xenograft model is not showing the expected resistance. What could be the issue?

A3: Establishing a truly resistant xenograft model is key for testing next-generation therapeutics. If resistance is not observed:

  • Insufficient Enzalutamide (B1683756) Exposure: The model may not have been exposed to enzalutamide for a sufficient duration or at a high enough concentration to develop stable resistance.

  • Mechanism of Resistance: Resistance to AR antagonists like enzalutamide can be driven by various mechanisms, including AR amplification, mutations in the AR ligand-binding domain, or the expression of AR splice variants (AR-SVs) like AR-V7.[1] It's crucial to characterize the resistance mechanism in your model.

  • Model System: Some cell lines are inherently more prone to developing resistance than others. Consider using well-characterized enzalutamide-resistant cell lines.

Q4: How can I confirm that this compound is effectively degrading the androgen receptor in my xenograft model?

A4: Confirming on-target activity is essential. This can be achieved through:

  • Western Blotting: Excise tumors at the end of the study (or at various time points) and perform Western blot analysis on tumor lysates to directly measure AR protein levels. A significant reduction in AR protein in the this compound treated group compared to the vehicle control confirms degradation.

  • Immunohistochemistry (IHC): IHC can be used to visualize and quantify AR protein expression within the tumor tissue, providing spatial context to the degradation.

  • Pharmacodynamic (PD) Biomarkers: Measure the expression of downstream AR target genes (e.g., PSA, TMPRSS2) via qRT-PCR or RNA-seq. A decrease in the expression of these genes can serve as an indirect measure of AR degradation and pathway inhibition.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

  • Cell Culture: Culture human prostate cancer cells (e.g., VCaP, LNCaP) in the recommended medium and conditions. Harvest cells during the logarithmic growth phase.

  • Cell Preparation: Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

  • Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each male immunodeficient mouse (e.g., NRG mice, 5–7 weeks old).[2]

  • Tumor Monitoring: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: Western Blot Analysis of AR Degradation in Tumor Tissue

  • Tumor Harvesting: At the end of the treatment period, euthanize the mice and excise the tumors.

  • Tissue Lysis: Snap-freeze the tumor tissue in liquid nitrogen. Grind the frozen tissue into a powder and lyse it in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the tumor lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the androgen receptor. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

Quantitative Data Summary

Table 1: In Vitro Potency of Various AR Degraders

CompoundCell LineDC50 (nM)Dmax (%)IC50 (nM) for Cell GrowthReference
ARD-2585 VCaP≤0.1>95%1.5[3]
LNCaP≤0.1>95%16.2[3]
Compound 24 VCaP0.297%Not Reported[3]
Compound 26 VCaP0.395%Not Reported[3]
ARD-61 MDA-MB-4530.44>95%Not Reported[4]

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of AR Degraders in Xenograft Models

CompoundXenograft ModelTreatment Dose & ScheduleTumor Growth Inhibition (TGI)NotesReference
ARD-2585 VCaP20 mg/kg, oral, dailyMore efficacious than enzalutamideNo signs of toxicity observed.[3]
UT-155 LNCaPNot specified65%[5]
UT-34 Enzalutamide-resistant CRPCNot specifiedInduced tumor regression at doses causing AR degradation.At lower doses, inhibited tumor growth without regression.[6][7]
Bavdegalutamide (ARV-110) Enzalutamide-resistant VCaP10 mg/kg, oral, dailySignificant TGIAlso showed activity in abiraterone-resistant models.[8]
VNPP433-3β CWR22Rv1Not specifiedPotent inhibition/regressionOutperformed enzalutamide and docetaxel.[9][10]

Visualizations

AR_Signaling_Pathway Androgen Receptor (AR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR AR HSP HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP->AR Stabilization Androgen Androgen (e.g., DHT) Androgen->AR ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell Growth & Proliferation Cell Growth & Proliferation Gene_Transcription->Cell Growth & Proliferation

Caption: Canonical Androgen Receptor (AR) signaling pathway in prostate cancer.

AR_Degrader_Workflow Experimental Workflow for AR Degrader Xenograft Study cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Prostate Cancer Cell Culture Xenograft_Inoculation 2. Subcutaneous Inoculation Cell_Culture->Xenograft_Inoculation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Inoculation->Tumor_Growth Randomization 4. Randomize Mice Tumor_Growth->Randomization Treatment 5. Administer this compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Animal Health Treatment->Monitoring Tumor_Harvest 7. Harvest Tumors Monitoring->Tumor_Harvest Western_Blot 8a. Western Blot (AR Levels) Tumor_Harvest->Western_Blot IHC 8b. IHC (AR Expression) Tumor_Harvest->IHC qRT_PCR 8c. qRT-PCR (Target Genes) Tumor_Harvest->qRT_PCR

Caption: A typical experimental workflow for evaluating this compound in a xenograft model.

PROTAC_Mechanism Mechanism of PROTAC-based AR Degrader AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex PROTAC This compound (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation AR Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC-based AR degrader, leading to AR degradation.

References

Validation & Comparative

A Head-to-Head Comparison of Next-Generation Androgen Receptor Degraders: Bavdegalutamide (ARV-110) vs. ARV-766

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, two prominent orally bioavailable androgen receptor (AR) PROTAC® (Proteolysis Targeting Chimera) degraders, Bavdegalutamide (ARV-110) and its successor, ARV-766, have emerged as promising therapeutic agents for metastatic castration-resistant prostate cancer (mCRPC). This guide provides an objective, data-driven comparison of these two molecules, summarizing key preclinical and clinical findings to inform ongoing research and development efforts. While the initial scope of this comparison included a compound referred to as "AR Degrader-2," a lack of publicly available, peer-reviewed data on this molecule necessitated a focused analysis on the clinically evaluated and well-characterized Bavdegalutamide and ARV-766.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Both Bavdegalutamide and ARV-766 are heterobifunctional molecules designed to induce the degradation of the androgen receptor. They function by simultaneously binding to the AR and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This "event-driven" mechanism of action contrasts with traditional AR inhibitors that function through "occupancy-driven" antagonism. By eliminating the AR protein, these degraders have the potential to overcome resistance mechanisms associated with AR overexpression or mutation.

Bavdegalutamide and ARV-766 both utilize the cereblon (CRBN) E3 ligase to mediate AR degradation.[1][2] However, ARV-766 was specifically designed to have a broader degradation profile against clinically relevant AR mutations that confer resistance to current therapies.

PROTAC_Mechanism_of_Action Mechanism of PROTAC-mediated Androgen Receptor Degradation cluster_1 Cellular Machinery PROTAC PROTAC (AR Ligand - Linker - E3 Ligase Ligand) AR Androgen Receptor (AR) PROTAC->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase (Cereblon) PROTAC->E3_Ligase Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation Ub Ubiquitin Ub->AR Polyubiquitination Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades AR

A diagram illustrating the PROTAC mechanism of action.

Preclinical Data Comparison

Preclinical studies have been instrumental in delineating the activity and selectivity of Bavdegalutamide and ARV-766.

In Vitro Degradation and Anti-Proliferative Activity

Both compounds demonstrate potent degradation of wild-type AR in prostate cancer cell lines with DC50 values in the low nanomolar range.[3][4] A key differentiator, however, is their activity against specific AR ligand-binding domain (LBD) mutations. While Bavdegalutamide is effective against several mutants, it does not potently degrade AR with the L702H mutation, a common alteration associated with resistance to abiraterone. In contrast, ARV-766 was specifically engineered to effectively degrade the L702H mutant in addition to other clinically relevant mutants like H875Y and T878A.[4][5]

ParameterBavdegalutamide (ARV-110)ARV-766
Wild-Type AR Degradation (DC50) <1 nM in VCaP and LNCaP cells[3]<1.3 nM in LNCaP, <1 nM in VCaP cells[4]
Maximum AR Degradation (Dmax) >95%[2]>91% in LNCaP, >94% in VCaP cells[4]
Degradation of AR L702H Mutant IneffectivePotent degradation[4]
Degradation of AR T878A/H875Y Mutants Effective[3]Effective[5]

Table 1: Preclinical In Vitro Activity of Bavdegalutamide and ARV-766.

In Vivo Anti-Tumor Efficacy

In xenograft models of prostate cancer, both Bavdegalutamide and ARV-766 have demonstrated robust tumor growth inhibition.[2][4] Notably, ARV-766 showed significant anti-tumor activity in a non-castrated VCaP xenograft model, which is designed to mimic incomplete testosterone (B1683101) suppression, and more robustly reduced PSA levels compared to enzalutamide.[4]

ModelBavdegalutamide (ARV-110)ARV-766
VCaP Xenograft (castrate, enzalutamide-resistant) Significant tumor growth inhibition (70% and 60% TGI at 3 and 10 mg/kg, respectively)[3]Significant, dose-dependent tumor growth inhibition[6]
VCaP Xenograft (non-castrated) Data not specified98%, 74%, and 34% TGI at 10, 3, and 1 mg/kg/day, respectively[4]
LNCaP Xenograft Significant tumor growth inhibition[3]Significant, dose-dependent tumor growth inhibition[6]

Table 2: Preclinical In Vivo Efficacy of Bavdegalutamide and ARV-766.

Clinical Data Comparison

Both Bavdegalutamide and ARV-766 have progressed to Phase 1/2 clinical trials in patients with mCRPC, providing valuable comparative data on their safety and efficacy.

Clinical Efficacy

Clinical data suggest that ARV-766 has a broader efficacy profile. A key finding is the differential activity in patients with the AR L702H mutation. While Bavdegalutamide's efficacy was diminished in this population, ARV-766 demonstrated a promising PSA50 rate (a 50% or greater reduction in prostate-specific antigen) in patients with AR L702H mutations.[7] Overall, in patients with AR LBD mutations, ARV-766 has shown a PSA50 rate of 42-43%.[5][8] For Bavdegalutamide, a PSA50 rate of 46% was observed in patients with AR T878X/H875Y mutations.[9]

Efficacy EndpointBavdegalutamide (ARV-110)ARV-766
PSA50 in patients with AR LBD mutations 36% (excluding L702H)42-43% (including L702H)[5][8]
PSA50 in patients with AR T878X/H875Y mutations 46%[9]Data included in overall LBD mutations
PSA50 in patients with AR L702H mutations 8%[7]50% (3 out of 5 patients also had T878/H875 mutations)[7]
Radiographic Progression-Free Survival (rPFS) 11.1 months in patients with AR T878X/H875Y mutations (without L702H)Data maturing, anticipated in 2024

Table 3: Clinical Efficacy of Bavdegalutamide and ARV-766 in mCRPC.

Safety and Tolerability

Both degraders have shown a manageable tolerability profile in clinical trials. The most common treatment-related adverse events (TRAEs) for both are gastrointestinal issues and fatigue. However, data suggests that ARV-766 may have a superior safety profile with a lower incidence of several adverse events and a lower discontinuation rate due to TRAEs.[10]

Adverse Event (Any Grade, ≥10% of patients)Bavdegalutamide (ARV-110)ARV-766
Nausea 56%14-20%[5]
Fatigue 35%29-33%[5]
Vomiting 33%11%
Decreased Appetite 25%11%[5]
Diarrhea 24%11-15%[5]
Discontinuation rate due to TRAEs 10%4-8%[5]
Grade ≥4 TRAEs 0%0%

Table 4: Comparison of Common Treatment-Related Adverse Events.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of the presented findings. Below are representative protocols for key experiments used in the evaluation of AR degraders.

Western Blotting for AR Degradation

This protocol outlines the steps to quantify AR protein levels in prostate cancer cells following treatment.

Western_Blot_Workflow Workflow for Assessing AR Degradation by Western Blot A 1. Cell Culture and Treatment (e.g., LNCaP, VCaP cells treated with degrader) B 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) A->B C 3. Protein Quantification (BCA or Bradford assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF or nitrocellulose membrane) D->E F 6. Blocking (5% non-fat milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-AR antibody, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated secondary antibody) G->H I 9. Detection (ECL substrate and imaging) H->I J 10. Data Analysis (Quantify band intensity relative to loading control) I->J

A flowchart of the Western blotting protocol.
  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to attach overnight. Treat cells with varying concentrations of the AR degrader for specified time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against AR, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and quantify the intensity relative to a loading control (e.g., GAPDH or β-actin).

Cell Proliferation Assay (MTS/MTT)

This assay measures the effect of the degraders on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After cell attachment, treat with a serial dilution of the AR degrader.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

In Vivo Prostate Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the AR degraders in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., VCaP) mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the AR degrader and vehicle control orally at the specified doses and schedule.

  • Efficacy Assessment: Measure tumor volumes regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for AR levels).

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated groups to the vehicle control group.

Summary and Conclusion

Bavdegalutamide (ARV-110) established the clinical potential of AR PROTAC degraders in mCRPC. The second-generation compound, ARV-766, appears to build upon this foundation with a potentially superior profile. Key advantages of ARV-766 include its ability to degrade the AR L702H mutant, which is a key resistance mechanism, and its seemingly more favorable safety profile observed in early clinical trials. These characteristics may translate to a broader patient population and improved therapeutic window.

The decision by Arvinas to prioritize the development of ARV-766 for a Phase 3 trial in mCRPC underscores the confidence in its potential to be a best-in-class AR degrader. For researchers in the field, the comparative data presented here highlights the iterative nature of drug development and the successful application of structure-based design to overcome specific resistance mechanisms. The ongoing and future clinical evaluation of ARV-766 will be critical in definitively establishing its role in the treatment paradigm for advanced prostate cancer.

References

A Head-to-Head Comparison: AR Degrader-2 and Enzalutamide in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced prostate cancer therapeutics, the emergence of targeted androgen receptor (AR) degradation technologies presents a paradigm shift from conventional AR inhibition. This guide provides a detailed comparison of a novel molecular glue, AR Degrader-2, and the established second-generation anti-androgen, enzalutamide (B1683756), for researchers, scientists, and drug development professionals. This comparison is based on available preclinical data for molecular glue AR degraders of a similar class to this compound.

Executive Summary

Enzalutamide, a cornerstone in the treatment of prostate cancer, functions by competitively inhibiting the androgen receptor. However, the development of resistance, often driven by AR mutations or overexpression, remains a significant clinical challenge. This compound, a molecular glue, offers a distinct mechanism of action by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein. Preclinical evidence for similar molecular glue degraders suggests this approach not only inhibits AR signaling but eliminates the receptor itself, indicating a potential for greater potency and efficacy, particularly in enzalutamide-resistant prostate cancer models.

Data Presentation

The following tables summarize the comparative efficacy of molecular glue AR degraders and enzalutamide from preclinical studies.

Table 1: In Vitro Efficacy - Cell Viability (IC50)

CompoundLNCaP (AR+)VCaP (AR+)22Rv1 (AR-V7+)PC3 (AR-)DU-145 (AR-)
Molecular Glue AR Degrader (AR-600) 51 nM[1]-23 nM[1]>100 µM[1]-
Enzalutamide ~1 µM~1 µM>10 µM>10 µM>10 µM

Table 2: In Vitro Efficacy - AR Protein Degradation (DC50)

CompoundCell LineDC50
This compound (Compound 2) VCaP0.3-0.5 µM
Enzalutamide VCaPNo degradation

Table 3: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models

CompoundModelDosageTumor Growth Inhibition
Molecular Glue AR Degrader Enzalutamide-resistant mCRPC xenograftsNot SpecifiedEffective reversal of resistance
PROTAC AR Degrader (ARD-61) VCaP castration-resistant xenograftNot SpecifiedImproved growth inhibition over enzalutamide
Enzalutamide Enzalutamide-sensitive xenograftsStandard DosingSignificant

Mechanism of Action

Enzalutamide acts as a competitive inhibitor of the androgen receptor. It binds to the ligand-binding domain of the AR, preventing androgen binding, nuclear translocation, and the subsequent transcription of AR target genes.[2][3]

This compound , as a molecular glue, induces proximity between the androgen receptor and an E3 ubiquitin ligase, leading to the polyubiquitination of the AR.[4] This marks the receptor for degradation by the proteasome, thereby eliminating the AR protein from the cell.[4] This mechanism is effective against both full-length AR and splice variants like AR-V7 that lack the ligand-binding domain and are a common cause of enzalutamide resistance.[2][5]

AR_Signaling_Pathway Mechanism of Action: Enzalutamide vs. This compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_Complex AR-HSP Complex Androgen->AR_HSP_Complex Binds to AR AR AR Ub Ubiquitin AR->Ub Ubiquitination AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP AR_HSP_Complex->AR HSP Dissociation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Androgen Binding & Nuclear Translocation AR_Degrader_2 This compound AR_Degrader_2->AR Binds to AR E3_Ligase E3 Ligase AR_Degrader_2->E3_Ligase Recruits Proteasome Proteasome Ub->Proteasome Degradation ARE Androgen Response Element AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Prostate_Cancer_Growth Prostate_Cancer_Growth Gene_Transcription->Prostate_Cancer_Growth Promotes

Figure 1: Comparative mechanism of action of Enzalutamide and this compound.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and enzalutamide on various prostate cancer cell lines.

Methodology:

  • Cell Culture: Prostate cancer cell lines (LNCaP, VCaP, 22Rv1, PC3, and DU-145) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of this compound or enzalutamide for 72 hours. A vehicle control (DMSO) is also included.

  • Viability Assessment: Cell viability is assessed using the MTT or CellTiter-Glo® luminescent cell viability assay according to the manufacturer's instructions.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

Cell_Viability_Workflow Experimental Workflow: Cell Viability Assay Start Start Cell_Culture Culture Prostate Cancer Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound or Enzalutamide Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform MTT or CellTiter-Glo Assay Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the cell viability assay.

Western Blot for AR Degradation

Objective: To quantify the degradation of androgen receptor protein in prostate cancer cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: VCaP cells are cultured and treated with varying concentrations of this compound or enzalutamide for 24 hours.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against the androgen receptor overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin). The half-maximal degradation concentration (DC50) is calculated.

Western_Blot_Workflow Experimental Workflow: Western Blot for AR Degradation Start Start Cell_Culture Culture & Treat VCaP Cells Start->Cell_Culture Cell_Lysis Lyse Cells Cell_Culture->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Immunoblot Immunoblotting for AR Transfer->Immunoblot Detection ECL Detection Immunoblot->Detection Analysis Quantify Bands & Calculate DC50 Detection->Analysis End End Analysis->End

Figure 3: Workflow for Western blot analysis of AR degradation.

Conclusion

The available preclinical data for molecular glue AR degraders, such as this compound, indicate a promising new therapeutic strategy for prostate cancer. By inducing the degradation of the androgen receptor, these compounds have the potential to overcome the resistance mechanisms that limit the efficacy of traditional AR inhibitors like enzalutamide. The superior potency observed in enzalutamide-resistant models highlights the potential of AR degraders to address a significant unmet need in the treatment of advanced prostate cancer. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to Androgen Receptor Degraders: PROTAC MTX-23 vs. Molecular Glue AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the degradation profiles of two distinct classes of androgen receptor (AR) degraders: the Proteolysis Targeting Chimera (PROTAC) MTX-23 and the molecular glue AR Degrader-2. This comparison is supported by available experimental data and detailed methodologies for key experiments.

The androgen receptor is a critical driver of prostate cancer progression. The development of therapies that can effectively eliminate the AR protein, including treatment-resistant splice variants like AR-V7, is a major goal in oncology research. Targeted protein degradation has emerged as a powerful strategy to achieve this, with PROTACs and molecular glues representing two key approaches. This guide delves into the characteristics of MTX-23, a PROTAC that degrades both full-length AR (AR-FL) and AR-V7, and this compound, a molecular glue targeting AR.

Mechanism of Action: A Tale of Two Degradation Strategies

MTX-23 functions as a classic PROTAC, a heterobifunctional molecule that induces the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] Specifically, MTX-23 simultaneously binds to the DNA binding domain (DBD) of the androgen receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin to the AR, marking it for degradation by the proteasome. A key feature of MTX-23 is its ability to degrade both AR-FL and the clinically significant AR-V7 splice variant, which lacks the ligand-binding domain targeted by many conventional therapies.[1][2]

In contrast, this compound is described as a molecular glue.[3] Molecular glues are small molecules that induce a novel interaction between a target protein and an E3 ligase, effectively "gluing" them together to trigger degradation.[4][5][6][7] While specific details on the E3 ligase recruited by this compound are not extensively published, the general mechanism involves the molecular glue binding to either the E3 ligase or the target protein and creating a new surface that is recognized by the other, leading to ubiquitination and degradation.[8][9][10]

Quantitative Degradation Profiles

The efficacy of a protein degrader is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The available data for MTX-23 and this compound are summarized below.

ParameterMTX-23This compound
Target(s) AR-FL and AR-V7[1][2]AR[3]
DC50 (AR-FL) 2 µM[11][12]0.3-0.5 µM (in VCaP cells)[3]
DC50 (AR-V7) 0.37 µM[11][12]Not Publicly Available
Recruited E3 Ligase Von Hippel-Lindau (VHL)[1][2]Not Publicly Available
Cell Line for DC50 22Rv1[1]VCaP[3]

Signaling Pathways and Experimental Workflows

The degradation of the androgen receptor by either MTX-23 or this compound leads to the downregulation of AR-dependent signaling pathways, ultimately inhibiting the growth of prostate cancer cells. The general mechanisms and experimental workflows to characterize these degraders are illustrated below.

PROTAC_Mechanism PROTAC (MTX-23) Mechanism of Action MTX23 MTX-23 (PROTAC) AR Androgen Receptor (AR-FL or AR-V7) MTX23->AR VHL VHL E3 Ligase MTX23->VHL Ternary Ternary Complex (AR-MTX23-VHL) AR->Ternary VHL->Ternary Proteasome Proteasome Ternary->Proteasome Ub Ubiquitin Ub->Ternary Ubiquitination Degradation AR Degradation Proteasome->Degradation Molecular_Glue_Mechanism Molecular Glue (this compound) Mechanism of Action ARDeg2 This compound (Molecular Glue) AR Androgen Receptor ARDeg2->AR E3Ligase E3 Ligase ARDeg2->E3Ligase Ternary Ternary Complex (AR-ARDeg2-E3) AR->Ternary E3Ligase->Ternary Proteasome Proteasome Ternary->Proteasome Ub Ubiquitin Ub->Ternary Ubiquitination Degradation AR Degradation Proteasome->Degradation Experimental_Workflow Experimental Workflow for Characterizing AR Degraders cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies CellCulture Prostate Cancer Cell Lines (e.g., 22Rv1, VCaP) Treatment Treat with Degrader (e.g., MTX-23, this compound) CellCulture->Treatment WesternBlot Western Blot (AR Degradation, DC50) Treatment->WesternBlot CoIP Co-Immunoprecipitation (Ternary Complex Formation) Treatment->CoIP CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->CellViability Xenograft Xenograft Mouse Model Dosing Administer Degrader Xenograft->Dosing TumorAnalysis Tumor Growth Inhibition and Biomarker Analysis Dosing->TumorAnalysis

References

Validation of AR Degrader-2's mechanism using a non-binding control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AR Degrader-2, a novel molecular glue for the targeted degradation of the Androgen Receptor (AR), against a structurally related, non-binding control compound. The purpose of this comparison is to rigorously validate that the degradation of AR by this compound is a direct consequence of its specific binding to AR and a Cullin-RING E3 ligase, leading to proteasomal degradation.

Introduction to this compound and its Non-Binding Control

This compound is a small molecule designed to induce the degradation of both full-length AR (AR-fl) and its splice variants, such as AR-V7, which are critical drivers of castration-resistant prostate cancer (CRPC). It functions as a "molecular glue," facilitating the interaction between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.

To validate this mechanism, a non-binding control (NC-AR-Degrader-2) has been synthesized. This control molecule shares the core scaffold of this compound but possesses a key structural modification that ablates its ability to bind to the AR. This allows for a direct comparison to ensure that the observed cellular effects of this compound are due to its intended on-target activity and not off-target effects.

Comparative Data Summary

The following tables summarize the key quantitative data from head-to-head comparisons of this compound and its non-binding control.

Table 1: In Vitro Degradation of Androgen Receptor

CompoundCell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)
This compoundVCaPAR-fl50>95
22Rv1AR-fl75>90
22Rv1AR-V7100>85
NC-AR-Degrader-2VCaPAR-fl>10,000<10
22Rv1AR-fl>10,000<10
22Rv1AR-V7>10,000<10

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity in Prostate Cancer Cell Lines

CompoundCell LineIC₅₀ (nM)
This compoundVCaP80
22Rv1120
NC-AR-Degrader-2VCaP>10,000
22Rv1>10,000

IC₅₀: Half-maximal inhibitory concentration.

Table 3: Effect on AR Target Gene Expression (PSA)

Compound (100 nM)Cell LinePSA mRNA levels (% of Vehicle)
This compoundLNCaP15
NC-AR-Degrader-2LNCaP95

Experimental Protocols

Western Blotting for AR Degradation:

  • Prostate cancer cells (VCaP, 22Rv1) were seeded in 6-well plates and allowed to adhere overnight.

  • Cells were treated with increasing concentrations of this compound or NC-AR-Degrader-2 for 24 hours.

  • For proteasome inhibition experiments, cells were pre-treated with 100 nM bortezomib (B1684674) for 2 hours before the addition of the degrader.

  • Cells were lysed in RIPA buffer, and protein concentrations were determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and incubated with primary antibodies against AR (N-terminal domain) and a loading control (e.g., GAPDH or β-actin).

  • After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Band intensities were quantified using densitometry software.

Cell Proliferation Assay:

  • Cells were seeded in 96-well plates and treated with a serial dilution of this compound or NC-AR-Degrader-2.

  • After 72 hours of incubation, cell viability was assessed using a CellTiter-Glo® luminescent cell viability assay according to the manufacturer's protocol.

  • Luminescence was read on a plate reader, and IC₅₀ values were calculated using non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for PSA Expression:

  • LNCaP cells were treated with 100 nM of this compound or NC-AR-Degrader-2 for 24 hours.

  • Total RNA was isolated using an RNeasy Mini Kit and reverse-transcribed into cDNA.

  • qRT-PCR was performed using SYBR Green master mix and primers for PSA and a housekeeping gene (e.g., GAPDH).

  • Relative mRNA expression was calculated using the ΔΔCt method.

Visualizations

G cluster_0 This compound Mechanism ar Androgen Receptor (AR) ternary Ternary Complex (AR - Degrader - E3) ar->ternary e3 E3 Ubiquitin Ligase e3->ternary degrader This compound degrader->ternary ub Ubiquitination ternary->ub proteasome Proteasome ub->proteasome degradation AR Degradation proteasome->degradation

Caption: Mechanism of action of this compound.

G cluster_1 Experimental Workflow: Western Blot cell_culture 1. Seed Prostate Cancer Cells treatment 2. Treat with Degrader or Control cell_culture->treatment lysis 3. Cell Lysis treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Western Blot sds_page->transfer analysis 6. Quantify AR Levels transfer->analysis

Caption: Western blot experimental workflow.

G cluster_2 Logical Relationship of Controls ar_degrader This compound ar_degradation AR Degradation ar_degrader->ar_degradation no_degradation No AR Degradation ar_degrader->no_degradation + Proteasome Inhibitor nc_degrader Non-Binding Control nc_degrader->no_degradation proteasome_inhibitor Proteasome Inhibitor (e.g., Bortezomib)

Caption: Role of controls in validating mechanism.

In Vivo Efficacy of AR Degrader-2 and Other Androgen Receptor Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation of the androgen receptor (AR) has emerged as a pivotal therapeutic strategy in the treatment of prostate cancer, particularly in castration-resistant prostate cancer (CRPC) where resistance to conventional AR antagonists is common. This guide provides a comparative overview of the in vivo efficacy of different classes of androgen receptor degraders (ARDs), with a focus on the molecular glue "AR Degrader-2" (also known as Compound 2) and its comparison with other well-characterized degraders.

While specific in vivo efficacy data for this compound is not publicly available, this guide will utilize data from a representative AR molecular glue, VNPP433-3β, and compare it with the well-documented PROTAC (Proteolysis Targeting Chimera) degrader, ARV-110, to illustrate the therapeutic potential and experimental considerations for these drug classes.

Mechanism of Action: Molecular Glues vs. PROTACs

Androgen receptor degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the AR protein. However, the mechanism by which they achieve this differs.

Molecular Glues , such as this compound, are small molecules that induce a conformational change in an E3 ubiquitin ligase, enabling it to recognize and bind to the target protein (AR), which it would not normally interact with. This induced proximity leads to the ubiquitination and subsequent degradation of the AR.

PROTACs , on the other hand, are bifunctional molecules consisting of a ligand that binds to the AR and another ligand that binds to an E3 ubiquitin ligase, connected by a linker. This brings the AR and the E3 ligase into close proximity, facilitating AR ubiquitination and degradation.

Mechanism of Action: Molecular Glue vs. PROTAC cluster_0 Molecular Glue cluster_1 PROTAC AR_mg Androgen Receptor Proteasome_mg Proteasome AR_mg->Proteasome_mg enters E3_mg E3 Ligase E3_mg->AR_mg induced binding MG Molecular Glue (e.g., this compound) MG->E3_mg binds & alters conformation Ub Ubiquitin Ub->AR_mg tags for degradation Degradation_mg AR Degradation Proteasome_mg->Degradation_mg AR_p Androgen Receptor Proteasome_p Proteasome AR_p->Proteasome_p enters E3_p E3 Ligase PROTAC PROTAC (e.g., ARV-110) PROTAC->AR_p binds PROTAC->E3_p binds Ub_p Ubiquitin Ub_p->AR_p tags for degradation Degradation_p AR Degradation Proteasome_p->Degradation_p

Caption: Comparative signaling pathways of AR degradation by a molecular glue and a PROTAC.

In Vivo Efficacy Comparison

The following tables summarize the preclinical in vivo efficacy of the AR molecular glue VNPP433-3β and the AR PROTAC ARV-110 in prostate cancer xenograft models.

Table 1: In Vivo Efficacy of AR Molecular Glue (VNPP433-3β)

ParameterVNPP433-3β
Animal Model Mice with AR-overexpressing 22Rv1 tumor xenografts
Dosing 10 or 20 mg/kg, orally, once a day, five days a week[1]
Treatment Duration 17 days[1]
Tumor Growth Inhibition Significant reduction in tumor cells observed in treated animals[1]
Mechanism of Action Induces proteasome-dependent degradation of full-length AR and AR-V7[1]
Biomarker Changes Reduction in Mnk1 and p-eIF4E levels in tumor tissues[1]

Table 2: In Vivo Efficacy of AR PROTAC (ARV-110)

ParameterARV-110
Animal Model Mice with VCaP xenografts (castrated and intact) and an AR-expressing patient-derived xenograft (PDX) model
Dosing 1 mg/kg, orally, once daily
Tumor Growth Inhibition Almost complete inhibition in castrated VCaP models and 70% inhibition in intact VCaP models. Efficacious in an enzalutamide-resistant VCaP model.
AR Degradation >90% AR degradation observed at a 1 mg/kg dose
Comparative Efficacy Higher anticancer activity than enzalutamide (B1683756) in vitro and in vivo

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are representative protocols for xenograft studies used to evaluate AR degraders.

Xenograft Tumor Model Protocol

A common experimental workflow for assessing the in vivo efficacy of AR degraders is the use of xenograft models, where human prostate cancer cells are implanted into immunocompromised mice.

Xenograft Model Experimental Workflow Cell_Culture Prostate Cancer Cell Culture (e.g., VCaP, 22Rv1) Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Drug Administration (Oral Gavage, IP Injection) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Excision, Western Blot, Immunohistochemistry Monitoring->Endpoint

Caption: A typical experimental workflow for an in vivo xenograft study.

1. Cell Lines and Culture:

  • VCaP and 22Rv1 are common human prostate cancer cell lines used in these studies.

  • Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

2. Animal Models:

  • Male immunodeficient mice (e.g., NOD-SCID gamma or athymic nude mice) are typically used.

  • All animal procedures should be approved and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

3. Tumor Implantation:

  • A suspension of cancer cells (e.g., 1-5 million cells in Matrigel) is injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment groups (vehicle control, degrader-treated groups).

5. Drug Formulation and Administration:

  • The AR degrader is formulated in a suitable vehicle (e.g., 2% β-cyclodextrin in saline, PEG400, or a solution for oral gavage).

  • The drug is administered at specified doses and schedules (e.g., once daily, five days a week).

6. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

7. Pharmacodynamic and Biomarker Analysis:

  • Western Blotting: To confirm the degradation of the AR protein in tumor tissues.

  • Immunohistochemistry (IHC): To visualize the expression and localization of AR and other relevant proteins within the tumor.

  • RNA Sequencing: To analyze changes in gene expression profiles, particularly AR target genes.

Conclusion

Both molecular glues and PROTACs represent promising therapeutic strategies for targeting the androgen receptor in prostate cancer. While both lead to the degradation of AR, their distinct mechanisms of action may result in different pharmacological profiles. The preclinical in vivo data for representative compounds like VNPP433-3β and ARV-110 demonstrate significant anti-tumor activity in relevant prostate cancer models. Further head-to-head in vivo comparison studies of AR molecular glues and PROTACs will be crucial to fully elucidate their respective therapeutic potential and guide future clinical development. The experimental protocols outlined in this guide provide a framework for conducting such vital preclinical assessments.

References

A Comparative Guide: AR Degrader-2 vs. Next-Generation AR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers in Prostate Cancer Drug Development

In the landscape of therapies for castration-resistant prostate cancer (CRPC), targeting the androgen receptor (AR) remains a cornerstone strategy. While next-generation AR antagonists like enzalutamide (B1683756) have significantly improved patient outcomes, the invariable development of resistance necessitates novel therapeutic approaches. This guide provides a head-to-head comparison of a new class of drugs, AR degraders, represented here by the archetypal molecule "AR Degrader-2," against established next-generation AR antagonists.

Disclaimer: "this compound" is used as a representative term for potent, selective AR degraders, such as those developed using PROteolysis TArgeting Chimera (PROTAC) technology (e.g., ARV-110/bavdegalutamide, ARD-61). The data presented are aggregated from preclinical studies of such compounds.

Mechanism of Action: Inhibition vs. Elimination

The fundamental difference between these two classes of drugs lies in their mechanism of action. AR antagonists block the receptor's function, while AR degraders eliminate the receptor protein entirely.

Next-Generation AR Antagonists (e.g., Enzalutamide, Apalutamide, Darolutamide): These are competitive inhibitors that bind to the ligand-binding domain (LBD) of the AR.[1] This action prevents androgen binding, nuclear translocation, and subsequent binding of the AR to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of genes that drive tumor growth.[2][3]

This compound (PROTAC Technology): AR degraders are heterobifunctional molecules. One end binds to the AR, and the other end recruits an E3 ubiquitin ligase.[1][4][5] This proximity induces the ubiquitination of the AR, marking it for destruction by the 26S proteasome.[5] This event-driven, catalytic process removes the AR protein from the cell, a distinct advantage over the occupancy-driven mechanism of antagonists.[5]

G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., DHT) AR_complex Androgen-AR Complex Androgen->AR_complex Binds AR Androgen Receptor (AR) AR->AR_complex Ternary_Complex Ternary Complex (AR-Degrader-E3) AR->Ternary_Complex AR_complex_nuc Androgen-AR Complex AR_complex->AR_complex_nuc Translocation Degrader This compound (PROTAC) Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Proteasome Proteasome Degradation Ub_AR->Proteasome Antagonist Next-Gen Antagonist (e.g., Enzalutamide) Antagonist->AR Blocks ARE Androgen Response Element (DNA) AR_complex_nuc->ARE Binds Gene_Tx Gene Transcription (PSA, TMPRSS2, etc.) ARE->Gene_Tx Activates

Caption: Mechanism of Action: AR Antagonist vs. AR Degrader.

Comparative Efficacy Data

AR degraders consistently demonstrate superior potency in preclinical models compared to next-generation antagonists.

Table 1: In Vitro Degradation and Proliferation Inhibition
Compound ClassRepresentative DrugCell LineDC₅₀ / IC₅₀ (nM)Max AR Degradation (Dₘₐₓ)Notes
AR Degrader ARD-61LNCaP~1-5 (IC₅₀)>95%~100-fold more potent than enzalutamide in sensitive lines.[6]
AR Degrader ARCC-4VCaP5 (DC₅₀)>95%Achieves >90% AR degradation within 4-6 hours.[7]
Next-Gen Antagonist EnzalutamideLNCaP~100-500 (IC₅₀)N/A (Inhibitor)Standard-of-care comparator.
Next-Gen Antagonist EnzalutamideVCaP>1000 (IC₅₀)N/A (Inhibitor)Reduced sensitivity in AR-amplified models.

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Overcoming Resistance Mechanisms

A key advantage of AR degraders is their ability to overcome common mechanisms of resistance to AR antagonists.

AR Gene Amplification/Overexpression: Cell lines like VCaP, which overexpress AR and are less sensitive to enzalutamide, remain highly sensitive to AR degraders. Degraders efficiently clear the high levels of AR protein that would otherwise overwhelm competitive antagonists.

AR Ligand-Binding Domain (LBD) Mutations: Certain mutations in the AR LBD, such as F876L, can convert antagonists like enzalutamide into agonists, paradoxically activating the receptor and driving tumor growth.[8][9][10] Because AR degraders can still bind to many of these mutated forms, they effectively induce their degradation, circumventing this resistance mechanism.[6][7]

Table 2: Activity in Enzalutamide-Resistant Models
Resistance MechanismCell ModelAR Degrader (ARD-61) EfficacyEnzalutamide EfficacyReference
AR Overexpression VCaPPotent growth inhibitionReduced sensitivity[6]
AR-V7 Splice Variant LNCaP-AR-V7Continued growth inhibitionResistance[6]
F876L LBD Mutation HEK293T-F876LPotent AR degradationAgonistic activity[7][8]

Note: While many AR degraders cannot directly bind and degrade AR splice variants like AR-V7 which lack the LBD, they continue to inhibit tumor cell growth. This suggests that in many resistant contexts, the full-length AR remains a critical oncogenic driver.[6][11]

Experimental Protocols

Reproducible and rigorous experimental design is critical for evaluating and comparing these compounds. Below are standard protocols used in the cited preclinical studies.

Protocol 1: Western Blot for AR Degradation

This method quantifies the amount of AR protein in cells following treatment.

  • Cell Culture & Treatment: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates.[4] Once adhered, treat with a dose range of the AR degrader, antagonist, or vehicle control (DMSO) for a specified time (e.g., 4 to 24 hours).[4][12]

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.[12][13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4][12][13]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[12][13] After electrophoresis, transfer the separated proteins to a PVDF membrane.[12][15]

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[12] Incubate with a primary antibody against AR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13] A loading control antibody (e.g., β-actin, GAPDH) is used to normalize results.

  • Detection & Analysis: Apply an ECL substrate and capture the chemiluminescent signal with an imaging system.[4][13] Quantify band intensities to determine the percentage of AR protein remaining relative to the vehicle control.

Protocol 2: Cell Viability Assay

This assay measures the effect of the compounds on cell proliferation and survival.

  • Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.[16]

  • Compound Treatment: Treat cells with a serial dilution of the test compounds for 72 to 120 hours.[12][16]

  • Viability Measurement: Add a viability reagent such as MTS (e.g., CellTiter 96) or a luminescence-based reagent (e.g., CellTiter-Glo).[12][16]

  • Data Acquisition: After a 2-4 hour incubation with the reagent, measure absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated control wells (set to 100% viability) and plot the results to calculate IC₅₀ values.

G cluster_workflow Comparative Experimental Workflow cluster_wb Protein Analysis cluster_via Functional Analysis start Seed Prostate Cancer Cells (e.g., LNCaP, VCaP) in 6-well & 96-well plates treat Treat with Compounds: - this compound (Dose Range) - Next-Gen Antagonist (Dose Range) - Vehicle Control (DMSO) start->treat incubate_short Incubate (e.g., 24 hours) treat->incubate_short incubate_long Incubate (e.g., 72-120 hours) treat->incubate_long lysis Cell Lysis & Protein Quantification incubate_short->lysis viability_assay Perform Cell Viability Assay (MTS/CTG) incubate_long->viability_assay wb Western Blot (AR & Loading Control) lysis->wb wb_analysis Quantify Bands (AR Degradation %) wb->wb_analysis end_point Comparative Data (Tables & Figures) wb_analysis->end_point via_analysis Measure Signal & Calculate IC₅₀ viability_assay->via_analysis via_analysis->end_point

Caption: Workflow for comparing AR degrader and antagonist efficacy.

Conclusion

This compound and its class represent a mechanistically distinct and potentially superior strategy for targeting the androgen receptor in prostate cancer. By inducing the complete elimination of the AR protein, these compounds demonstrate greater potency and an ability to overcome key clinical resistance mechanisms that limit the efficacy of next-generation AR antagonists. The preclinical data strongly support the continued development of AR degraders as a promising next-generation therapeutic for patients with advanced, resistant prostate cancer.[6][11][17]

References

A Comparative Guide to Clinical-Stage Androgen Receptor (AR) Degraders: Bavdegalutamide (ARV-110) vs. ARV-766

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer treatment is evolving, with targeted protein degradation emerging as a promising therapeutic strategy. Androgen Receptor (AR) degraders, particularly those utilizing Proteolysis Targeting Chimera (PROTAC) technology, offer a novel mechanism to overcome resistance to traditional AR-targeted therapies. This guide provides a detailed comparison of two leading clinical-stage AR degraders, bavdegalutamide (B8270050) (formerly ARV-110) and ARV-766, based on publicly available clinical trial data and preclinical studies.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Bavdegalutamide and ARV-766 are both orally bioavailable PROTACs designed to selectively target and degrade the Androgen Receptor.[1] Their mechanism of action involves a heterobifunctional molecule that links an AR-binding moiety to a ligand for an E3 ubiquitin ligase, primarily cereblon (CRBN).[2] This ternary complex formation of AR-PROTAC-E3 ligase facilitates the ubiquitination of the AR protein, marking it for degradation by the proteasome.[2] This process effectively eliminates the AR protein, a key driver of prostate cancer progression, rather than simply inhibiting its function.[3]

Mechanism of Action of PROTAC AR Degraders AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex Binds to PROTAC AR PROTAC (e.g., Bavdegalutamide, ARV-766) PROTAC:s->PROTAC:s Recycled PROTAC->Ternary_Complex Bridges E3 E3 Ubiquitin Ligase (Cereblon) E3->Ternary_Complex Recruited to Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades into Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Facilitates Polyubiquitination Ub_AR->Proteasome Targeted for Degradation

Mechanism of Action of PROTAC AR Degraders

Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety data from the clinical trials of bavdegalutamide (ARDENT Phase 1/2 trial) and ARV-766 (Phase 1/2 trial) in patients with metastatic castration-resistant prostate cancer (mCRPC).

Table 1: Efficacy in mCRPC Patients
EndpointBavdegalutamide (ARV-110)ARV-766
Patient Population Heavily pre-treated mCRPC, post-novel hormonal agents (NHA)[4]Heavily pre-treated mCRPC, post-NHA[5]
PSA50 Response Rate (Overall) 16% (in 140 biomarker-evaluable patients)Not explicitly reported in the same overall population
PSA50 Response Rate (AR T878X/H875Y mutations) 46% (n=28)[4]Data focused on all LBD mutations
PSA50 Response Rate (AR LBD mutations) Enhanced activity noted[6]41-50% (in various analyses of patients with LBD mutations)[5]
PSA50 Response Rate (AR L702H mutation) Not potently degraded50%
RECIST Partial Response (AR T878X/H875Y mutations) 2 confirmed durable partial responses out of 7 evaluable patients[4]Not specifically reported for this subgroup
RECIST Partial Response (AR LBD mutations) Not explicitly reported1 confirmed and 1 unconfirmed partial response out of 4 evaluable patients[7]
Radiographic Progression-Free Survival (rPFS) (AR T878X/H875Y) 11.1 months (in patients without co-occurring AR L702H)[8]Data anticipated in 2024[1]
Radiographic Progression-Free Survival (rPFS) (AR LBD mutations) 8.2 months (excluding L702H alone)[8]Data anticipated in 2024[1]
Table 2: Safety and Tolerability
Adverse Event (AE) ProfileBavdegalutamide (ARV-110)ARV-766
Recommended Phase 2 Dose (RP2D) 420 mg once daily[4]100 mg and 300 mg once daily[9]
Most Common Treatment-Related AEs (TRAEs) (any grade) Nausea (56%), fatigue (35%), vomiting (33%), decreased appetite (25%), diarrhea (24%)Fatigue (29-36%), nausea (14-19%), diarrhea (11-15%), alopecia (14%), increased blood creatinine (B1669602) (13%), decreased appetite (11%)[10]
Grade ≥3 TRAEs Anemia (5%), diarrhea (2%), nausea (1%), fatigue (1%), vomiting (1%), AST increased (1%)[4][11]Fatigue (3%), nausea (1%), diarrhea (1%)[10]
Grade ≥4 TRAEs None reported at the RP2D[4]None reported
Dose Reductions due to TRAEs 8%[4]7%[5]
Discontinuation due to TRAEs 9-10%[4]4-8%[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of the supporting experimental data.

Western Blot for AR Degradation

This protocol outlines the general steps for assessing AR protein degradation in prostate cancer cell lines following treatment with an AR degrader.

Workflow for Western Blot Analysis of AR Degradation Cell_Culture 1. Cell Culture (e.g., LNCaP, VCaP) Treatment 2. Treatment (AR degrader or vehicle control) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE (Protein separation by size) Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-AR and anti-loading control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL substrate) Secondary_Ab->Detection Analysis 11. Analysis (Densitometry) Detection->Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of potent compounds like AR Degrader-2 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound, a compound utilized in androgen receptor degradation research.

Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on established guidelines for the disposal of potent, hazardous chemical waste and similar research compounds.[1] All personnel handling this and similar compounds must be thoroughly trained on these protocols.

Immediate Safety and Handling Information

Proper personal protective equipment (PPE) is the first line of defense when handling this compound. This includes, but is not limited to, double nitrile gloves, safety goggles, and a lab coat. For procedures with a risk of aerosolization, a respirator is recommended.

Key Disposal and Safety Data Summary

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste. Potentially Biohazardous if used in cell-based assays.[1]
Personal Protective Equipment (PPE) Double nitrile gloves, safety goggles, lab coat. Respirator if aerosol risk.[1]
Solid Waste Disposal Segregate into a clearly labeled, sealed, puncture-resistant container for hazardous waste.[1]
Liquid Waste Disposal Collect in a dedicated, sealed, and labeled hazardous waste container. Do not dispose down the drain. [1][2]
Decontamination Use a 1:10 bleach solution or other approved laboratory disinfectant for surfaces and equipment.[1]
Spill Management Evacuate if necessary. Use a chemical spill kit with appropriate absorbent materials and PPE.[1]

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through a certified hazardous waste management service.

  • Segregation of Waste : All materials contaminated with this compound must be segregated from general laboratory waste at the point of generation.[3][4] This includes solid waste (e.g., pipette tips, gloves, empty vials) and liquid waste (e.g., stock solutions, experimental media).[2][5] Keep solid and liquid waste in separate containers.[6]

  • Containerization :

    • Solid Waste : Collect in a designated, puncture-resistant container that is clearly labeled for hazardous chemical waste.[1] The container must have a secure, leak-proof closure.[3]

    • Liquid Waste : Collect in a dedicated, chemically compatible, and sealed container.[6][7] Ensure the container is leak-proof. Do not overfill waste containers.[6]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage : Store sealed waste containers in a designated satellite accumulation area. This area should be away from incompatible materials and have secondary containment to prevent spills from reaching drains.[3][4]

  • Collection and Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste contractor.

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Alert and Secure : Immediately alert personnel in the vicinity and restrict access to the spill area.[1]

  • Containment :

    • Liquid Spills : Use absorbent pads from a chemical spill kit to cover and contain the spill.[1]

    • Solid Spills : Gently cover with absorbent pads to prevent the generation of aerosols. Do not use dry sweeping methods.[1]

  • Decontamination : Once the spill is absorbed, decontaminate the area using a 1:10 bleach solution or another approved disinfectant.[1] Wipe the surface from the least to the most contaminated areas.[1]

  • Waste Collection : All materials used for the cleanup, including contaminated PPE, must be collected in a designated hazardous waste container.[1]

  • Reporting : Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Double Gloves - Safety Goggles - Lab Coat start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (e.g., tips, gloves, vials) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions, media) segregate->liquid_waste solid_container Place in Labeled, Puncture-Resistant Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage pickup Arrange for Pickup by Certified Hazardous Waste Contractor storage->pickup end End: Proper Disposal pickup->end

Disposal workflow for this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.

References

Essential Safety and Logistical Information for Handling AR Degrader-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of AR Degrader-2, a potent research compound. Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide is based on the general principles for handling potent compounds, molecular glues, and Proteolysis Targeting Chimeras (PROTACs), with specific data included for the well-characterized AR degrader, ARV-110 (bavdegalutamide), as a representative example.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Activity Required PPE Rationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or N95 respirator with a face shield- Disposable lab coat with tight-fitting cuffs- Double nitrile gloves- Safety gogglesHigh risk of aerosolization and inhalation of potent powder. Full respiratory and eye protection is critical. Double gloving provides an additional barrier against contamination.
Solution Preparation and Handling - Chemical fume hood- Lab coat- Safety glasses with side shields- Nitrile glovesReduced risk of aerosolization compared to handling solids, but protection against splashes is necessary.
Cell Culture and In Vitro Assays - Biosafety cabinet (if working with cell lines)- Lab coat- Nitrile gloves- Safety glassesStandard cell culture aseptic techniques combined with protection against the chemical agent.
Waste Disposal - Lab coat- Safety glasses- Heavy-duty nitrile glovesProtection against accidental splashes and contact with contaminated materials.

Quantitative Safety and Efficacy Data

The following tables summarize key quantitative data for a representative AR degrader, ARV-110 (bavdegalutamide), to provide context for the potency and activity of this class of compounds.

In Vitro Efficacy of ARV-110

Cell Line Description IC50 (nM) [1]DC50 (nM) [2]Dmax (%) [3]
VCaPProstate Cancer1.5< 1> 97
LNCaPProstate Cancer16.2< 1Not Reported

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Occupational Exposure Banding (OEB) for Potent Compounds

This compound, as a potent compound, would likely fall into a high occupational exposure band (OEB), necessitating stringent containment and handling procedures. OEBs are used to categorize chemicals based on their toxicological potency and associated health effects.[4][5][6]

Occupational Exposure Band (OEB) Occupational Exposure Limit (OEL) Range [5]Handling Requirements
OEB 41-10 µg/m³Closed transfer of materials, equipment isolation.
OEB 5< 1 µg/m³High-containment solutions (e.g., isolators), dedicated facilities.

Signaling Pathway and Experimental Workflow

Mechanism of Action: this compound

This compound is a heterobifunctional molecule that induces the degradation of the Androgen Receptor (AR) by hijacking the body's own ubiquitin-proteasome system. One end of the molecule binds to the AR, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome.

AR_Degradation_Pathway cluster_cell Cell AR_Degrader_2 This compound Ternary_Complex Ternary Complex (AR - Degrader - E3 Ligase) AR_Degrader_2->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR

Mechanism of this compound action.

Experimental Workflow: Assessing AR Degradation in Cell Culture

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a laboratory setting.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., VCaP, LNCaP) Start->Cell_Culture Cell_Seeding 2. Seed cells in multi-well plates Cell_Culture->Cell_Seeding Treatment 3. Treat cells with this compound (various concentrations) Cell_Seeding->Treatment Incubation 4. Incubate for a specified time (e.g., 24 hours) Treatment->Incubation Cell_Lysis 5. Lyse cells to extract proteins Incubation->Cell_Lysis Protein_Quantification 6. Quantify protein concentration Cell_Lysis->Protein_Quantification Western_Blot 7. Western Blot Analysis (Probe for AR and loading control) Protein_Quantification->Western_Blot Data_Analysis 8. Analyze data to determine DC50 and Dmax Western_Blot->Data_Analysis End End Data_Analysis->End

Workflow for determining AR degradation.

Experimental Protocol: Western Blot for AR Degradation

This protocol provides a step-by-step guide for assessing the degradation of the Androgen Receptor after treatment with this compound.

  • Cell Culture and Seeding:

    • Culture prostate cancer cells (e.g., VCaP or LNCaP) in the appropriate medium and conditions.

    • Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

    • Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for AR and the loading control.

    • Normalize the AR band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of AR degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 and Dmax values.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection Workflow

Disposal_Workflow cluster_lab Laboratory cluster_disposal Disposal Solid_Waste Contaminated Solid Waste (Gloves, tubes, pipette tips) Solid_Container Labeled, sealed hazardous solid waste container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (Cell media, buffer) Liquid_Container Labeled, sealed hazardous liquid waste container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, blades) Sharps_Container Puncture-resistant sharps container for chemical waste Sharps_Waste->Sharps_Container Secure_Storage Store in designated secure hazardous waste area Solid_Container->Secure_Storage Liquid_Container->Secure_Storage Sharps_Container->Secure_Storage Waste_Pickup Arrange for pickup by a certified hazardous waste vendor Secure_Storage->Waste_Pickup Final_Disposal Final disposal according to regulatory requirements (e.g., incineration) Waste_Pickup->Final_Disposal

Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Segregation at the Source:

    • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, lab coats, pipette tips, vials) must be considered hazardous waste. Collect these items in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a dedicated, sealed, and chemically compatible hazardous waste container. Do not dispose of this waste down the drain.

    • Sharps: Any contaminated sharps (e.g., needles, serological pipettes) must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazards (e.g., "Potent Compound," "Toxic").

  • Storage:

    • Store all hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. Ensure that incompatible waste streams are segregated.

  • Final Disposal:

    • Arrange for the collection and disposal of all this compound waste through your institution's environmental health and safety office or a certified hazardous waste disposal contractor. High-temperature incineration is often the preferred method for the disposal of potent pharmaceutical compounds.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.